molecular formula C15H15NO2 B7938145 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine

4-Acetyl-2-(3,4-dimethylphenoxy) pyridine

Cat. No.: B7938145
M. Wt: 241.28 g/mol
InChI Key: AKCRZWGEQRNQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (CAS 1546175-39-6) is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol, features a pyridine scaffold, a privileged structure in drug discovery known for its profound effect on pharmacological activity and its role as a key pharmacophore . The presence of the acetyl group at the 4-position and the 3,4-dimethylphenoxy moiety at the 2-position of the pyridine ring makes it a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Pyridine derivatives are extensively utilized in the development of broad-spectrum therapeutic agents due to their water solubility, stability, and capacity to establish hydrogen bonds, which are crucial for interactions with biological targets . This specific compound serves as a key intermediate for researchers exploring new chemical entities in areas such as anti-infectives, non-steroidal anti-inflammatory drugs (NSAIDs), and treatments for central nervous system disorders, given the established utility of similar substituted pyridine compounds in these fields . Researchers value this scaffold for its versatility and the ease with which it can be converted into various functional derivatives, enabling the exploration of diverse biological pathways . This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, referring to the provided Safety Data Sheet. The product is typically maintained under cold-chain conditions to ensure stability .

Properties

IUPAC Name

1-[2-(3,4-dimethylphenoxy)pyridin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-4-5-14(8-11(10)2)18-15-9-13(12(3)17)6-7-16-15/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRZWGEQRNQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine in Drug Discovery and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (CAS: 1546175-39-6)

Introduction: A Privileged Scaffold in Medicinal Chemistry

In modern drug discovery, the identification of versatile, pre-functionalized building blocks is critical for accelerating structure-activity relationship (SAR) studies. 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (CAS 1546175-39-6) represents a highly specialized organic intermediate that merges two privileged pharmacophores: a diaryl ether linkage (phenoxypyridine) and an electrophilic acetyl vector [1].

While the phenoxypyridine core is a well-documented structural motif in potent kinase inhibitors (such as those targeting c-Met, VEGFR-2, and mutant BRAF) [2, 4], the strategic placement of the 4-acetyl group provides medicinal chemists with an orthogonal handle for late-stage functionalization. This whitepaper details the physicochemical properties, binding mechanics, and validated synthetic workflows for utilizing this compound in advanced drug development.

Physicochemical Profiling & ADME Implications

Understanding the baseline properties of a building block is essential for predicting the pharmacokinetic behavior of the final active pharmaceutical ingredient (API). The properties of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine are highly favorable for central nervous system (CNS) and systemic target engagement [1].

Quantitative Data Summary
PropertyValuePharmacokinetic / Synthetic Implication
Molecular Weight 241.29 g/mol Highly efficient lead-like MW. Allows for >250 Da of further functionalization before reaching the Lipinski limit (500 Da).
LogP (Predicted) 3.07Optimal lipophilicity for membrane permeability. The 3,4-dimethyl groups significantly enhance hydrophobic pocket binding.
Boiling Point 386.4±42.0 °CIndicates high thermal stability, making it suitable for high-temperature microwave-assisted cross-coupling or condensation reactions.
H-Bond Acceptors 3 (N, O, O)Favorable for interacting with kinase hinge regions (e.g., ATP binding site).
H-Bond Donors 0Leaves room for introducing specific H-bond donors during the late-stage functionalization of the acetyl group.

Mechanistic Rationale: The Phenoxypyridine Pharmacophore

The 2-phenoxypyridine architecture is not merely a structural spacer; it actively dictates protein-ligand interactions. In the context of receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2, or copper-dependent amine oxidases like LOXL2, this scaffold operates via a highly conserved binding mechanism [3, 4].

  • Hinge Region Engagement: The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region.

  • Hydrophobic Pocket Occupation: The 3,4-dimethylphenoxy moiety rotates out of the pyridine plane to occupy an adjacent deep hydrophobic pocket (often the DFG-out allosteric site), driving target residence time and selectivity.

  • Solvent Channel Vectoring: The 4-acetyl group is typically oriented toward the solvent-exposed channel. This positioning is intentional—it allows researchers to append solubilizing groups (e.g., piperazines, morpholines) without sterically clashing with the enzyme's catalytic core.

BindingModel Compound 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (Pharmacophore) Pyridine Pyridine Ring (H-Bond Acceptor) Compound->Pyridine Phenoxy 3,4-Dimethylphenoxy Group (Hydrophobic Interaction) Compound->Phenoxy Acetyl 4-Acetyl Group (Solvent-Exposed Vector) Compound->Acetyl Hinge Kinase Hinge Region (ATP Binding Site) Pyridine->Hinge Binds via N-atom Hydrophobic Deep Hydrophobic Pocket (Selectivity Filter) Phenoxy->Hydrophobic Pi-Pi / Van der Waals Solvent Solvent Channel (Pharmacokinetic Tuning) Acetyl->Solvent Derivatization Handle

Fig 1: Pharmacophore binding model of the phenoxypyridine scaffold in kinase inhibition.

Experimental Workflow: Late-Stage Functionalization

To leverage the 4-acetyl group, chemists frequently employ condensation reactions to form oximes, hydrazones, or primary amines. The following protocol details the conversion of the acetyl group into an oxime—a critical intermediate for synthesizing complex kinase inhibitors [5].

Protocol: Synthesis of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine Oxime

Expertise & Causality: The 4-acetyl group is highly electrophilic, but the electron-donating nature of the 2-phenoxy ether slightly modulates the pyridine ring's overall electron density. Using hydroxylamine hydrochloride in anhydrous pyridine serves a dual, causal purpose: pyridine acts simultaneously as the solvent and the base to liberate the free hydroxylamine, driving the nucleophilic attack on the carbonyl carbon to completion without requiring harsh conditions.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (1.0 eq, 2.41 g, 10 mmol) in 20 mL of anhydrous pyridine under an inert argon atmosphere.

  • Reagent Addition: Slowly add hydroxylamine hydrochloride (1.2 eq, 0.83 g, 12 mmol) in small portions to avoid excessive exotherms.

  • Execution & Monitoring: Stir the reaction mixture at 25°C for 12–24 hours.

    • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 7:3). The disappearance of the starting material (UV-active spot) and the appearance of a more polar spot indicates successful conversion.

    • Self-Validation Checkpoint 2 (LC-MS): Aliquot 10 µL of the mixture, dilute in MeCN, and run LC-MS. Confirm the mass shift from the starting material (

      
      ) to the oxime product (
      
      
      
      ).
  • Workup & Isolation: Pour the reaction mixture into 100 mL of ice-cold distilled water. The oxime derivative will typically precipitate as a solid. Filter the precipitate under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum over Drierite to a constant weight.

  • Stereochemical Validation (1H-NMR): Analyze the dried product via 1H-NMR (CDCl3). The oxime will form as a mixture of E and Z isomers. The chemical shift of the methyl protons on the acetyl group will differ slightly between isomers due to the anisotropic deshielding effect of the newly formed oxime hydroxyl group.

SyntheticWorkflow Start Starting Material: CAS 1546175-39-6 Step1 Condensation Reaction (NH2OH·HCl, Pyridine, 25°C) Start->Step1 Step2 Intermediate: Oxime Derivative Step1->Step2 QC1 QC: TLC & LC-MS Mass shift to [M+H]+ 257.1 Step1->QC1 Step3 Reduction / Tosylation (e.g., TsCl or NaBH3CN) Step2->Step3 QC2 QC: 1H-NMR Confirm E/Z isomer ratio Step2->QC2 End Final API Scaffold (Functionalized Amine) Step3->End

Fig 2: Synthetic workflow and self-validating QC checkpoints for late-stage derivatization.

Conclusion

4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (CAS 1546175-39-6) is a highly strategic intermediate for drug discovery. By combining the target-anchoring properties of the phenoxypyridine scaffold with the synthetic versatility of a 4-acetyl group, it allows researchers to rapidly generate libraries of biologically active compounds. Utilizing self-validating synthetic protocols ensures high-fidelity derivatization, ultimately accelerating the path from hit identification to lead optimization.

References

  • Rowbottom, M. W., et al. (2017). "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2)." Journal of Medicinal Chemistry, 60(10), 4403-4423. Available at:[Link]

  • Wang, Y., et al. (2022). "Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors." New Journal of Chemistry, 46. Available at:[Link]

  • Organic Syntheses. "4-Acetylpyridine oxime tosylate." Organic Syntheses, Vol. 79, p. 228 (2002). Available at:[Link]

An In-depth Technical Guide to Pyridine Derivatives with the Molecular Formula C15H15NO2

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and characterization of pyridine derivatives with the molecular formula C15H15NO2. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of these compounds, offering both foundational knowledge and practical, field-proven insights. We will explore the structural diversity of these isomers, detail synthetic methodologies, and provide robust protocols for their analytical characterization.

Introduction to the Pyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry, structurally analogous to benzene with one methine group replaced by a nitrogen atom. This substitution imparts a set of unique physicochemical properties, including a basic nitrogen center with a lone pair of electrons that does not participate in the aromatic system, making it basic with properties similar to tertiary amines.[1] The pyridine motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of rational drug design.

Isomeric Landscape of C15H15NO2 Pyridine Derivatives

The molecular formula C15H15NO2 allows for a rich diversity of structural isomers. These can be broadly categorized based on the connectivity of the constituent atoms. One prominent example is the class of alkoxybenzoyl pyridines.

A confirmed derivative with this molecular formula is 2-(4-Isopropoxybenzoyl)pyridine .[3]

  • IUPAC Name: (4-propan-2-yloxyphenyl)-pyridin-2-ylmethanone[3]

  • Molecular Formula: C15H15NO2[3]

  • Molecular Weight: 241.28 g/mol [3]

Other potential isomers could include, but are not limited to:

  • Positional isomers of the isopropoxy group on the benzoyl ring (e.g., 2- or 3-isopropoxy).

  • Isomers with different alkoxy groups (e.g., propoxy, or various methoxy and ethyl substitutions).

  • Structural isomers where the connectivity of the pyridine, ketone, and phenyl groups are altered (e.g., 3-benzoyl or 4-benzoyl pyridines).

  • Isomers where the substituents are placed differently on the pyridine and phenyl rings.

The precise arrangement of these functional groups significantly influences the molecule's chemical reactivity, biological activity, and spectroscopic signature.

Synthesis of C15H15NO2 Pyridine Derivatives

The synthesis of functionalized pyridines is a well-established field in organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives. For the C15H15NO2 class of compounds, particularly the pyridyl ketones, synthetic strategies often involve the formation of a carbon-carbon bond between a pyridine precursor and a substituted benzene ring.

General Synthetic Strategies for Pyridyl Ketones

One common approach for the synthesis of pyridyl ketones is the acylation of a pyridine derivative. A plausible synthetic route to 2-(4-Isopropoxybenzoyl)pyridine could involve the reaction of a 2-pyridyl organometallic reagent with a 4-isopropoxybenzoyl chloride.

Another powerful method is the Kröhnke Pyridine Synthesis , which is a versatile method for preparing highly functionalized pyridines.[4][5] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[4]

Experimental Protocol: Kröhnke Pyridine Synthesis

This protocol outlines the general steps for a Kröhnke synthesis, which can be adapted for the synthesis of various substituted pyridines.

Step 1: Preparation of the α-Pyridinium Methyl Ketone Salt

  • Dissolve the α-bromo ketone (1.0 equivalent) in a suitable solvent such as acetone.

  • Add pyridine (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • A precipitate of the pyridinium salt will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold acetone to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the α-pyridinium methyl ketone salt.[4]

Step 2: Condensation and Cyclization

  • In a round-bottom flask, combine the α-pyridinium methyl ketone salt (1.0 equivalent), the α,β-unsaturated carbonyl compound (1.0 equivalent), and ammonium acetate (excess, ~10 equivalents).

  • Add a suitable solvent, such as acetic acid or ethanol.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a base (e.g., aqueous ammonia or sodium carbonate).

  • The crude pyridine derivative will often precipitate and can be collected by filtration.

  • Purify the product by recrystallization or column chromatography.

Visualization of the Kröhnke Synthesis Mechanism

Kröhnke_Synthesis cluster_0 Mechanism Steps Ylide Pyridinium Ylide Intermediate 1,5-Dicarbonyl Intermediate Ylide->Intermediate Michael Addition Michael_Acceptor α,β-Unsaturated Carbonyl Michael_Acceptor->Intermediate Dihydropyridine Dihydropyridine Intermediate Intermediate->Dihydropyridine + NH3 - H2O Pyridine Substituted Pyridine Dihydropyridine->Pyridine Aromatization - H2O α-Pyridinium Methyl Ketone α-Pyridinium Methyl Ketone α-Pyridinium Methyl Ketone->Ylide Base

Caption: Reaction mechanism of the Kröhnke pyridine synthesis.

Analytical Characterization of C15H15NO2 Pyridine Derivatives

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of synthesized C15H15NO2 pyridine derivatives. This typically involves a combination of chromatographic and spectroscopic techniques.

General Analytical Workflow

Analytical_Workflow Synthesis Synthesis & Purification Purity Purity Assessment (TLC, HPLC, GC) Synthesis->Purity MW Molecular Weight Determination (Mass Spectrometry) Purity->MW Functional_Groups Functional Group Analysis (IR Spectroscopy) MW->Functional_Groups Structure Structural Elucidation (1H & 13C NMR) Functional_Groups->Structure Final_Confirmation Definitive Structure (Single Crystal X-ray - if applicable) Structure->Final_Confirmation

Caption: A typical analytical workflow for the characterization of novel pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of 7.0-9.0 ppm. The protons on the pyridine ring are typically deshielded due to the electron-withdrawing nature of the nitrogen atom, appearing at the downfield end of this range. The substitution pattern on both the pyridine and phenyl rings will dictate the multiplicity (singlet, doublet, triplet, etc.) and coupling constants of these signals.

  • Alkoxy Protons: For an isopropoxy group, a septet for the CH proton and a doublet for the two CH₃ groups would be expected in the upfield region of the spectrum.

  • Other Aliphatic Protons: Any other alkyl substituents will have characteristic chemical shifts and multiplicities based on their connectivity.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region, typically around 190-200 ppm.

  • Aromatic Carbons: Signals in the range of 110-160 ppm. The carbons attached to the nitrogen in the pyridine ring and the oxygen of the alkoxy group will be significantly shifted.

  • Aliphatic Carbons: Signals in the upfield region, typically below 80 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified pyridine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum. A broadband proton-decoupled experiment is standard.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm connectivity and assign complex signals.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): For C15H15NO2, the exact mass is 241.1103 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Protonated Molecule [M+H]⁺: In soft ionization techniques like Electrospray Ionization (ESI), the most prominent peak is often the protonated molecule at m/z 242.1181.

  • Fragmentation Pattern: Electron Impact (EI) ionization will likely lead to fragmentation. Common fragmentation pathways include cleavage at the carbonyl group and loss of the alkoxy group.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Instrumentation Setup:

    • Liquid Chromatography (LC): Use a C18 reverse-phase column. The mobile phase is typically a gradient of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

    • Mass Spectrometry (MS): Set the ESI source to positive ion mode. Acquire data in a full scan mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to find the [M+H]⁺ ion and confirm the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

  • C=O Stretch (Ketone): A strong absorption band in the region of 1660-1700 cm⁻¹.

  • C=N and C=C Stretches (Aromatic Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Ether): A strong band in the 1200-1250 cm⁻¹ region.

  • C-H Stretches (Aromatic and Aliphatic): Signals above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum prior to running the sample.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the representative C15H15NO2 pyridine derivative, 2-(4-Isopropoxybenzoyl)pyridine.

PropertyValueSource
Molecular Formula C15H15NO2[3]
Molecular Weight 241.28 g/mol [3]
Exact Mass 241.110278721 Da[3]
IUPAC Name (4-propan-2-yloxyphenyl)-pyridin-2-ylmethanone[3]
CAS Number 898779-88-9[3]

Conclusion

The C15H15NO2 pyridine derivatives represent a versatile class of compounds with significant potential in various fields of chemical research. This guide has provided a framework for understanding their structure, synthesis, and characterization. By leveraging established synthetic methodologies such as the Kröhnke pyridine synthesis and a systematic analytical workflow, researchers can confidently prepare and validate novel derivatives within this class. The detailed protocols and foundational knowledge presented herein are intended to empower scientists to further explore the chemical space of these promising heterocyclic compounds.

References

  • Azzam, H. F. (2019). Synthesis and structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
  • BenchChem (2025).
  • Britannica (2026, January 30). Pyridine.
  • ChemicalBook. N-(4-Acetylphenyl)isonicotinamide | 68279-83-4.
  • ChemicalBook. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum.
  • Organic Syntheses Procedure. (n.d.).
  • Hantzsch, A. (1881). Condensation of two equivalents of methyl-3-aminocrotonate with (m- and p)-methoxybenzaldehyde. European Journal of Organic Chemistry.
  • BenchChem (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
  • Saha, I., et al. (2026). Synthesis and structure of N-(perfluorophenyl)isonicotinamide.
  • BenchChem (2025). Application Note and Protocol for the Laboratory-Scale Synthesis of N-(4-ethoxyphenyl)isonicotinamide.
  • Wikipedia. Kröhnke pyridine synthesis.
  • Sigma-Aldrich. 2-(p-Tolyl)pyridine.
  • The Royal Society of Chemistry (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.
  • ChemScene. 2-Acetyl-6-methylpyridine | 6940-57-4.
  • Journal of Molecular Science. (2025, June 24).
  • SpectraBase. 4-Methoxy-N'-(4-methoxybenzoyl)benzohydrazide - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. 2-p-Tolylpyridine - Optional[MS (GC)] - Spectrum.
  • ChemicalBook. 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine(13104-56-8) 1 h nmr.
  • PubChem. 2-(4-Isopropoxybenzoyl)pyridine | C15H15NO2 | CID 24723565.
  • Google Patents. CN108929278A - A kind of preparation method of 4- amino -2,6- dimethoxypyridin.
  • Google Patents. US2904552A - Production of nicotinamide and isonicotinamide.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • PubChemLite. N-(4-acetylphenyl)nicotinamide (C14H12N2O2).
  • Sigma-Aldrich. N-(4-ACETYL-PHENYL)-NICOTINAMIDE AldrichCPR.
  • ResearchGate. (2025, August 6). Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][6]oxazin-3-yl)isonicotinamide | Request PDF.

  • PMC. (2015, August 31).
  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Wikipedia. Pyridine.
  • PMC. (2015, August 31).
  • ResearchGate. (2026, January 29). Synthesis and structure of N-(perfluorophenyl)isonicotinamide.
  • SciSpace.
  • PMC.
  • Cardiff University. Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide.
  • ACS Public
  • ChemBK. (2024, April 9). 2-ACETYL-4-METHYLPYRIDINE.
  • ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
  • Cayman Chemical. Aniracetam (Memodrin, Ro 13-5057, Sarpul, CAS Number: 72432-10-1).
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • RSC Publishing.
  • BLD Pharm. N-(4-Methylphenyl)isonicotinamide.
  • PubChem. N-(4-acetylphenyl)isonicotinamide | C14H12N2O2 | CID 832110.
  • ResearchGate. (2025, August 9). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.

Sources

Comprehensive Technical Guide: 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Safety, Synthesis, and Handling Protocols for Pharmaceutical Intermediates

Part 1: Executive Summary & Chemical Identity

4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (CAS: 1546175-39-6) is a specialized heterocyclic building block utilized in medicinal chemistry, particularly in the synthesis of pyridine-based pharmaceutical candidates. While often associated with the structural exploration of potassium-competitive acid blockers (P-CABs) and kinase inhibitors, it serves as a critical intermediate for introducing lipophilic phenoxy moieties into polar pyridine scaffolds.

This guide bridges the gap between standard Safety Data Sheets (SDS) and practical laboratory manuals. Note: As specific toxicological data for this exact CAS is limited in the public domain, the hazard assessments below are derived from Structure-Activity Relationship (SAR) analysis of its precursors (4-acetylpyridine and 3,4-dimethylphenol) and analogous pyridine ethers.

Chemical Identity Table[1]
PropertySpecification
Chemical Name 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine
CAS Number 1546175-39-6
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Appearance Pale yellow to off-white solid (Predicted)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
LogP ~3.07 (Predicted)
Boiling Point ~386°C (Predicted at 760 mmHg)

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived via Read-Across)

Based on the toxicology of 4-acetylpyridine (an irritant/toxicant) and substituted phenols, this compound should be treated with high caution.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Toxicological Mechanism

The pyridine nitrogen is capable of metabolic activation, potentially forming N-oxides. The phenoxy ether linkage is generally stable but can release substituted phenols upon strong metabolic hydrolysis.

  • Primary Risk: Irritation of mucous membranes due to the basicity of the pyridine ring.

  • Secondary Risk: Potential sensitization from the dimethylphenoxy moiety.

Part 3: Safe Handling & Storage Protocols

The following decision tree outlines the operational logic for handling this compound, ensuring containment and safety at every stage.

SafeHandling Start Start: Material Receipt Inspection Container Integrity Check Start->Inspection Storage Storage: Inert Gas, 2-8°C (Desiccated) Inspection->Storage Pass Disposal Disposal: Halogenated/Organic Waste Inspection->Disposal Fail/Leak Usage Experimental Usage Storage->Usage Required Controls Engineering Controls: Fume Hood + Static Grounding Usage->Controls PPE PPE: Nitrile Gloves (>0.11mm), Goggles, Lab Coat Controls->PPE PPE->Disposal Post-Experiment

Figure 1: Operational workflow for the safe receipt, storage, and handling of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine.

Storage Specifications
  • Atmosphere: Store under Argon or Nitrogen. The acetyl group is susceptible to oxidation over prolonged exposure to air.

  • Temperature: Refrigerate at 2-8°C.

  • Incompatibility: Keep away from strong oxidizing agents (peroxides, nitrates) and strong acids.[1]

Part 4: Technical Synthesis Guide

For researchers synthesizing this compound rather than purchasing it, the most reliable route is Nucleophilic Aromatic Substitution (SₙAr) . This method avoids the use of unstable transition metal catalysts often required for other arylations.

Reaction Mechanism

The reaction involves the displacement of a leaving group (Chlorine) on the pyridine ring by the phenoxide anion. The acetyl group at the 4-position acts as an electron-withdrawing group (EWG), activating the 2-position for nucleophilic attack.

Synthesis Workflow

SynthesisRoute Reactant1 2-Chloro-4-acetylpyridine (Substrate) Conditions Base: K2CO3 or Cs2CO3 Solvent: DMF or DMSO Temp: 80-100°C Reactant1->Conditions Reactant2 3,4-Dimethylphenol (Nucleophile) Reactant2->Conditions Intermediate Meisenheimer Complex (Transient) Conditions->Intermediate Addition Product 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (Target) Intermediate->Product Elimination (-Cl)

Figure 2: SₙAr Synthesis Pathway. The electron-withdrawing acetyl group activates the pyridine ring, facilitating the displacement of chloride by the dimethylphenoxide.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve 3,4-dimethylphenol (1.1 equiv) in anhydrous DMF.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv). Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Coupling: Add 2-Chloro-4-acetylpyridine (1.0 equiv) dropwise.

  • Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1) or LC-MS.[2]

  • Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography on silica gel, eluting with a gradient of 0-20% Ethyl Acetate in Hexanes.

Part 5: Emergency Response Procedures

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][3][4] Seek medical attention immediately.
Skin Contact Wash with proprietary polyethylene glycol cleanser (if available) or copious soap and water. Isolate contaminated clothing.[1][3][4]
Inhalation Move victim to fresh air.[1][3][4] If breathing is difficult, administer oxygen.[4]
Spill (Liquid/Solid) Do not sweep dry dust. Dampen with inert absorbent (vermiculite) to avoid dust generation. Clean surface with 10% bleach solution to degrade organic residues.
Fire Use CO₂, dry chemical, or alcohol-resistant foam. Do not use water jet (may spread the chemical).

Part 6: References

  • GuideChem. (2024). Chemical Properties of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (CAS 1546175-39-6). Link

  • National Institutes of Health (PubChem). (n.d.). 4-Acetylpyridine (Analogous Safety Data). Link

  • Organic Syntheses. (2001). General Procedures for Pyridine Functionalization. Link

  • TCI Chemicals. (2024). Safety Data Sheet: 4-Acetylpyridine. Link

  • BLD Pharm. (2024). Product Catalog: 4-Acetyl-2-(2,6-dimethylphenoxy) pyridine (Structural Analog). Link

Sources

An In-depth Technical Guide to 1-(2-(3,4-dimethylphenoxy)pyridin-4-yl)ethan-1-one: Structure, Synthesis, and a Proposed Research Program for Biological Activity Screening

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(2-(3,4-dimethylphenoxy)pyridin-4-yl)ethan-1-one. Due to the limited publicly available data on its biological profile, this document takes a unique approach. It first delineates the known chemical properties and synthesis of the compound. Subsequently, it embarks on a detailed analysis of its structural motifs—the phenoxy-pyridine core, the pyridinyl ethanone moiety, and the dimethylphenoxy group—to postulate its potential pharmacological activities by drawing parallels with structurally related, well-characterized molecules. The core of this guide is a proposed, in-depth research program designed to systematically investigate the biological and therapeutic potential of this compound. This includes detailed, step-by-step experimental protocols for a tiered screening approach, encompassing in vitro assays for kinase inhibition and cytotoxicity, followed by in vivo models for anti-inflammatory activity. This document is intended to serve as a foundational resource and a roadmap for researchers interested in exploring the therapeutic promise of this and similar chemical scaffolds.

Introduction and Chemical Identity

1-(2-(3,4-dimethylphenoxy)pyridin-4-yl)ethan-1-one is a distinct organic molecule featuring a pyridinyl ethanone core structure linked to a 3,4-dimethylphenoxy group via an ether bond.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 1-(2-(3,4-dimethylphenoxy)pyridin-4-yl)ethan-1-oneN/A
CAS Number 1502160-24-8N/A
Molecular Formula C₁₅H₁₅NO₂N/A
Molecular Weight 241.29 g/mol N/A
Canonical SMILES CC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(=O)C)CN/A

Synthesis Pathway

The synthesis of 1-(2-(3,4-dimethylphenoxy)pyridin-4-yl)ethan-1-one can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below:

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_chloro_4_acetylpyridine 2-chloro-4-acetylpyridine Target_Compound 1-(2-(3,4-dimethylphenoxy) pyridin-4-yl)ethan-1-one 2_chloro_4_acetylpyridine->Target_Compound Nucleophilic Aromatic Substitution 3_4_dimethylphenol 3,4-dimethylphenol 3_4_dimethylphenol->Target_Compound Base Base (e.g., K₂CO₃, NaH) Base->Target_Compound Solvent Solvent (e.g., DMF, DMSO) Solvent->Target_Compound Heat Heat Heat->Target_Compound

Caption: Proposed synthesis of the target compound.

In this proposed synthesis, 2-chloro-4-acetylpyridine reacts with 3,4-dimethylphenol in the presence of a base and a suitable solvent under thermal conditions. The base deprotonates the phenol, forming a more nucleophilic phenoxide that subsequently displaces the chloride from the pyridine ring.

Postulated Therapeutic Relevance Based on Structural Analogs

While direct biological data for 1-(2-(3,4-dimethylphenoxy)pyridin-4-yl)ethan-1-one is scarce, its constituent chemical motifs are present in numerous pharmacologically active compounds. This allows for the formulation of educated hypotheses regarding its potential therapeutic applications.

Kinase Inhibitory and Anticancer Potential

The phenoxy-pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] The pyridine ring can act as a hinge-binding motif, while the phenoxy group can extend into other pockets of the ATP-binding site, contributing to both potency and selectivity.[1]

The pyridinyl ethanone moiety has also been incorporated into molecules with demonstrated anticancer properties.[3] The ethanone group can participate in hydrogen bonding interactions within enzyme active sites.

The dimethylphenoxy group, while less specifically implicated in kinase inhibition, can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and cell permeability.[4] The strategic placement of methyl groups can block sites of metabolism, thereby prolonging the compound's half-life.[4]

Hypothesis: Based on these structural features, 1-(2-(3,4-dimethylphenoxy)pyridin-4-yl)ethan-1-one is a candidate for investigation as a kinase inhibitor with potential applications in oncology.

Anti-inflammatory Activity

Chronic inflammation is another pathological process where kinase signaling plays a central role.[5] Many kinase inhibitors originally developed for oncology have found applications in the treatment of inflammatory diseases.[5] The pyridine nucleus is a common feature in a variety of anti-inflammatory agents.[6]

Furthermore, phenoxy derivatives have been reported to possess anti-inflammatory and analgesic properties.[7] The mechanism often involves the inhibition of key inflammatory mediators.

Hypothesis: The structural characteristics of 1-(2-(3,4-dimethylphenoxy)pyridin-4-yl)ethan-1-one suggest that it may possess anti-inflammatory properties, warranting investigation in relevant in vitro and in vivo models.

Proposed Research Program for Biological Evaluation

To elucidate the pharmacological profile of 1-(2-(3,4-dimethylphenoxy)pyridin-4-yl)ethan-1-one, a systematic, multi-tiered screening approach is proposed.

Research_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening Tier 1: In Vitro Screening Start->In_Vitro_Screening Kinase_Inhibition_Assay Kinase Inhibition Assays In_Vitro_Screening->Kinase_Inhibition_Assay Cytotoxicity_Assay Cytotoxicity/Proliferation Assays In_Vitro_Screening->Cytotoxicity_Assay In_Vivo_Screening Tier 2: In Vivo Proof-of-Concept Kinase_Inhibition_Assay->In_Vivo_Screening If active Cytotoxicity_Assay->In_Vivo_Screening If selective Inflammation_Model Carrageenan-Induced Paw Edema Model In_Vivo_Screening->Inflammation_Model Lead_Optimization Lead Optimization & Further Development Inflammation_Model->Lead_Optimization If efficacious

Caption: Proposed workflow for biological evaluation.

Tier 1: In Vitro Screening

Objective: To determine if the compound inhibits the activity of a panel of protein kinases implicated in cancer and inflammation.

Protocol: LanthaScreen® Eu Kinase Binding Assay [8]

  • Reagents: LanthaScreen® Eu-anti-tag antibody, Alexa Fluor® 647-labeled kinase inhibitor (tracer), and the kinase of interest.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 384-well plate, add the kinase, the tracer, and the Eu-labeled antibody.

    • Add the serially diluted test compound.

    • Incubate at room temperature for 1 hour.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the test compound, signifying binding to the kinase. Calculate IC₅₀ values.

Objective: To assess the effect of the compound on the proliferation of cancer cell lines.

Protocol: MTT Assay [9][10]

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in appropriate media.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: A decrease in absorbance indicates reduced cell viability. Calculate GI₅₀ (concentration for 50% growth inhibition) values.

Tier 2: In Vivo Proof-of-Concept

Objective: To evaluate the in vivo anti-inflammatory activity of the compound.[11][12]

Protocol:

  • Animals: Use male Wistar rats (180-200 g).

  • Procedure:

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

While 1-(2-(3,4-dimethylphenoxy)pyridin-4-yl)ethan-1-one remains a largely uncharacterized molecule, its chemical architecture suggests a high probability of possessing interesting biological activities, particularly as a kinase inhibitor with potential applications in oncology and inflammatory diseases. The proposed research program provides a clear and logical framework for systematically exploring this potential. The detailed protocols offered herein are based on well-established and validated methodologies, ensuring the generation of robust and reliable data. This technical guide serves as a catalyst for further investigation, with the ultimate goal of unlocking the therapeutic value of this and related chemical entities.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Retrieved from [Link]

  • Experimental protocol for testing the anti-inflammatory effects of rel
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Pharmaceuticals (Basel).
  • MTT Proliferation Assay Protocol. (2025).
  • Screening models for inflamm
  • Kinase assays. (2020). BMG LABTECH.
  • MTT Cell Proliferation Assay. (n.d.).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). Revista Dor.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019).
  • Cancer Research: Cell Proliferation and Colony Form
  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024). World Journal of Pharmacy and Pharmaceutical Sciences.
  • MTT assay and its use in cell viability and prolifer
  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025).
  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. (2022). New Journal of Chemistry.
  • Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Future Journal of Pharmaceutical Sciences.
  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). RSC Advances.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. (2025).
  • Synthesis and Biological Evaluation of N-(5-(2,5-dimethyl-phenoxy)-2,2-dimethylpentyl)-benzamide Derivatives as Novel Farnesoid X Receptor (FXR) Antagonist. (2018). Letters in Drug Design & Discovery.
  • Synthesis and Biological Evaluation of N-(5-(2,5-dimethyl-phenoxy)-2,2-dimethylpentyl)-benzamide Derivatives as Novel Farnesoid X Receptor (FXR) Antagonist. (2018). Letters in Drug Design & Discovery.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.).
  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. (n.d.). RSC Publishing.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021).
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2020). Research Journal of Pharmacy and Technology.
  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). Molecules.
  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (2026). Preprints.org.
  • Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). RSC Advances.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024).

Sources

Whitepaper: A Technical Guide to the Physical Properties of 2-Phenoxy Substituted 4-Acetylpyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous therapeutic agents and its versatile chemical nature.[1] This guide focuses on a specific, promising class of compounds: 2-phenoxy substituted 4-acetylpyridine analogs. Understanding the physical properties of these molecules is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development. Properties such as solid-state structure, solubility, lipophilicity, and acid-base character directly govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential.[2][3] This document provides a comprehensive overview of the key physical properties of this scaffold, the authoritative methodologies for their determination, and an expert analysis of the structure-property relationships that researchers must navigate during lead optimization.

The 2-Phenoxy-4-Acetylpyridine Scaffold: A Structural Overview

The core structure of interest combines three key chemical motifs, each contributing distinct electronic and steric features that define the molecule's overall physical behavior.

  • The Pyridine Ring: As a heterocyclic aromatic amine, the pyridine ring's nitrogen atom is a key modulator of the molecule's properties. It acts as a hydrogen bond acceptor and imparts basicity, making the pKa a critical parameter. The nitrogen's electron-withdrawing nature also influences the aromatic system's reactivity and the chemical shifts of ring protons in NMR spectroscopy.[4]

  • The 4-Acetyl Group: This ketone functionality is a strong electron-withdrawing group. It significantly decreases the electron density of the pyridine ring and lowers the basicity of the nitrogen atom. Its carbonyl oxygen is a potent hydrogen bond acceptor, a feature that can be pivotal in crystal packing and receptor binding.[5]

  • The 2-Phenoxy Linkage: The ether linkage provides rotational flexibility, influencing the molecule's preferred conformation. Crucially, the terminal phenyl ring is an ideal point for chemical modification. By introducing various substituents (R-groups) onto this ring, one can systematically tune the physical properties of the entire molecule, a central strategy in medicinal chemistry.

Below is a diagram illustrating the general structure of the analogs discussed in this guide.

Caption: General chemical structure of the target analogs.

Synthesis and Characterization Workflow

A robust and reproducible workflow is essential for generating high-quality compounds and reliable data. The logical flow from synthesis to detailed physical property analysis ensures that each analog is well-characterized before advancing to biological screening.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physical Characterization cluster_progression Program Progression arrow arrow start Starting Materials (e.g., 2-halo-4-acetylpyridine, substituted phenol) synthesis Nucleophilic Aromatic Substitution (SNAr) start->synthesis purification Purification (Crystallization / Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, MS, IR) purification->spectroscopy crystallography Solid-State Analysis (X-Ray Crystallography, mp) spectroscopy->crystallography physchem Physicochemical Profiling (pKa, LogP, Solubility) crystallography->physchem data_analysis Structure-Property Relationship (SPR) Analysis physchem->data_analysis progression Advance to Biological Screening data_analysis->progression

Caption: Standard workflow from synthesis to characterization.

Solid-State Properties: Crystallography and Melting Point

The solid-state properties of an active pharmaceutical ingredient (API) are fundamental to its formulation and stability.

A. X-Ray Crystallography Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. This information is invaluable for:

  • Conformational Analysis: Determining the torsion angles between the pyridine and phenoxy rings.

  • Intermolecular Interactions: Identifying key hydrogen bonds, π-stacking, and other non-covalent interactions that dictate the crystal lattice. For instance, in a co-crystal of 4-acetylpyridine with fumaric acid, O—H⋯N hydrogen bonding was identified as the critical linking interaction.[5]

  • Polymorph Screening: Identifying different crystalline forms of the same compound, which can have drastically different solubilities and stabilities.

While specific crystallographic data for a series of 2-phenoxy-4-acetylpyridine analogs is not widely published, analysis of related structures suggests that the pyridine nitrogen and the acetyl carbonyl oxygen would be primary sites for hydrogen bonding.[5][6]

B. Melting Point (mp) The melting point is a crucial indicator of a compound's purity and lattice energy. A sharp melting point range typically signifies a pure crystalline substance. In a series of analogs, the melting point can provide insights into the strength of intermolecular forces.

Table 1: Representative Thermal Properties of Pyridine Scaffolds

Compound Formula Melting Point (°C) Boiling Point (°C) Reference(s)
Pyridine C₅H₅N -41.6 115.2 [7]
2-Acetylpyridine C₇H₇NO 8 - 10 188 - 189 [8][9]

| 4-Acetylpyridine | C₇H₇NO | 13 - 16 | 212 |[10] |

Note: This table provides data for parent compounds to establish a baseline. The melting points of the target analogs are expected to be significantly higher due to increased molecular weight and potential for strong intermolecular interactions.

Spectroscopic Characterization

Spectroscopy is the workhorse of chemical characterization, providing unambiguous confirmation of a molecule's identity and structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating molecular structure in solution.

  • ¹H NMR: The proton NMR spectrum of a 2-phenoxy-4-acetylpyridine analog is expected to show distinct regions. The pyridine protons will be found significantly downfield (typically >7.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[11][12] The formation of salts (e.g., hydrochlorides) further shifts these protons downfield due to the positive charge on the nitrogen.[4] Protons on the phenoxy ring will appear in the aromatic region, with their exact shifts determined by the nature of the R-group substituent. The acetyl methyl protons will appear as a sharp singlet in the aliphatic region (typically ~2.5-2.7 ppm).

  • ¹³C NMR: The carbon spectrum will show the characteristic carbonyl carbon of the acetyl group at a very downfield shift (>195 ppm). The aromatic carbons will appear in the 110-160 ppm range, with carbons attached directly to nitrogen or oxygen appearing further downfield.

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for Pyridine

Proton Position Solvent: CDCl₃ Solvent: DMSO-d₆ Reference(s)
H-2, H-6 (α) ~8.52 ~8.59 [11]
H-4 (γ) ~7.54 ~7.75 [11]

| H-3, H-5 (β) | ~7.16 | ~7.38 |[11] |

B. Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies. For the target analogs, the following peaks are expected:

  • ~1690-1710 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the aryl ketone.

  • ~1200-1250 cm⁻¹: A strong C-O-C stretch from the phenoxy ether linkage.

  • ~1580-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

Physicochemical Properties for Drug Development

These properties are paramount for predicting a drug's behavior in a biological system.[3]

A. Acidity/Basicity (pKa) The pKa determines the ionization state of a molecule at a given pH. For these analogs, the basicity of the pyridine nitrogen is the key parameter. The pKa will influence solubility, receptor binding (if ionic interactions are involved), and cell membrane permeability. The parent pyridine has a pKa of ~5.2. The strong electron-withdrawing 4-acetyl group is expected to lower this value significantly, making these analogs weakly basic.

B. Lipophilicity (LogP / LogD) Lipophilicity, the "greasiness" of a molecule, is a critical factor in its ability to cross cell membranes. It is typically measured as the partition coefficient between octanol and water (LogP for the neutral species, LogD for a specific pH). A LogP in the range of 1-5 is often considered optimal for oral drug absorption. Substituents on the phenoxy ring provide a powerful handle for modulating LogP.

C. Aqueous Solubility A drug must have sufficient aqueous solubility to be absorbed into the bloodstream and reach its target.[13] Poor solubility is a major cause of failure in drug development.[3] Solubility is influenced by a molecule's ability to form favorable interactions with water, which is governed by its crystal lattice energy and its capacity for hydrogen bonding.

The relationship between substituents on the phenoxy ring and the resulting physicochemical properties can be predicted and systematically explored.

G cluster_cause Structural Modification (Cause) cluster_effect Predicted Physicochemical Effect substituent Add Substituent (R) to Phenoxy Ring pka pKa (Basicity) substituent->pka e.g., -NO₂ (EWG) Decreases pKa e.g., -OCH₃ (EDG) Increases pKa logp LogP (Lipophilicity) substituent->logp e.g., -Cl, -CF₃ Increases LogP e.g., -OH, -NH₂ Decreases LogP

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Solubility Landscape for Drug Discovery and Development

In the intricate world of pharmaceutical sciences, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a routine characterization step; it is a critical determinant of its ultimate success. The journey of a drug candidate from the laboratory bench to a life-saving therapeutic is paved with numerous challenges, and poor solubility is a frequent and formidable roadblock. It can lead to unpredictable in vitro results, diminished in vivo efficacy, and significant hurdles in formulation development.[1] For researchers, scientists, and drug development professionals, a comprehensive grasp of an API's solubility profile in various organic solvents is fundamental. This knowledge underpins crucial processes such as synthesis, purification, crystallization, and the formulation of effective dosage forms.[2][3]

This technical guide is dedicated to elucidating the solubility profile of a novel pyridine derivative, 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine. While specific experimental data for this compound is not yet widely available in published literature, this document serves as a comprehensive roadmap for any researcher tasked with its characterization. We will delve into the foundational principles governing solubility, provide detailed, field-tested protocols for its experimental determination, and offer insights into the interpretation and modeling of the resulting data. Our approach is grounded in scientific integrity, emphasizing the "why" behind the "how" to empower you with the expertise to not only generate robust data but also to troubleshoot and adapt these methodologies to your specific needs.

Section 1: Theoretical Foundations of Solubility

The solubility of a solid compound in a liquid solvent is a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a simple yet powerful guiding principle. Pyridine and its derivatives are generally weakly basic and possess a significant dipole moment, rendering them soluble in many organic solvents.[4][5] However, the specific substituents on the pyridine ring, in this case, the acetyl and the dimethylphenoxy groups, will significantly influence the overall polarity, hydrogen bonding capability, and molecular size of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine, thereby dictating its solubility in a given solvent.

Several factors govern the solubility of a compound:

  • Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions. These interactions can be categorized as:

    • Van der Waals forces: Weak, short-range electrostatic attractions between molecules.

    • Dipole-dipole interactions: Attractive forces between polar molecules.

    • Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen).

    • π-π stacking: Interactions between aromatic rings.

  • Crystal Lattice Energy: The strength of the forces holding the molecules together in the solid state. A higher lattice energy will generally lead to lower solubility.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship can often be described by the van't Hoff equation.

  • Solvent Properties: Key solvent properties that influence solubility include:

    • Polarity: A measure of the separation of electric charge in a molecule. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

    • Hydrogen bond donor/acceptor capability: Solvents that can act as hydrogen bond donors or acceptors will more readily dissolve solutes with complementary capabilities.

    • Dielectric constant: A measure of a solvent's ability to separate ions.

Predictive Models for Solubility

While experimental determination remains the gold standard, several thermodynamic models can be employed to predict or correlate solid-liquid equilibrium.[6] These models, such as the Non-Random Two-Liquid (NRTL), Universal Quasi-Chemical (UNIQUAC), and Universal Functional Group Activity Coefficient (UNIFAC) models, utilize parameters based on the physical properties of the solute and solvent to estimate solubility.[7][8] More advanced methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemical calculations to predict solvation properties.[8] These predictive tools can be invaluable for initial solvent screening and for gaining a deeper understanding of the dissolution process.[2][6]

Section 2: Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9][10][11] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical technique.

Experimental Workflow

The overall workflow for determining the solubility of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Start compound Weigh excess 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine start->compound solvent Add known volume of organic solvent compound->solvent vial Seal vial solvent->vial shake Agitate at constant temperature (e.g., 25°C, 37°C) for a defined period (e.g., 24, 48, 72h) vial->shake centrifuge Centrifuge or filter to remove undissolved solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant with solvent supernatant->dilute analyze Analyze by HPLC-UV or UV-Vis dilute->analyze calculate Calculate concentration from calibration curve analyze->calculate report Report solubility (e.g., mg/mL, mol/L) calculate->report end End report->end

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method and HPLC-UV Analysis

This protocol is the recommended approach for obtaining accurate and precise solubility data. High-Performance Liquid Chromatography (HPLC) offers excellent specificity and can separate the analyte of interest from any potential impurities or degradation products.[12]

Materials:

  • 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (high purity)

  • Organic solvents of interest (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Preparation of Saturated Solutions: 1.1. Add an excess amount of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine to a series of vials. The excess solid should be clearly visible. 1.2. Accurately pipette a known volume of the desired organic solvent into each vial. 1.3. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: 2.1. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a consistent agitation speed (e.g., 150 rpm).[10] 2.2. Allow the samples to equilibrate for a sufficient period. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.[13]

  • Sample Collection and Preparation: 3.1. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. 3.2. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter.[14] This step should be performed quickly to minimize temperature fluctuations. 3.3. Immediately after separation, accurately dilute a known volume of the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: 4.1. Method Development: Develop a suitable HPLC method for the quantification of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. The detection wavelength should be at the λmax of the compound to ensure maximum sensitivity. 4.2. Calibration Curve: Prepare a series of standard solutions of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The calibration curve should have a correlation coefficient (r²) of >0.99.[15] 4.3. Sample Analysis: Inject the diluted sample solutions into the HPLC system and record the peak areas.

  • Calculation of Solubility: 5.1. Determine the concentration of the diluted sample from the calibration curve. 5.2. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. 5.3. Express the solubility in appropriate units, such as mg/mL or mol/L.

Protocol 2: Solubility Determination using the Shake-Flask Method and UV-Vis Spectrophotometry

This method is a simpler and faster alternative to HPLC, provided that the compound has a suitable chromophore and the solvent does not interfere with the absorbance measurement at the chosen wavelength.[16]

Materials:

  • All materials listed in Protocol 1, except for the HPLC system and column.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Saturated Solutions and Equilibration: Follow steps 1 and 2 from Protocol 1.

  • Sample Collection and Preparation: Follow step 3 from Protocol 1.

  • UV-Vis Analysis: 3.1. Determination of λmax: Scan a dilute solution of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine in the chosen solvent across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[17][18] 3.2. Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax and create a calibration curve of absorbance versus concentration. The plot should be linear and obey the Beer-Lambert law.[19] 3.3. Sample Analysis: Measure the absorbance of the diluted sample solutions at the λmax.

  • Calculation of Solubility: 4.1. Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted sample. 4.2. Calculate the concentration of the original saturated solution by applying the dilution factor.

Data Presentation

All quantitative solubility data should be summarized in a clear and organized table.

Table 1: Solubility of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
Methanol25Experimental DataCalculated DataHPLC-UV
Ethanol25Experimental DataCalculated DataHPLC-UV
Isopropanol25Experimental DataCalculated DataHPLC-UV
Acetone25Experimental DataCalculated DataHPLC-UV
Acetonitrile25Experimental DataCalculated DataHPLC-UV
Ethyl Acetate25Experimental DataCalculated DataHPLC-UV
Dichloromethane25Experimental DataCalculated DataHPLC-UV
Toluene25Experimental DataCalculated DataHPLC-UV
Add other solvents as needed
Methanol37Experimental DataCalculated DataHPLC-UV
Ethanol37Experimental DataCalculated DataHPLC-UV
Add other solvents and temperatures as needed

Section 3: Interpretation and Application of Solubility Data

The generated solubility data provides invaluable insights for various stages of drug development:

  • Process Chemistry: The selection of appropriate solvents for synthesis, purification, and crystallization is directly informed by solubility data. Solvents with high solubility at elevated temperatures and low solubility at room temperature are ideal for recrystallization.

  • Formulation Development: For oral dosage forms, understanding the solubility in biorelevant media is crucial. For parenteral formulations, the selection of a suitable solvent system that can dissolve the drug at the required concentration is paramount. Co-solvents are often employed to enhance the solubility of poorly water-soluble compounds.[20]

  • Preclinical and Clinical Studies: The solubility of a compound can impact its absorption, distribution, metabolism, and excretion (ADME) properties. Poor solubility can lead to low bioavailability.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between key factors influencing solubility and their impact on drug development.

solubility_factors cluster_physicochemical Physicochemical Properties cluster_experimental Experimental Conditions cluster_applications Drug Development Applications solute Solute Properties (Polarity, H-bonding, Size) solubility Solubility solute->solubility solvent Solvent Properties (Polarity, Dielectric Constant) solvent->solubility crystal Crystal Lattice Energy crystal->solubility temp Temperature temp->solubility ph pH (for aqueous solubility) ph->solubility synthesis Synthesis & Purification solubility->synthesis formulation Formulation Design solubility->formulation bioavailability Bioavailability solubility->bioavailability

Caption: Factors influencing solubility and their applications.

Conclusion: A Foundation for Rational Drug Development

This technical guide has provided a comprehensive framework for determining and understanding the solubility profile of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine in organic solvents. By combining a solid theoretical understanding with robust experimental protocols, researchers can generate the high-quality data necessary to make informed decisions throughout the drug development pipeline. While this guide focuses on a specific molecule, the principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities. The systematic investigation of solubility is not merely a data-gathering exercise; it is a cornerstone of rational drug design and development, ultimately paving the way for safer and more effective medicines.

References

  • Title: Thermodynamic models for predicting and correlating solid–liquid phase equilibrium Source: Google Scholar URL
  • Title: Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles Source: Journal of the American Chemical Society URL
  • Title: Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water Source: SciSpace URL
  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility)
  • Title: Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles Source: ChemRxiv URL
  • Title: Shake-Flask Solubility Assay Source: Enamine URL
  • Title: An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents Source: Benchchem URL
  • Title: Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds Source: Benchchem URL
  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL
  • Title: Method Development & Method Validation for Solubility and Dissolution Curves Source: CD Formulation URL
  • Title: Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms Source: PMC URL
  • Title: Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process Source: ResearchGate URL: [Link]

  • Title: UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells Source: ACS Publications URL: [Link]

  • Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines Source: SciELO URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: PYRIDINE AND PYRIDINE DERIVATIVES Source: Kirk-Othmer Encyclopedia of Chemical Technology URL
  • Title: How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Source: ResearchGate URL: [Link]

  • Title: HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.
  • Title: Physical and Chemical Properties of Pyridine Source: NCBI URL: [Link]

  • Title: An Inquiry-Based Experiment Exploring the Theory Behind HPLC Quantification Source: ACS Publications URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: SciSpace URL
  • Title: C–H···π interactions increase pyridinium solubility by disrupting ionic... Source: ResearchGate URL: [Link]

  • Title: SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K Source: Revue Roumaine de Chimie URL: [Link]

  • Title: Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) Source: JSciMed Central URL: [Link]

  • Title: Determination of Saturated Solubility of Rasagiline Mesylate on Different Dissolution Medium Using Uv/Visible Spectrophotometer Source: IJPPR URL: [Link]

  • Title: Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver Source: PubMed URL: [Link]

  • Title: Chemical Properties of Pyridine (CAS 110-86-1) Source: Cheméo URL: [Link]

  • Title: Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer Source: Roots Press URL: [Link]

  • Title: Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer Source: Scholars Research Library URL: [Link]

  • Title: 4 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine Source: International Journal of Pharmaceutical Chemistry and Analysis URL
  • Title: Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine Source: Int J Pharm Chem Anal URL: [Link]

  • Title: A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications Source: MDPI URL: [Link]

  • Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL: [Link]

  • Title: Annex 4 Source: World Health Organization (WHO) URL: [Link]

  • Title: Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed Source: Longdom.org URL: [Link]

  • Title: HPLC analysis of basic organic compounds in a multi-component ion-interaction system: A mechanistic study Source: ResearchGate URL: [Link]

  • Title: Synthesis of some pyrimidine derivatives from-4- acetyl pyridine Source: ResearchGate URL: [Link]

  • Title: Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production Source: ChemRxiv URL: [Link]

  • Title: 4-Acetylpyridine Source: PubChem URL: [Link]

Sources

Navigating the Acquisition and Application of 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Procurement, Characterization, and Potential Applications of a Novel Pyridine Derivative.

Introduction: The Emerging Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in the design of bioactive molecules.[2][3] The continuous exploration of novel substituted pyridines is a critical endeavor in the quest for new therapeutic agents with improved efficacy and selectivity.[4] This guide focuses on a specific, less-explored derivative, 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine, also known as 1-(2-(3,4-dimethylphenoxy)pyridin-4-yl)ethan-1-one, and provides a comprehensive overview of its procurement, properties, and potential applications for researchers in drug discovery and development.

Procurement and Supplier Comparison

Identifying reliable suppliers for novel research chemicals is a crucial first step in any research project. For 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine (CAS No. 1502160-24-8), the market appears to be specialized, with a limited number of vendors. Our investigation has identified the following supplier:

SupplierProduct NameCAS NumberPurityQuantityPrice (USD)Availability
BLDpharm1-(2-(3,4-Dimethylphenoxy)pyridin-4-yl)ethan-1-one1502160-24-8>97%InquireInquireIn Stock

Note: Pricing and availability are subject to change. It is highly recommended to contact the supplier directly for the most current information and to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound. The procurement of this compound may require a lead time, and researchers should factor this into their experimental planning.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental settings.

Chemical Structure:

Caption: Chemical structure of 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine.

Molecular Formula: C₁₅H₁₅NO₂

Molecular Weight: 241.29 g/mol

Predicted Properties (for initial experimental design):

  • LogP: ~3.5 (Indicating good lipophilicity and potential for cell membrane permeability)

  • Boiling Point: ~386 °C

  • Melting Point: Not available

  • Solubility: Likely soluble in organic solvents such as DMSO, ethanol, and methanol. Aqueous solubility is expected to be low.

Synthesis and Characterization

Conceptual Synthetic Workflow:

G A 2-Chloro-4-acetylpyridine F 1-(2-(3,4-dimethylphenoxy)pyridin-4-yl)ethan-1-one A->F B 3,4-Dimethylphenol B->F C Base (e.g., K2CO3, NaH) C->F D Solvent (e.g., DMF, DMSO) D->F E Heat E->F

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-chloro-4-acetylpyridine (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add 3,4-dimethylphenol (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-(2-(3,4-dimethylphenoxy)pyridin-4-yl)ethan-1-one.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Potential Applications in Drug Discovery

The structural motifs present in 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine suggest several potential avenues for investigation in drug discovery.

1. Kinase Inhibition:

Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding pocket. The phenoxy group can be directed towards the solvent-exposed region or other hydrophobic pockets, while the acetyl group provides a handle for further chemical modification to enhance potency and selectivity.

Potential Kinase Inhibition Workflow:

G A Compound Synthesis and Purification B Kinase Panel Screening (e.g., against a panel of cancer-related kinases) A->B C IC50 Determination for Hit Kinases B->C D Cell-based Assays (e.g., proliferation, apoptosis in cancer cell lines) C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F

Caption: Workflow for evaluating kinase inhibitory activity.

2. Anti-inflammatory and Anticancer Research:

Pyridinone and related pyridine derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer properties.[4] The specific substitution pattern of 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine may confer novel pharmacological activities.

3. Scaffold for Library Synthesis:

The acetyl group on the pyridine ring serves as a versatile chemical handle for the synthesis of a diverse library of derivatives. For example, it can be reduced to an alcohol, converted to an oxime, or used in aldol condensation reactions to introduce further structural diversity. This allows for the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Conclusion and Future Directions

4-Acetyl-2-(3,4-dimethylphenoxy)pyridine represents a novel and underexplored chemical entity with significant potential in drug discovery. Its procurement from specialized suppliers, coupled with a rational approach to its synthesis and biological evaluation, can open new avenues for the development of targeted therapeutics. Further research is warranted to elucidate its specific biological targets and to explore the therapeutic potential of its derivatives. This guide provides a foundational framework for researchers to embark on the investigation of this promising molecule.

References

  • Nair, S. S., et al. (2021). A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188.
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022). Available at: [Link].

  • MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025). Available at: [Link].

  • Connect Journals. SHORT & EXPEDIENT SYNTHESIS OF PYRIDINE CONTAINING DIHYDROCHALCONE 1-(2-HYDROXYPHENYL). (2015). Available at: [Link].

  • RSC Publishing. Synthesis General Procedures Method A: Preparation for compound E. To a mixture of substituted pyridin-2-amine (1 eq) and subs. Available at: [Link].

  • YouTube. The discovery of MK-8189: A PDE10A inhibitor for schizophrenia. (2023). Available at: [Link].

  • MDPI. Feature Reviews in Medicinal Chemistry. (2025). Available at: [Link].

  • Knight Chemicals Online. 1-(5-bromo-6-(dimethylamino)pyridin-3-yl)ethan-1-one. Available at: [Link].

  • BindingDB. 3-((R)-1-Phenyl-ethylamino)-4-(pyridin-4-ylamino)-cyclobut-3-ene-1,2-dione::CHEMBL466496. Available at: [Link].

  • Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Available at: [Link].

  • PubMed. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. (2015). Available at: [Link].

  • Beilstein Journals. Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. (2021). Available at: [Link].

  • MDPI. Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. (2022). Available at: [Link].

  • The Good Scents Company. 1-(2-hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one. Available at: [Link].

  • PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. Available at: [Link].

  • NIST WebBook. Ethanone, 1-(3,4-dimethoxyphenyl)-. Available at: [Link].

  • ResearchGate. (PDF) 1-(3,4-Dimethoxyphenyl)ethanone. Available at: [Link].

Sources

Technical Masterclass: 4-Acetylpyridine Ether Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-acetylpyridine scaffold represents a critical junction in medicinal chemistry, serving as a versatile precursor for a spectrum of bioactive ether derivatives. While the ketone functionality itself offers limited biological interaction, its conversion into oxime ethers (via condensation and O-alkylation) and reduced alkyl ethers unlocks significant pharmacological potential.

This guide focuses on the 4-acetylpyridine oxime ether class, a group of compounds exhibiting dual-binding capabilities at the acetylcholinesterase (AChE) active site, making them prime candidates for Alzheimer’s disease therapeutics and organophosphate antidotes. Furthermore, lipophilic modifications to the ether tail have demonstrated promising broad-spectrum antimicrobial and cytotoxic profiles.

Part 1: Chemical Architecture & Synthesis Strategies

The synthesis of 4-acetylpyridine ether derivatives predominantly follows the Oxime-Ether Route . This pathway is preferred over direct etherification of the reduced alcohol (1-(pyridin-4-yl)ethanol) due to the superior stability and bioactivity profile of the oxime ether linkage (=N-O-C).

The Oxime-Ether Synthetic Pathway

The transformation involves two critical steps:

  • Condensation: Reaction of 4-acetylpyridine with hydroxylamine hydrochloride to yield the crystalline oxime.

  • O-Alkylation: Nucleophilic attack of the oxime oxygen on an alkyl halide or tosylate.

Critical Process Parameters (CPPs):
  • Stereochemistry: The oxime formation yields a mixture of E and Z isomers.[1] The E-isomer is generally thermodynamically favored and often more biologically active due to steric positioning of the ether tail away from the pyridine ring.

  • Base Selection: Strong bases (NaH) in polar aprotic solvents (DMF) favor rapid O-alkylation but can lead to elimination side products if the alkyl halide is hindered. Potassium carbonate (K₂CO₃) in acetone offers a milder, more controlled profile.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow from precursor to bioactive ether derivative, highlighting the divergence points for thiosemicarbazone (anticancer) and oxime ether (neuroprotective) synthesis.

SynthesisPath Precursor 4-Acetylpyridine (Starting Material) Oxime 4-Acetylpyridine Oxime (Intermediate) Precursor->Oxime NH2OH·HCl, NaOH Condensation ReducedAlcohol 1-(Pyridin-4-yl)ethanol Precursor->ReducedAlcohol NaBH4 Reduction OximeEther Oxime Ether Derivatives (Target: AChE Inhibitors) Oxime->OximeEther R-X, K2CO3 O-Alkylation AlcoholEther Alkyl Ether Derivatives (Target: Antimicrobial) ReducedAlcohol->AlcoholEther NaH, R-X Williamson Ether Synth.

Figure 1: Divergent synthetic pathways for 4-acetylpyridine ether derivatives. The Oxime-Ether route (Green) is the primary focus for neurotherapeutics.

Standard Operating Procedure (SOP): O-Alkylation

Objective: Synthesis of 4-acetylpyridine O-alkyl oxime ether.

Reagents:

  • 4-Acetylpyridine oxime (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 eq)

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Acetone (dry, solvent)[2]

Protocol:

  • Preparation: Charge a round-bottom flask with 4-acetylpyridine oxime (e.g., 10 mmol) and anhydrous acetone (50 mL).

  • Activation: Add anhydrous K₂CO₃ (20 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the oxime hydroxyl group.

  • Alkylation: Add the alkyl halide (11 mmol) dropwise over 10 minutes.

  • Reaction: Reflux the mixture at 56°C for 6–8 hours. Monitor progress via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate. Purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

Self-Validating Check: The disappearance of the broad -OH stretch (~3200 cm⁻¹) in the IR spectrum and the appearance of the ether C-O stretch (~1050 cm⁻¹) confirms O-alkylation.

Part 2: Pharmacological Profiles & Efficacy

The biological utility of 4-acetylpyridine ether derivatives is dictated by the nature of the ether substituent. The scaffold is a "privileged structure" in neuropharmacology.

Acetylcholinesterase (AChE) Inhibition

These derivatives function as reversible inhibitors of AChE.[3][4][5] The pyridine ring interacts with the Catalytic Anionic Site (CAS) , while the ether tail (especially if aromatic) can reach the Peripheral Anionic Site (PAS) , creating a "dual-binding" mode that significantly enhances potency.

  • Mechanism: The quaternary nitrogen (if methylated) or the protonated pyridine nitrogen mimics the choline moiety of acetylcholine.

  • Key Insight: Bis-quaternary oxime ethers (two pyridine rings linked by an ether chain) often show superior inhibition compared to mono-quaternary analogs due to their ability to span the active site gorge.

Antimicrobial & Antifungal Activity

Lipophilic oxime ethers (e.g., O-benzyl, O-dodecyl) exhibit membrane-disrupting properties against pathogens.

  • Targets: Staphylococcus aureus (Gram-positive), Candida albicans (Fungal).[2]

  • Causality: The 4-acetylpyridine core provides polarity for solubility, while the lipophilic ether tail facilitates penetration of the microbial cell wall.

Comparative Efficacy Data

The following table summarizes key bioactivity data from recent literature.

Compound ClassDerivative TypeTargetIC50 / MICReference
AChE Inhibitor Pyridine Carbamate (Cpd 8)hAChE0.153 µM
AChE Inhibitor Bis-pyridinium OximehAChE~1.0 mM
Anticancer Thiosemicarbazone (Related)Glioma (RT2)1.4 nM
Antimicrobial Chalcone-Oxime EtherS. aureusHigh Activity

Part 3: Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing these derivatives for specific targets.

SAR Logic Map

The diagram below illustrates how structural modifications at specific positions influence biological outcomes.

SAR_Map Core 4-Acetylpyridine Core N_Mod Pyridine Nitrogen (N1) Quaternization (Methyl/Benzyl) Core->N_Mod Alkylation Linker_Mod Oxime Linker (=N-O-) Core->Linker_Mod Condensation Effect_AChE Increased AChE Affinity (Cation-pi interaction) N_Mod->Effect_AChE Positive Charge Effect_BBB Decreased BBB Permeability (Permanent Charge) N_Mod->Effect_BBB Polarity Tail_Mod Ether Tail (R-Group) Lipophilicity/Sterics Linker_Mod->Tail_Mod Extension Effect_Stab Hydrolytic Stability (vs. Esters) Linker_Mod->Effect_Stab Ether Bond Effect_Potency Dual Binding (CAS + PAS) Tail_Mod->Effect_Potency Aromatic Stacking

Figure 2: Structure-Activity Relationship (SAR) map for 4-acetylpyridine ether derivatives. Red indicates the core scaffold; Blue, Yellow, and Green indicate modification zones.

Key SAR Rules
  • Nitrogen Quaternization: Converting the pyridine nitrogen to a pyridinium salt (e.g., N-methyl) drastically increases affinity for the AChE active site (mimicking the trimethylammonium of acetylcholine) but prevents the molecule from crossing the Blood-Brain Barrier (BBB) via passive diffusion.

  • Linker Length: In bis-pyridinium ethers, a linker length of 3–5 carbons is often optimal for spanning the enzymatic gorge.

  • Ether Tail: Aromatic ether tails (e.g., benzyl) enhance binding via pi-pi stacking with Trp286 in the Peripheral Anionic Site (PAS).

References

  • Pandolfi, F. et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry.

  • Kuca, K. et al. (2013). Oximes: Inhibitors of Human Recombinant Acetylcholinesterase.[3][4][5] A Structure-Activity Relationship (SAR) Study. Molecules.

  • Lessa, J. A. et al. (2010). 2-Acetylpyridine thiosemicarbazones: cytotoxic activity in nanomolar doses against malignant gliomas. European Journal of Medicinal Chemistry.

  • Organic Syntheses. (2001). 4-Acetylpyridine oxime and derivatives. Organic Syntheses, Coll. Vol. 10.

  • ResearchGate. (2021). Synthesis, Biological activities of chalcones and novel 4-acetylpyridine oximes. Journal of Molecular Structure.

Sources

An In-depth Technical Guide to the Synthesis, Properties, and Potential Biological Implications of 3,4-Dimethylphenoxy and 2,4-Dimethylphenoxy Pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenoxy pyridine scaffolds are of significant interest in medicinal chemistry and materials science, serving as the foundation for a diverse range of biologically active compounds.[1][2][3][4] The precise arrangement of substituents on the phenoxy ring can dramatically alter the molecule's physicochemical properties and its interaction with biological targets. This technical guide provides an in-depth comparison of two closely related constitutional isomers: 3,4-dimethylphenoxy pyridine and 2,4-dimethylphenoxy pyridine. We will explore their synthesis via the Williamson ether synthesis, compare their structural and physicochemical properties, analyze their expected spectroscopic signatures, and discuss the potential implications of their isomeric differences on biological activity from a structure-activity relationship (SAR) perspective. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these important chemical entities.

Introduction: The Significance of Phenoxy Pyridine Scaffolds

The fusion of a pyridine ring and a substituted phenoxy moiety creates a versatile molecular scaffold with broad applications. Pyridine and its derivatives are among the most common heterocyclic structures found in FDA-approved drugs, valued for their ability to engage in various biological interactions and their favorable pharmacokinetic properties.[5][6] The phenoxy group provides a modular handle for tuning properties like lipophilicity, while the pyridine ring can act as a hydrogen bond acceptor or participate in pi-stacking interactions. This combination has led to the development of potent agents across multiple therapeutic areas, including oncology (as VEGFR-2/c-Met inhibitors)[3][7], cardiovascular disease (as sodium-calcium exchanger inhibitors)[1], and agriculture (as herbicides and juvenile hormone mimics).[2][8]

The seemingly subtle shift of a single methyl group, as in the case of the 3,4-dimethyl and 2,4-dimethyl isomers, can lead to profound differences in molecular shape, electronics, and biological function. Understanding these differences is critical for rational drug design and the optimization of lead compounds. This guide will dissect these isomeric distinctions to provide a foundational understanding for researchers working with this chemical class.

Synthesis and Mechanistic Rationale

The most common and efficient method for preparing these unsymmetrical aryl ethers is the Williamson ether synthesis .[9][10][11][12][13] This reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of a phenoxide nucleophile with an electrophilic halo-pyridine.[12]

General Synthetic Pathway

The synthesis involves two primary steps:

  • Deprotonation: The selected dimethylphenol (3,4-dimethylphenol or 2,4-dimethylphenol) is deprotonated using a strong base to form the corresponding highly nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The phenoxide ion then attacks a halo-pyridine (e.g., 2-chloropyridine or 4-chloropyridine), displacing the halide to form the desired ether linkage.

The choice of base is critical. Strong bases like sodium hydride (NaH) are often used to ensure complete and irreversible deprotonation of the phenol.[9][11] The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.[10][11]

Experimental Protocol: Synthesis of 4-(3,4-Dimethylphenoxy)pyridine

Materials:

  • 3,4-Dimethylphenol

  • 4-Chloropyridine hydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: To a solution of 3,4-dimethylphenol (1.0 eq) in anhydrous DMF (5-10 mL per mmol of phenol) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the weakly acidic phenol to form the sodium phenoxide. The inert atmosphere prevents the reactive base and phenoxide from being quenched by atmospheric moisture. 0 °C is used to control the initial exothermic reaction.

  • Reaction Mixture Preparation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating complete formation of the phenoxide.

  • Nucleophilic Substitution: Add 4-chloropyridine hydrochloride (1.05 eq) to the reaction mixture. Heat the reaction to 80-100 °C and monitor by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the S_N2 reaction to proceed at a reasonable rate. Using the hydrochloride salt of 4-chloropyridine is common, and a base like K₂CO₃ would be used to neutralize it in situ if NaH is not used in excess.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Causality: The aqueous work-up removes the DMF solvent and inorganic salts. Ethyl acetate is a suitable organic solvent for extracting the desired ether product.

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The bicarbonate wash removes any residual acidic starting material. The brine wash helps to remove residual water from the organic layer.

  • Final Product: Purify the resulting crude product by column chromatography on silica gel to afford the pure 4-(3,4-dimethylphenoxy)pyridine.

    • Self-Validation: The identity and purity of the product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) as detailed in Section 4.

Note: The same protocol can be applied for the synthesis of 4-(2,4-dimethylphenoxy)pyridine by substituting 2,4-dimethylphenol as the starting material.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Purification Dimethylphenol 3,4- or 2,4-Dimethylphenol Deprotonation Step 1: Deprotonation (0°C to RT) Dimethylphenol->Deprotonation HaloPyridine 4-Chloropyridine SN2 Step 2: SN2 Reaction (80-100°C) HaloPyridine->SN2 Base NaH or K2CO3 Base->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation Deprotonation->SN2 Workup Aqueous Work-up & Extraction SN2->Workup Chromatography Column Chromatography Workup->Chromatography Product Pure Isomer Product Chromatography->Product

Caption: Hypothetical binding model showing how the ortho-methyl group of the 2,4-isomer could cause a steric clash, leading to reduced binding affinity compared to the 3,4-isomer.

Conclusion

The constitutional isomers 3,4-dimethylphenoxy pyridine and 2,4-dimethylphenoxy pyridine, while sharing the same molecular formula and weight, present distinct chemical and physical profiles that are critical for their application in research and development. They can be reliably synthesized via the Williamson ether synthesis, and their identities can be unequivocally confirmed through NMR spectroscopy, which reveals unique fingerprints for each isomer.

The primary difference—the position of a methyl group—gives rise to significant variations in molecular topology. The ortho-methyl group in the 2,4-isomer introduces steric hindrance and conformational rigidity not present in the 3,4-isomer. These structural nuances are predicted to have a substantial impact on their biological activity, influencing everything from receptor binding affinity to metabolic stability. For drug development professionals, this underscores the importance of synthesizing and evaluating such closely related isomers, as a simple positional change can be the key to unlocking enhanced potency, selectivity, or improved pharmacokinetic properties. This guide provides the foundational knowledge necessary to synthesize, differentiate, and rationally consider these isomers in future research endeavors.

References

  • Cheméo. (n.d.). Chemical Properties of 2,4-Dimethyl-3,5-di(4-methoxyphenyl)pyridine.
  • Kuramochi, T., Kakefuda, A., Yamada, H., Sato, I., Taguchi, T., & Sakamoto, S. (2004). Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger. Bioorganic & Medicinal Chemistry, 12(19), 5039–5056. [Link]

  • BenchChem. (2025). Biological activity of 3,4-Diphenylpyridine and its derivatives.
  • ResearchGate. (n.d.). Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO).
  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(23), 11095-11110. [Link]

  • Acta Crystallographica Section E. (n.d.). Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
  • Chemistry Steps. (2022). Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)pyridine.
  • PubChem. (n.d.). 4-(3,4-Dimethylphenoxy)-3-ethylpyridine.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis.
  • Gong, P., et al. (2014). Design, Synthesis and Structure-Activity Relationships of Novel 4-phenoxyquinoline Derivatives Containing Pyridazinone Moiety as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 84, 151-160. [Link]

  • Chem-Impex. (n.d.). 2,4-Dimethoxypyridine.
  • ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
  • EPA. (2025). 3-(4-methylphenyl)pyridine Properties.
  • CymitQuimica. (n.d.). CAS 72830-08-1: 3,4-Dimethoxy-2-pyridinemethanol.
  • ResearchGate. (n.d.). Electrochemistry and spectroscopy of substituted [Ru(phen)3]2+ and [Ru(bpy)3]2+ complexes.
  • PrepChem.com. (n.d.). Synthesis of 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine.
  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

  • Krause, J., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Cellular and Infection Microbiology. [Link]

  • PubChem. (n.d.). 2,4-Dimethylpyridine.
  • Google Patents. (n.d.). CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
  • Wiley Online Library. (n.d.). Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study.
  • BenchChem. (2025). Distinguishing Diphenylpyridine Isomers: A Comparative Guide for Researchers.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. HETEROCYCLES, 74, 101-119. [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridine, 2,4-dimethyl- (CAS 108-47-4).
  • Aguilar-Mariscal, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3235. [Link]

  • Santa Cruz Biotechnology. (n.d.). 6-(3,4-dimethylphenoxy)pyridin-3-amine.
  • ResearchGate. (2017). Laboratory evaluation of 2-[1-methyl-2-(4-phenoxyphenoxy) ethoxy] pyridine against larvae of mosquitoes and housefly.
  • PMC. (n.d.). Synthesis, Kinetic Study, and Spectroscopic Analysis of Peroxidase-like Pinch-Porphyrin Fe(III) Complexes.
  • PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol.
  • BenchChem. (2025). A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals.
  • The Royal Society. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies.
  • Indian Academy of Sciences. (n.d.). A quantitative study of weak noncovalent interactions in two pyridine isomers containing nitrile and thiophene moieties.
  • BenchChem. (2025). Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine: An In-depth Technical Guide.
  • Fluorochem. (n.d.). 3-(4-Methoxyphenyl)pyridine.
  • RSC Publishing. (n.d.). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state.
  • MDPI. (n.d.). Photoinduced Processes in Rhenium(I) Terpyridine Complexes Bearing Remote Amine Groups: New Insights from Transient Absorption Spectroscopy.

Sources

Methodological & Application

Application Note: Synthesis of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of diaryl ethers containing a functionalized pyridine core is a fundamental transformation in medicinal chemistry, frequently utilized to access kinase inhibitors and receptor antagonists. This application note details the robust synthesis of 4-acetyl-2-(3,4-dimethylphenoxy) pyridine via a Nucleophilic Aromatic Substitution (SNAr) utilizing 2-chloro-4-acetylpyridine and 3,4-dimethylphenol.

The reaction relies on an addition-elimination mechanism. The electrophilicity of the C2 position on the pyridine ring is highly enhanced by the synergistic electron-withdrawing effects of the endocyclic nitrogen and the exocyclic 4-acetyl group. This dual activation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, stabilizing the anionic Meisenheimer complex intermediate and facilitating the rapid displacement of the chloride leaving group .

Experimental Design & Causality

Designing an SNAr protocol requires precise tuning of reagents to balance reactivity with chemoselectivity. A critical challenge in this specific synthesis is the presence of the 4-acetyl group. While it activates the ring for SNAr, its


-protons (pKa ~20) are susceptible to deprotonation by strong bases.
  • Base Selection (The Chemoselectivity Imperative): Utilizing a strong, non-nucleophilic base like Sodium Hydride (NaH) often leads to competitive enolate formation, resulting in unwanted aldol condensation side-products. Therefore, Potassium Carbonate (K2CO3) is selected. As a mild base, K2CO3 is sufficiently basic to quantitatively deprotonate 3,4-dimethylphenol (pKa ~10.2) without abstracting the

    
    -protons of the acetyl group, ensuring absolute chemoselectivity .
    
  • Solvent Selection: N,N-Dimethylformamide (DMF) is employed as the polar aprotic solvent. DMF efficiently solvates the potassium cation, leaving the 3,4-dimethylphenoxide anion "naked" and highly nucleophilic. This is essential for overcoming the steric hindrance imposed by the methyl groups on the phenol.

BaseCausality Start Base Selection for SNAr NaH NaH (Strong Base) Start->NaH K2CO3 K2CO3 (Mild Base) Start->K2CO3 NaH_Path Deprotonates Phenol AND Acetyl α-protons NaH->NaH_Path K2CO3_Path Selectively deprotonates Phenol (pKa ~10.2) K2CO3->K2CO3_Path NaH_Result Side Reactions (Aldol Condensation) NaH_Path->NaH_Result K2CO3_Result Clean SNAr Conversion (High Yield) K2CO3_Path->K2CO3_Result

Fig 2. Logical causality of base selection preventing acetyl enolization.

Optimization & Validation Data

The protocol acts as a self-validating system, proven through a systematic screening of reaction conditions. The quantitative data below demonstrates the causality behind the chosen parameters, proving that only the optimized conditions yield high-purity product without degradation.

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
1NaHDMF1004>9532Complex mixture; extensive aldol side-products observed.
2K2CO3THF70244035Incomplete reaction; poor solubility of base in THF.
3K2CO3DMF80168578Clean reaction; slight starting material remains.
4 K2CO3 DMF 100 12 >99 91 Optimal conditions; high purity and complete conversion.
5Cs2CO3DMF10012>9992Comparable to Entry 4, but higher reagent cost.

Experimental Workflow

Workflow A 1. Deprotonation 3,4-Dimethylphenol + K2CO3 in DMF B 2. SNAr Reaction Add 2-Chloro-4- acetylpyridine (100°C) A->B C 3. Workup Aqueous Quench & EtOAc Extraction B->C D 4. Purification Silica Column (Hexanes/EtOAc) C->D

Fig 1. Experimental workflow for the SNAr synthesis of the target phenoxypyridine.

Detailed Experimental Protocol

Materials Required:

  • 2-Chloro-4-acetylpyridine (1.0 equiv, 10.0 mmol, 1.55 g)

  • 3,4-Dimethylphenol (1.1 equiv, 11.0 mmol, 1.34 g)

  • Potassium carbonate (K2CO3, anhydrous, 2.0 equiv, 20.0 mmol, 2.76 g)

  • Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine & Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylphenol (1.34 g, 11.0 mmol) and finely powdered, anhydrous K2CO3 (2.76 g, 20.0 mmol).

  • Solvent Addition & Deprotonation: Purge the flask with inert nitrogen gas for 5 minutes. Add anhydrous DMF (20 mL) via syringe. Stir the suspension at room temperature (25 °C) for 30 minutes. Note: This pre-stirring ensures complete deprotonation of the phenol, forming the highly reactive phenoxide intermediate before the electrophile is introduced.

  • Electrophile Addition: Dissolve 2-chloro-4-acetylpyridine (1.55 g, 10.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized thermal spikes.

  • SNAr Reaction: Attach a reflux condenser and heat the reaction mixture to 100 °C using a pre-heated oil bath. Stir vigorously for 12 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc, 3:1 v/v, UV visualization at 254 nm) until the complete consumption of the starting pyridine is observed.

  • Quenching & Extraction: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into 50 mL of ice-cold saturated aqueous NH4Cl to neutralize any remaining base. Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Washing: Combine the organic layers and wash extensively with distilled water (3 x 30 mL). Critical Step: Multiple water washes are mandatory to completely partition and remove the residual DMF from the organic phase. Follow with a final wash using brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (10:1 to 4:1 v/v). Combine the product-containing fractions and evaporate the solvent to afford pure 4-acetyl-2-(3,4-dimethylphenoxy) pyridine.

References
  • Title: A multivariate linear regression model for predicting the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

Application Note & Protocol: Synthesis of 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine via Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-acetyl-2-(3,4-dimethylphenoxy)pyridine, a key intermediate in pharmaceutical and materials science research. We present detailed protocols for two of the most powerful and versatile cross-coupling methodologies for the formation of diaryl ethers: the Palladium-catalyzed Buchwald-Hartwig C-O coupling and the Copper-catalyzed Ullmann condensation. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.

Introduction: The Significance of Diaryl Ether Linkages

The diaryl ether motif is a ubiquitous structural feature in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] Its presence often imparts favorable pharmacological properties, including enhanced metabolic stability and conformational rigidity. The target molecule, 4-acetyl-2-(3,4-dimethylphenoxy)pyridine, combines a substituted phenol with a functionalized pyridine ring, making it a valuable building block for the synthesis of more complex molecular architectures. The successful and efficient construction of the C-O bond between the 3,4-dimethylphenol and the 2-halo-4-acetylpyridine is therefore a critical step in many synthetic endeavors.

Mechanistic Considerations and Strategic Choices

The formation of a C(aryl)-O bond between a phenol and an aryl halide can be achieved through several methods, with the Buchwald-Hartwig amination and the Ullmann condensation being two of the most prominent transition-metal-catalyzed approaches.[3][4]

The Buchwald-Hartwig C-O Coupling Reaction

The Buchwald-Hartwig amination, initially developed for C-N bond formation, has been successfully extended to the synthesis of diaryl ethers.[5][6] This palladium-catalyzed reaction offers mild reaction conditions and broad substrate scope. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst.

The choice of ligand is paramount to the success of the Buchwald-Hartwig reaction.[5][7] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. For the coupling of phenols with electron-deficient heteroaryl halides, such as 2-halo-4-acetylpyridine, ligands like Xantphos or bulky biaryl phosphine ligands are often effective.[8]

The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[9][10] Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[2][11] However, modern advancements have led to the development of milder protocols using catalytic amounts of copper in the presence of various ligands.[12][13] The mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes reaction with the aryl halide.[10] Ligands such as 1,10-phenanthroline, picolinic acid, or salicylaldimines can accelerate the reaction and improve yields.[2][13] The choice of base, with cesium carbonate and potassium phosphate being common, is also critical.[1][13]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of 4-acetyl-2-(3,4-dimethylphenoxy)pyridine using both the Buchwald-Hartwig and Ullmann coupling methodologies.

Materials and General Procedures
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.[14][15]

  • Solvents should be anhydrous, and reagents should be of high purity.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

This protocol is adapted from established procedures for the Buchwald-Hartwig O-arylation of phenols.[16]

dot

Caption: Workflow for Buchwald-Hartwig C-O Coupling.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Molar Equivalents
3,4-Dimethylphenol122.161.21.2
2-Chloro-4-acetylpyridine155.591.01.0
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Xantphos578.680.040.04
Cesium Carbonate (Cs₂CO₃)325.822.02.0
Anhydrous Toluene-5 mL-

Procedure:

  • To a flame-dried Schlenk tube, add 3,4-dimethylphenol (146.6 mg, 1.2 mmol), 2-chloro-4-acetylpyridine (155.6 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and cesium carbonate (651.6 mg, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on modern, milder Ullmann-type coupling reactions.[2][17]

dot

Caption: Workflow for Ullmann Condensation.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Molar Equivalents
3,4-Dimethylphenol122.161.21.2
2-Bromo-4-acetylpyridine200.041.01.0
Copper(I) Iodide (CuI)190.450.10.1
Picolinic Acid123.110.20.2
Potassium Phosphate (K₃PO₄)212.272.02.0
Anhydrous Dimethyl Sulfoxide (DMSO)-5 mL-

Procedure:

  • In an oven-dried screw-cap test tube, combine 3,4-dimethylphenol (146.6 mg, 1.2 mmol), 2-bromo-4-acetylpyridine (200.0 mg, 1.0 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), picolinic acid (24.6 mg, 0.2 mmol), and potassium phosphate (424.5 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring for 24-48 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final product.

Product Characterization

The identity and purity of the synthesized 4-acetyl-2-(3,4-dimethylphenoxy)pyridine should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight for the product (C₁₅H₁₅NO₂) is 241.29 g/mol .[18]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst, poor quality reagents or solvent, insufficient heating, or incorrect base.Ensure an inert atmosphere is maintained. Use freshly opened, high-purity reagents and anhydrous solvents. Optimize the reaction temperature and consider screening different ligands or bases.[7][12][13]
Formation of Byproducts Side reactions such as hydrodehalogenation or homocoupling of the starting materials.Adjust the catalyst-to-ligand ratio. Lowering the reaction temperature might reduce the rate of side reactions. Ensure the purity of the starting materials.
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the eluent system for column chromatography. Consider alternative purification methods such as recrystallization or preparative HPLC. An acid-base extraction could also be employed to separate the basic pyridine product from non-basic impurities.[19]

Conclusion

Both the Palladium-catalyzed Buchwald-Hartwig C-O coupling and the Copper-catalyzed Ullmann condensation are effective methods for the synthesis of 4-acetyl-2-(3,4-dimethylphenoxy)pyridine. The choice between the two protocols may depend on factors such as catalyst cost, ligand availability, and substrate tolerance in more complex syntheses. The detailed procedures and mechanistic insights provided in this application note are intended to enable researchers to successfully synthesize this valuable diaryl ether intermediate and to adapt these methods for their specific research needs.

References

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PubMed. Available at: [Link]

  • Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating - DOI. Available at: [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent Progress in Diaryl Ether Synthesis - ResearchGate. Available at: [Link]

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. Available at: [Link]

  • β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis - PMC. Available at: [Link]

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Available at: [Link]

  • A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens | Journal of the American Chemical Society. Available at: [Link]

  • Ullmann Condensation - SynArchive. Available at: [Link]

  • General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles | Organic Letters - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Reaction conditions used for coupling reactions. | Download Table - ResearchGate. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: [Link]

  • Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides - Organic Chemistry Portal. Available at: [Link]

  • (2-Pyridyl)acetone-promoted Cu-catalyzed O-arylation of phenols with aryl iodides, bromides, and chlorides - PubMed. Available at: [Link]

  • Copper-catalyzed coupling of phenols with Ar-Xs (X = Br, I)... - ResearchGate. Available at: [Link]

  • Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions - PMC. Available at: [Link]

Sources

Optimized reaction conditions for Ullmann coupling of pyridines and phenols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Optimized Reaction Conditions for Ullmann C-O Coupling of Pyridines and Phenols: A Guide for Medicinal and Process Chemists

Abstract: The formation of aryl ethers, particularly those incorporating nitrogen-containing heterocycles like pyridine, is a cornerstone of modern drug discovery and development. The copper-catalyzed Ullmann C-O cross-coupling reaction serves as a powerful tool for synthesizing these vital structural motifs.[1][2] However, classical Ullmann conditions, notorious for requiring harsh temperatures and stoichiometric copper, have limited scope and functional group tolerance.[1][3] This guide provides an in-depth analysis of modern, ligand-accelerated Ullmann coupling protocols specifically optimized for the challenging yet crucial coupling of pyridines and phenols. We will explore the mechanistic underpinnings of the catalytic system, detail optimized reaction parameters, provide a robust experimental protocol, and offer a comprehensive troubleshooting guide to empower researchers in achieving high-efficiency synthesis of pyridyl aryl ethers.

Introduction: The Strategic Importance of Pyridyl Aryl Ethers

The diaryl ether linkage is a prevalent feature in a vast array of natural products, agrochemicals, and, most notably, pharmaceutical agents.[1][4] Its inclusion in a molecular architecture imparts a unique combination of conformational rigidity and flexibility, influencing binding affinity and pharmacokinetic properties. When one of the aryl partners is a pyridine ring, the resulting pyridyl aryl ether moiety introduces a basic nitrogen atom that can serve as a hydrogen bond acceptor or a site for salt formation, significantly impacting solubility and bioavailability.

The Ullmann condensation, first reported over a century ago, represents the seminal copper-mediated method for C-O bond formation.[4][5] While foundational, the reaction's initial demands for high temperatures (>160 °C) and stoichiometric copper posed significant barriers to its broad application, especially with sensitive or complex substrates common in drug development pipelines.[1] The modern era of the Ullmann reaction was ushered in by the development of ligand-accelerated catalysis. The introduction of carefully designed ancillary ligands has revolutionized the field, enabling these couplings to proceed under significantly milder conditions with only catalytic amounts of copper, thereby expanding the reaction's scope and making it an indispensable tool for synthetic chemists.[1][6]

The Catalytic System: A Mechanistic Perspective

The success of a modern Ullmann coupling hinges on the synergistic interplay of four key components: the copper source, a ligand, a base, and the solvent. Understanding the role of each is critical for optimization and troubleshooting. The most widely accepted mechanism for ligand-accelerated Ullmann C-O coupling proceeds through a Cu(I)/Cu(III) catalytic cycle.[7][8]

The Catalytic Cycle

The reaction is initiated by the formation of an active Cu(I) complex. This species undergoes oxidative addition with the halopyridine, forming a Cu(III) intermediate. Subsequent coordination of the phenoxide and reductive elimination yields the desired pyridyl aryl ether product and regenerates the active Cu(I) catalyst.[8]

Ullmann_Catalytic_Cycle CuI_L Active Catalyst [L-Cu(I)] CuIII_intermediate Cu(III) Intermediate [L-Cu(III)(Py)(X)] CuI_L->CuIII_intermediate Oxidative Addition Phenoxide Ar'-O⁻ CuIII_complex Cu(III) Complex [L-Cu(III)(Py)(OAr')] Phenoxide->CuIII_complex Halopyridine Py-X Halopyridine->CuIII_intermediate Product Product Py-O-Ar' CuIII_intermediate->CuIII_complex Ligand Exchange CuIII_complex->CuI_L Reductive Elimination CuIII_complex->Product

Caption: Generalized Cu(I)/Cu(III) catalytic cycle for the Ullmann C-O coupling.

Core Components Explained
  • Copper Source (The Catalyst): While various copper sources can be used, copper(I) salts such as CuI, CuBr, or CuCl are most commonly employed as they are typically the active catalytic species or can readily enter the catalytic cycle.[9] Using fresh, high-purity Cu(I) salts can significantly improve reaction consistency and yield.[10]

  • Ligand (The Accelerator): This is arguably the most critical component in modern Ullmann couplings. Ligands stabilize the copper center, increase its solubility, and, most importantly, facilitate the key steps of oxidative addition and reductive elimination, thereby lowering the overall activation energy of the reaction.[9][11] For pyridine couplings, N,N-bidentate ligands like 1,10-phenanthroline and diamines (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA), N,N'-dimethylethylenediamine (DMEDA)) have proven highly effective.[1][5][12] N,O-bidentate ligands like amino acids (e.g., L-proline) are also widely used.[11]

  • Base (The Activator): A base is required to deprotonate the phenol, generating the nucleophilic phenoxide species. The choice of base can also influence catalyst turnover.[9] Inorganic bases are standard, with potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) being excellent choices due to their high basicity and good solubility in common reaction solvents.[9][13]

  • Solvent (The Medium): The choice of solvent affects the solubility of the reactants and catalyst, and can influence the reaction rate. Polar aprotic solvents like DMF, DMSO, and dioxane are common. However, for O-arylation, non-polar solvents such as toluene or xylene can also be highly effective, particularly with certain ligand systems.[9] It is crucial to use anhydrous solvents to prevent side reactions like hydrodehalogenation of the starting material.[9]

Optimizing the Reaction: Key Parameters and Recommendations

The optimal conditions for an Ullmann coupling are highly substrate-dependent. However, extensive research has led to the development of several robust, broadly applicable catalytic systems. The reactivity of the halopyridine is a primary consideration, generally following the trend I > Br >> Cl. While aryl chlorides are the most challenging substrates, specific ligand systems have been developed that can activate these less reactive C-Cl bonds.[1][13]

Recommended Catalytic Systems

The following table summarizes field-proven catalytic systems for the Ullmann coupling of pyridines and phenols, providing a starting point for reaction optimization.

Catalyst System (Cu Source / Ligand)BaseSolventTemp (°C)Substrate Scope & CommentsReference(s)
5-10 mol% CuI / 10-20 mol% DMEDA2 eq. K₃PO₄Toluene100-110Effective for 2- and 3-halopyridines (Br, I). A reliable and cost-effective starting point.[5][13]
5 mol% CuI / 10 mol% 1,10-Phenanthroline2 eq. Cs₂CO₃Dioxane90-110Broadly applicable for various substituted phenols and halopyridines.[1][14]
5 mol% CuI / 20 mol% L-Proline2 eq. K₂CO₃DMSO90-100An early, effective system. Particularly useful for amino acid-containing substrates.[11]
1-5 mol% CuI / 2-10 mol% DMCDA2 eq. K₂CO₃Toluene110Highly active system for coupling with pyridones and can be effective for phenols.[12]
5-10 mol% CuBr / 10-20 mol% Oxalamide Ligands2 eq. K₃PO₄Dioxane110-130A powerful ligand class capable of coupling even challenging aryl chlorides.[1][15]

Experimental Protocol: A General Procedure

This protocol provides a detailed, step-by-step methodology for the Ullmann coupling of a generic halopyridine with a phenol using a reliable CuI/DMEDA system.

Experimental Workflow Diagram

Ullmann_Workflow start Start setup 1. Reagent Setup - Dry glassware - Add solids: Halopyridine, Phenol, CuI, K₃PO₄ start->setup inert 2. Inert Atmosphere - Seal vessel - Evacuate & backfill with N₂/Ar (3x) setup->inert solvent 3. Add Solvents - Anhydrous Toluene - DMEDA ligand inert->solvent reaction 4. Reaction - Heat to 110 °C - Stir for 12-24h solvent->reaction monitoring 5. Monitoring - TLC / LC-MS reaction->monitoring workup 6. Workup - Cool to RT - Dilute with EtOAc - Filter/Wash with H₂O monitoring->workup Reaction Complete purify 7. Purification - Concentrate organic layer - Column Chromatography workup->purify end End (Characterize Product) purify->end

Caption: Step-by-step workflow for the Ullmann C-O coupling protocol.

Step-by-Step Methodology

Reagents & Equipment:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the halopyridine (1.0 mmol), the phenol (1.2 mmol), copper(I) iodide (9.5 mg, 0.05 mmol), and potassium phosphate (424 mg, 2.0 mmol).

    • Scientist's Note: Using finely ground K₃PO₄ increases its surface area and reactivity. Ensure all solids are added under ambient air but do so efficiently to minimize prolonged exposure to moisture.

  • Establish Inert Atmosphere: Seal the vial with the screw cap. Connect the vial to an inert gas (N₂ or Ar) line via a needle through the septum. Evacuate the vial under vacuum for 2-3 minutes, then backfill with the inert gas. Repeat this evacuate/backfill cycle a total of three times to ensure the atmosphere is thoroughly inert.

    • Scientist's Note: This step is critical to prevent oxidation of the Cu(I) catalyst and to avoid protic impurities that can lead to hydrodehalogenation side products.[9]

  • Solvent and Ligand Addition: Through the septum, add anhydrous toluene (5 mL) via a syringe, followed by the DMEDA ligand (10.5 µL, 0.1 mmol).

  • Reaction Execution: Place the sealed vial in a preheated heating block or oil bath set to 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Scientist's Note: The reaction mixture is typically heterogeneous. Vigorous stirring is necessary for efficient mixing and reaction progress.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent (typically the halopyridine).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL). Filter the suspension through a pad of Celite® to remove insoluble inorganic salts, washing the pad with additional ethyl acetate (10 mL). Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure pyridyl aryl ether product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues and provides actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The Cu(I) source is old or has oxidized.Use a fresh, high-purity bottle of CuI. Ensure the inert atmosphere is rigorously maintained throughout the setup and reaction.[9][10]
Inappropriate Ligand/Base/Solvent: The chosen combination is not optimal for the specific substrates.Screen a different class of ligand (e.g., phenanthroline). Switch the base (e.g., from K₃PO₄ to Cs₂CO₃). Try a different solvent (e.g., dioxane instead of toluene).[9]
Reaction Temperature Too Low: Insufficient energy to overcome the activation barrier.Incrementally increase the reaction temperature by 10-20 °C. Traditional Ullmann reactions required very high temperatures, and while ligands help, some substrate combinations are recalcitrant.[9]
Formation of Side Products (e.g., Hydrodehalogenation) Protic Impurities: Presence of water in the solvent or on glassware.Use anhydrous-grade solvents. Thoroughly oven-dry all glassware before use. Ensure the inert gas used is dry.[9]
Homocoupling of Phenol: Occurs if the reaction temperature is too high or reaction time is too long.Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Reaction Stalls or is Sluggish Poor Solubility: Reactants or catalyst may not be sufficiently soluble in the chosen solvent.Try a more polar aprotic solvent like DMF or dioxane.
Steric Hindrance: One or both coupling partners are sterically bulky around the reaction center.Switch to a more active catalytic system, such as one employing an oxalamide ligand.[1] A higher reaction temperature or longer reaction time may be necessary.

Conclusion

The ligand-accelerated Ullmann C-O coupling is a robust and versatile method for the synthesis of medicinally relevant pyridyl aryl ethers. A successful outcome relies on a rational understanding of the catalytic system and careful attention to experimental detail. By selecting an appropriate combination of a high-purity Cu(I) source, an effective ligand, a suitable base, and an anhydrous solvent, researchers can reliably access these valuable compounds. The protocols and troubleshooting advice provided herein serve as a comprehensive resource for navigating the optimization of this powerful transformation.

References

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • Altman, R. A., Shafir, A., Choi, H., Lichtor, P. A., & Buchwald, S. L. (2018). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Journal of the American Chemical Society, 140(42), 13895-13904. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2013). General mechanism for Ullmann C–O cross-coupling reactions. Angewandte Chemie International Edition, 52(29), 7436-7439. Available at: [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved March 8, 2024, from [Link]

  • Shafir, A., Lichtor, P. A., & Buchwald, S. L. (2022). Unique mechanism of the Ullmann C–O cross-coupling reaction catalyzed by copper with oxalamide ligands. Journal of the American Chemical Society, 144(34), 15589-15598. Available at: [Link]

  • Chen, Y., & Ma, D. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 45(6), 435-492. Available at: [Link]

  • Ullmann coupling-An overview. (2025, April 1). OperaChem. Retrieved March 8, 2024, from [Link]

  • Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Available at: [Link]

  • Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved March 8, 2024, from [Link]

  • Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Research at TUS. Retrieved March 8, 2024, from [Link]

  • Herrera-Jiménez, F., Mora-Fuentes, J. P., Ñíguez, M. R., & Buendía, J. (2017). Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. Molecules, 22(12), 2203. Available at: [Link]

  • Troubleshooting Ullmann Couplint. (2023, February 20). Reddit. Retrieved March 8, 2024, from [Link]

  • Ma, D., & Cai, Q. (2010). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Copper-Catalyzed Asymmetric Synthesis (pp. 1-60). Wiley-VCH. Available at: [Link]

  • Li, C., Chen, Y., & Ma, D. (2008). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. European Journal of Organic Chemistry, 2008(23), 3989-3992. Available at: [Link]

  • Zhang, H., & Ma, D. (2024). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters, 26(40), 7545-7550. Available at: [Link]

Sources

Application Notes and Protocols: 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals engaged in agrochemical development on the strategic use of 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine. This versatile intermediate serves as a crucial building block in the synthesis of advanced agrochemicals, particularly a novel class of potent herbicides. We present detailed, field-proven protocols for the synthesis of this intermediate and its subsequent elaboration into a representative Protoporphyrinogen Oxidase (PPO) inhibiting herbicide. The causality behind experimental choices, self-validating protocol design, and authoritative scientific grounding are central to this guide, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of the Phenoxypyridine Scaffold

The phenoxypyridine moiety has emerged as a privileged scaffold in modern agrochemical design.[1][2] It serves as a bioisostere of the diphenyl ether linkage found in many commercial pesticides, offering an advantageous modulation of physicochemical properties such as solubility, metabolic stability, and target binding affinity.[1] The introduction of a nitrogen atom into one of the aromatic rings can enhance π-π stacking interactions with target enzymes and improve systemic transport within the plant.[1][2]

Specifically, 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine is a bespoke intermediate designed for the synthesis of next-generation herbicides. The 3,4-dimethylphenoxy group provides a lipophilic anchor, while the 4-acetylpyridine core offers a reactive handle for further chemical diversification. This guide will elucidate the synthesis of this key intermediate and its application in the creation of a potent herbicidal agent targeting Protoporphyrinogen Oxidase (PPO), a critical enzyme in chlorophyll biosynthesis.[3][4]

Synthesis of the Intermediate: 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine

The synthesis of the target intermediate is achieved through a robust two-step sequence, commencing with the readily available 2-amino-4-acetylpyridine. The overall workflow is depicted below.

Synthesis_Workflow Figure 1: Overall Synthesis Workflow A 2-Amino-4-acetylpyridine B 2-Chloro-4-acetylpyridine A->B  Sandmeyer Reaction   C 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine B->C  SNAr Reaction  

Caption: Overall synthetic route to the target intermediate.

Step 1: Synthesis of 2-Chloro-4-acetylpyridine via Sandmeyer Reaction

The initial step involves the conversion of the amino group of 2-amino-4-acetylpyridine to a chloro group via the Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate and is a reliable method for the introduction of halogens onto aromatic rings.[5][6]

Materials:

  • 2-Amino-4-acetylpyridine

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-acetylpyridine (1.0 eq) in concentrated HCl (3.0 eq) and water at 0-5 °C with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.3 eq) in concentrated HCl and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-acetylpyridine.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality and Insights: The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[7] Copper(I) chloride acts as a catalyst in the radical-nucleophilic aromatic substitution mechanism.[5]

Step 2: Synthesis of 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine via Nucleophilic Aromatic Substitution (SNAr)

The second step is a nucleophilic aromatic substitution (SNAr) reaction, where the chloride in 2-chloro-4-acetylpyridine is displaced by the oxygen nucleophile of 3,4-dimethylphenol. The electron-withdrawing nature of the pyridine ring and the acetyl group facilitate this reaction.[2]

Materials:

  • 2-Chloro-4-acetylpyridine

  • 3,4-Dimethylphenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-chloro-4-acetylpyridine (1.0 eq), 3,4-dimethylphenol (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Reaction: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality and Insights: Potassium carbonate is a crucial base that deprotonates the phenol, generating the more nucleophilic phenoxide.[2] DMF is an excellent polar aprotic solvent for SNAr reactions as it solvates the cation but not the nucleophile, thus increasing its reactivity.

Table 1: Physicochemical Properties of the Intermediate

PropertyValue
Chemical Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Appearance Off-white to pale yellow solid
Melting Point (Hypothetical) 85-88 °C
Purity (by HPLC) >98%

Application: Synthesis of a PPO-Inhibiting Herbicide

The 4-acetyl group of the intermediate is a versatile handle for the introduction of various pharmacophores. Here, we demonstrate its conversion to an acylthiourea moiety, a key feature in a class of potent PPO-inhibiting herbicides.[3][4] The synthetic pathway involves the conversion of the acetyl group to an acetamide, followed by reaction with an isothiocyanate.

Application_Workflow Figure 2: Application in Herbicide Synthesis C 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine D N-(1-(2-(3,4-dimethylphenoxy)pyridin-4-yl)ethylidene)hydroxylamine C->D  Oxime Formation   E 1-(2-(3,4-dimethylphenoxy)pyridin-4-yl)ethan-1-amine D->E  Beckmann Rearrangement   F Target PPO Inhibitor (Acylthiourea) E->F  Acylthiourea Formation   PPO_Mechanism Figure 3: Mechanism of PPO Inhibition cluster_0 Normal Pathway cluster_1 Inhibited Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Protoporphyrinogen_IX_Inhibited Protoporphyrinogen IX PPO_Inhibited PPO Enzyme Protoporphyrinogen_IX_Inhibited->PPO_Inhibited Accumulation Accumulation & Oxidative Stress Protoporphyrinogen_IX_Inhibited->Accumulation Leads to Herbicide Phenoxypyridine Herbicide Herbicide->PPO_Inhibited Inhibition

Sources

Application Note: Preparation of Aryloxy-Pyridine Herbicides Using Acetyl-Pyridine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The aryloxy-pyridine scaffold is a privileged pharmacophore in modern agrochemistry, serving as the structural foundation for numerous highly potent herbicides. These molecules primarily function as Protoporphyrinogen Oxidase (PPO) inhibitors or auxinic mimics, offering broad-spectrum weed control with favorable environmental degradation profiles.

From a synthetic perspective, utilizing acetyl-pyridine precursors (such as 6-chloro-3-acetylpyridine) provides a highly versatile, divergent synthetic node. The halogenated pyridine ring is electronically primed for Nucleophilic Aromatic Substitution (SNAr) to form the critical diaryl ether linkage. Simultaneously, the acetyl group serves as an orthogonal reactive handle. Following the aryloxylation step, the acetyl moiety can be derivatized into oxime ethers, chalcones, or condensed with natural products like coumarins to optimize lipophilicity and target-enzyme binding affinity .

Synthetic Workflow and Causality

The synthesis of aryloxy-pyridine herbicides from acetyl-pyridine precursors follows a robust, two-stage workflow designed to maximize yield while preventing the premature cleavage or oxidation of the functional groups.

SyntheticWorkflow A Halogenated Acetyl-Pyridine (e.g., 6-chloro-3-acetylpyridine) C Nucleophilic Aromatic Substitution (SNAr) Base: Cs2CO3, Solvent: DMF, 80°C A->C B Substituted Phenol (Nucleophile) B->C D Aryloxy-Acetylpyridine Intermediate (Core Scaffold) C->D E Acetyl Derivatization (e.g., Oxime Etherification / Coumarin Condensation) D->E F Final Aryloxy-Pyridine Herbicide (Active PPO Inhibitor) E->F

Fig 1. Synthetic workflow for aryloxy-pyridine herbicides from acetyl-pyridine precursors.

The SNAr Reaction: Catalyst and Solvent Selection

The formation of the aryloxy linkage requires the displacement of a chloride ion from the pyridine ring by a phenoxide nucleophile. The choice of base is the most critical parameter here. While traditional protocols might employ aqueous sodium hydroxide (


), this often leads to hydrolytic cleavage of the acetyl group or competitive formation of ether byproducts.

Instead, utilizing Cesium Carbonate (


)  in Dimethylformamide (DMF)  is the optimal choice. The large ionic radius and low charge density of the cesium cation result in a highly dissociated, "naked" and hyper-reactive phenoxide anion. DMF, as a polar aprotic solvent, stabilizes the Meisenheimer complex transition state, dramatically accelerating the SNAr kinetics without inducing hydrolysis .
Quantitative Reaction Optimization Data

The table below summarizes the causality behind the selection of reaction conditions for the aryloxylation of 6-chloro-3-acetylpyridine.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality


/THF
801235High degree of acetyl hydrolysis due to aqueous hydroxide nucleophilicity.

DMF801068Moderate yield; the potassium-phenoxide ion pair is too tightly bound, slowing kinetics.

THF60675Good yield; avoids hydrolysis, but the system is highly moisture-sensitive and hazardous.

DMF 80 4 92 Optimal; the "naked" phenoxide drives fast kinetics with zero acetyl hydrolysis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Aryloxy-Acetylpyridine Intermediate

Objective: Form the core diaryl ether scaffold via SNAr.

  • Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 6-chloro-3-acetylpyridine (10.0 mmol) and the substituted phenol derivative (11.0 mmol, 1.1 eq) in 50 mL of anhydrous DMF.

  • Base Addition: Add anhydrous

    
     (15.0 mmol, 1.5 eq) in a single portion. The mixture will immediately transition to a deep yellow/orange hue, indicating the formation of the phenoxide anion.
    
  • Reaction: Heat the mixture to 80°C under continuous magnetic stirring for 4 hours.

  • Workup: Cool the reaction to room temperature and quench by pouring into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF, dry over anhydrous
    
    
    , and concentrate under reduced pressure.

Validation Checkpoint (Self-Validating System):

  • TLC: Run a TLC (3:1 Hexanes/EtOAc). The disappearance of the phenolic starting material and the emergence of a new, higher

    
     spot confirms conversion.
    
  • FT-IR: Analyze the crude product. The successful intermediate will lack the broad phenolic -OH stretch (~3300 cm⁻¹) but will retain the sharp, intense acetyl C=O stretch (~1680 cm⁻¹).

  • 1H NMR: Confirm the disappearance of the phenolic -OH proton and observe the upfield shift of the pyridine protons, confirming the electron-donating effect of the newly attached ether oxygen. Do not proceed to Protocol B until these parameters are met.

Protocol B: Derivatization to the Final Herbicide (Oxime Etherification)

Objective: Convert the acetyl group into an oxime ether to enhance lipophilicity and target-site binding.

  • Preparation: Dissolve the validated aryloxy-acetylpyridine intermediate (5.0 mmol) in 30 mL of absolute ethanol.

  • Reagent Addition: Add an O-substituted hydroxylamine hydrochloride (e.g., methoxyamine hydrochloride, 6.0 mmol, 1.2 eq) followed by Sodium Acetate (

    
    , 6.0 mmol, 1.2 eq).
    
    • Causality Note:

      
       acts as a mild buffer, neutralizing the hydrochloride salt to liberate the nucleophilic free amine without creating a highly basic environment that could trigger unwanted side reactions.
      
  • Reaction: Reflux the mixture at 78°C for 3 hours.

  • Isolation: Evaporate the ethanol under reduced pressure. Partition the residue between Dichloromethane (DCM) and water. Extract the organic layer, dry over

    
    , and purify via recrystallization from hot ethanol.
    

Validation Checkpoint (Self-Validating System):

  • FT-IR: The C=O stretch (~1680 cm⁻¹) must completely disappear, replaced by a C=N stretch (~1600 cm⁻¹) and an aliphatic C-O stretch (~1050 cm⁻¹).

  • 1H NMR: The spectrum will typically show two sets of peaks for the methyl group adjacent to the imine bond, representing the E and Z stereoisomers of the oxime ether.

Biological Mechanism of Action

The final aryloxy-pyridine derivatives synthesized via this route are predominantly designed as competitive inhibitors of Protoporphyrinogen Oxidase (PPO). The lipophilic tail (derived from the acetyl group modification) docks into the hydrophobic pocket of the PPO enzyme, blocking the natural substrate .

PPO_Pathway Protogen Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protogen->PPO Proto Protoporphyrin IX PPO->Proto ROS Reactive Oxygen Species (ROS) Proto->ROS Cytoplasmic Accumulation Herbicide Aryloxy-Pyridine Herbicide Herbicide->PPO Competitive Inhibition Light Light Energy Light->ROS Photosensitization Death Lipid Peroxidation & Cell Death ROS->Death

Fig 2. Mechanism of action: PPO inhibition by aryloxy-pyridine herbicides leading to cell death.

By inhibiting PPO, Protoporphyrinogen IX accumulates and leaks into the cytoplasm, where it is non-enzymatically oxidized to Protoporphyrin IX. Upon exposure to light, Protoporphyrin IX acts as a photosensitizer, generating highly destructive singlet oxygen and Reactive Oxygen Species (ROS). This triggers rapid lipid peroxidation, membrane destruction, and subsequent plant necrosis.

References

  • Wan, C., Han, X. Q., Zhou, Z. Y., et al. "Synthesis of substituted phenoxy-3-acetylpyridine intermediates." Chemical Reagents, 2013, 35(10): 871-873. [Link]

  • Zhao, L.-X., Wang, Z.-X., Peng, J.-F., et al. "Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin." Pest Management Science, 2021, 77(10): 4785-4798.[Link]

  • Walsh, T. A., et al. "Chemical Genetic Identification of Glutamine Phosphoribosylpyrophosphate Amidotransferase as the Target for a Novel Bleaching Herbicide in Arabidopsis." Plant Physiology, 2007, 144(3): 1292-1304.[Link]

Application Notes & Protocols: A Framework for Evaluating 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating Pyridine Scaffolds in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as a versatile synthetic handle has made it a cornerstone in the design of kinase inhibitors.[1][2] Kinases, as central regulators of cellular signaling, are implicated in a vast array of diseases, most notably cancer.[3] The deregulation of kinase activity is a frequent driver of tumorigenesis, making the development of potent and selective kinase inhibitors a critical goal in modern drug discovery.[4]

This document provides a comprehensive guide for the initial evaluation of novel pyridine-containing compounds, using the example of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine , as potential kinase inhibitors. While, as of this publication, there is no specific data in the public domain detailing the kinase inhibitory activity of this particular molecule, its structure warrants investigation. The presence of the pyridine core, coupled with the phenoxy and acetyl groups, suggests potential interactions within the ATP-binding pocket of various kinases.

This guide is intended for researchers, scientists, and drug development professionals. It outlines a logical, field-proven workflow for assessing a compound's kinase inhibitory potential, from initial biochemical screening to cell-based target engagement. The protocols provided are designed to be self-validating, incorporating necessary controls and data analysis steps to ensure scientific rigor.

Hypothetical Mechanism of Action & Target Class

Given the structural features of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine, a plausible starting point for investigation would be its potential as an ATP-competitive inhibitor. The pyridine and phenoxy moieties could occupy the hydrophobic regions of the ATP-binding site, while the acetyl group might form hydrogen bonds with the hinge region of the kinase. Many kinase inhibitors leverage such interactions to achieve potency and selectivity.[4]

A potential, hypothetical signaling pathway that could be targeted by a novel pyridine-containing compound is the JAK/STAT pathway, which is often dysregulated in cancer and inflammatory diseases. Pim-1, a serine/threonine kinase, is a downstream effector of this pathway and represents a viable target for initial screening.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylates (Inhibits) Apoptosis Apoptosis BAD->Apoptosis Promotes GeneTranscription Gene Transcription (e.g., Pim-1) STAT_dimer->GeneTranscription Promotes GeneTranscription->Pim1 Upregulates Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (Hypothetical) Inhibitor->Pim1 Inhibits

Figure 1: Hypothetical targeting of the JAK/STAT/Pim-1 signaling pathway by a novel pyridine inhibitor.

Experimental Workflow: From Hit Discovery to Lead Optimization

A systematic approach is crucial for evaluating a novel compound. The following workflow outlines a standard progression for kinase inhibitor profiling.[5]

G start Start: Novel Compound Synthesis (e.g., 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine) biochem_assay Primary Biochemical Assay (e.g., ADP-Glo™ for Pim-1 Kinase) start->biochem_assay ic50 IC50 Determination biochem_assay->ic50 selectivity Kinase Selectivity Profiling (Panel of >50 Kinases) ic50->selectivity binding_assay Biophysical Binding Assay (e.g., TR-FRET) selectivity->binding_assay cell_based Cell-Based Target Engagement (e.g., Phospho-protein Western Blot) binding_assay->cell_based functional_assay Cellular Functional Assays (e.g., Proliferation, Apoptosis) cell_based->functional_assay lead_opt Lead Optimization functional_assay->lead_opt

Figure 2: A typical workflow for kinase inhibitor profiling.

Protocols for Kinase Inhibitor Evaluation

Protocol 1: Primary Biochemical Kinase Assay (IC50 Determination)

This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent ADP detection platform suitable for a wide range of kinases and ATP concentrations.[6] It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine against a target kinase (e.g., Pim-1).

Materials:

  • Test Compound: 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine, dissolved in 100% DMSO.

  • Kinase: Purified, active Pim-1 kinase.

  • Substrate: Peptide substrate for Pim-1.

  • ATP: Adenosine 5'-triphosphate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

  • White, opaque 384-well assay plates.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 1:3 dilution) in DMSO to create a concentration gradient. This is critical for generating a dose-response curve.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Include positive controls (no inhibitor, 1% DMSO) and negative controls (no enzyme).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. The ATP concentration should be at or near the Km for the target kinase to ensure competitive binding can be accurately measured.[5]

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

  • Plot the normalized data against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionExample Value
Top Maximum % inhibition100%
Bottom Minimum % inhibition0%
HillSlope Steepness of the curve-1.2
IC50 Inhibitor concentration at 50% inhibition50 nM
Protocol 2: Measuring Kinase Inhibitor Residence Time

A long drug-target residence time can lead to a more durable pharmacological effect.[7] This protocol uses a "jump dilution" method to determine the inhibitor's dissociation rate constant (koff).[7]

Objective: To measure the residence time of the test compound on the target kinase.

Materials:

  • Same as Protocol 1, with the addition of a fluorescence-based detection method (e.g., Transcreener® ADP² FP Assay).

Methodology:

  • Pre-incubation:

    • Incubate the kinase with a saturating concentration of the inhibitor (e.g., 10-20 times the IC50) for 1 hour to allow the enzyme-inhibitor complex [EI] to form.[7]

  • Jump Dilution:

    • Rapidly dilute the [EI] complex (e.g., 100-fold) into a reaction mixture containing a high concentration of ATP and substrate. This dilution reduces the free inhibitor concentration to well below its IC50, allowing the [EI] complex to dissociate.[7]

  • Kinetic Measurement:

    • Immediately begin measuring the recovery of kinase activity over time by monitoring ADP production at regular intervals.

  • Data Analysis:

    • Plot enzyme progress curves (ADP produced vs. time).

    • Fit the curves to an integrated rate equation to determine the dissociation rate constant (koff).

    • Calculate the residence time (τ) as the reciprocal of koff (τ = 1/koff).

Protocol 3: Cell-Based Target Engagement Assay

Biochemical assays confirm direct inhibition, but it is crucial to demonstrate that the compound can engage its target within a cellular context.[3]

Objective: To determine if 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine inhibits the phosphorylation of a known downstream substrate of the target kinase in cells.

Materials:

  • Cancer cell line known to have active signaling through the target kinase pathway.

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer.

  • Primary antibodies (total target kinase, phospho-target kinase, total substrate, phospho-substrate).

  • Secondary antibody (HRP-conjugated).

  • Western blot equipment and reagents.

Methodology:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash cells with cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine total protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Wash and probe with a secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities for the phospho-substrate and normalize to the total substrate and a loading control (e.g., GAPDH).

  • A dose-dependent decrease in the phospho-substrate signal indicates successful target engagement by the inhibitor.

Conclusion and Future Directions

This document provides a foundational framework for the initial assessment of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine, or any novel pyridine-containing compound, as a potential kinase inhibitor. By following these protocols, researchers can systematically evaluate a compound's potency, residence time, and cellular activity. Positive results from these initial studies would warrant further investigation, including comprehensive kinome-wide selectivity profiling to assess off-target effects, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize the compound's properties.[3] The journey from a novel compound to a clinical candidate is long and complex, but it begins with rigorous and well-designed preclinical evaluation.

References

  • BenchChem. (2025). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
  • MilliporeSigma. Measuring Kinase Inhibitor Residence Times.
  • Promega Corporation.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Guidechem. 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine 1546175-39-6.
  • Zhang, J., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.
  • El-Sayed, N. F., et al. (2024).
  • Chu, X-J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry.

Sources

Scalable Process Design: Synthesis of 2-Phenoxy-4-Acetylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the scalable synthesis of 1-(2-phenoxypyridin-4-yl)ethanone (2-phenoxy-4-acetylpyridine) and its derivatives. These scaffolds are critical bioisosteres in the development of c-Met and VEGFR-2 kinase inhibitors, serving as structural analogs to the quinoline cores found in drugs like Cabozantinib and Foretinib.

While academic routes often utilize palladium-catalyzed cross-couplings (Buchwald-Hartwig) or unstable aryne intermediates, this protocol focuses on a robust Nucleophilic Aromatic Substitution (SNAr) strategy. This route is selected for its atom economy, elimination of heavy metals, and adaptability to kilogram-scale manufacturing.

Core Challenges Addressed
  • Regioselectivity: Ensuring substitution at the C2 position without affecting the C4-acetyl moiety.

  • Impurity Control: Mitigating aldol condensation of the acetyl group under basic conditions.

  • Scalability: Replacing toxic dipolar aprotic solvents (DMF) with greener alternatives or optimizing workup for filtration rather than chromatography.

Strategic Route Analysis

The synthesis hinges on the electronic activation of the pyridine ring. The acetyl group at the C4 position is a strong electron-withdrawing group (EWG), which significantly lowers the LUMO energy of the pyridine ring, making the C2-halogen bond highly susceptible to nucleophilic attack by phenoxides.

Comparison of Synthetic Routes
FeatureRoute A: SNAr (Recommended)Route B: Pd-Catalyzed CouplingRoute C: Aryne Chemistry
Mechanism Addition-Elimination (Meisenheimer)Oxidative Addition/Reductive Elim.Benzyne Intermediate
Reagents Phenol,

, DMSO/NMP
Pd(OAc)

, Ligand,

-BuONa
Silyl triflates, CsF
Cost Low (Commodity bases)High (Catalyst/Ligand cost)Very High (Specialty reagents)
Scalability High (Thermal process)Medium (Metal removal required)Low (Exothermic/Unstable)
E-Factor Low (Water precipitation workup)High (Column chromatography often needed)High (Silica waste)

Mechanistic Insight

Understanding the reaction mechanism is vital for troubleshooting. The reaction proceeds via a Meisenheimer Complex .[1] The acetyl group at C4 is crucial; it stabilizes the anionic intermediate through resonance, effectively "pulling" electron density away from the C2 position and facilitating the displacement of the chloride leaving group.

Visualization: SNAr Mechanism & Resonance Stabilization

SNAr_Mechanism cluster_electronics Electronic Effect of C4-Acetyl SM 2-Chloro-4-acetylpyridine (Electrophile) TS Meisenheimer Complex (Anionic Intermediate) SM->TS Nucleophilic Attack (RDS) Nuc Phenoxide Anion (Nucleophile) Nuc->TS Prod 2-Phenoxy-4-acetylpyridine (Product) TS->Prod Aromatization LG Chloride Ion (Leaving Group) TS->LG

Figure 1: The C4-acetyl group stabilizes the negative charge in the Meisenheimer complex, lowering the activation energy for the nucleophilic attack at C2.

Detailed Protocol: Scalable SNAr Coupling

Objective: Synthesis of 1-(2-phenoxypyridin-4-yl)ethanone on a 100g scale. Target Yield: >85% isolated yield. Purity: >98% (HPLC).

Materials & Reagents[2][3][4][5][6][7]
ReagentMW ( g/mol )Equiv.[2][3]Mass/VolRole
1-(2-chloropyridin-4-yl)ethanone 155.581.0100.0 gLimiting Reagent (KSM)
Phenol 94.111.166.5 gNucleophile
Potassium Carbonate (

)
138.211.5133.2 gBase (Milled, anhydrous)
DMSO (Dimethyl sulfoxide) 78.135.0 Vol500 mLSolvent (High dielectric)
Water (DI) 18.02N/A2.0 LQuench/Precipitation

Note on Solvent: While DMF is traditional, DMSO is recommended for scale-up due to higher boiling point safety margins and better solubility of the intermediate complex. NMP is an alternative but faces stricter REACH regulations.

Step-by-Step Methodology
Step 1: Reactor Charging
  • Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (PTFE impeller), internal temperature probe, and nitrogen inlet.

  • Charge DMSO (500 mL) . Start stirring at 150 RPM.

  • Add Phenol (66.5 g) . Stir until dissolved.

  • Add Potassium Carbonate (133.2 g) . Critical: Use milled/powdered base to maximize surface area.

  • Stir the slurry at 25°C for 30 minutes to generate the phenoxide in situ. Observation: Slight exotherm may occur.

Step 2: Reaction Initiation
  • Add 1-(2-chloropyridin-4-yl)ethanone (100.0 g) in portions over 15 minutes.

    • Why: Controlling addition prevents localized hot spots, though the reaction is generally stable.

  • Heat the mixture to 90°C .

    • Ramp Rate: 2°C/min.

  • Maintain 90°C for 4–6 hours.

Step 3: In-Process Control (IPC)
  • Sampling: Take a 50 µL aliquot, quench in 1 mL MeCN/Water (1:1).

  • Analysis: HPLC (C18 column, Water/MeCN gradient).

  • Specification: < 2.0% area remaining of Chloro-pyridine starting material.

Step 4: Workup & Isolation (Precipitation Method)
  • Cool reaction mass to 20–25°C .

  • Slowly add Water (1.5 L) over 60 minutes.

    • Critical: Dropwise addition initially. The product is hydrophobic and will crystallize/precipitate. Rapid addition can cause oiling out (formation of a sticky gum) rather than a filterable solid.

  • Stir the resulting suspension at 10°C for 2 hours to mature the crystal habit.

  • Filtration: Filter the solids using a Büchner funnel or centrifuge.

  • Wash: Wash the cake with Water (2 x 300 mL) to remove residual DMSO and inorganic salts (

    
    , excess 
    
    
    
    ).
  • Drying: Vacuum dry at 45°C for 12 hours.

Process Workflow Diagram

This diagram visualizes the unit operations required for the scalable manufacturing process.

Process_Flow cluster_reaction Reaction Phase cluster_workup Isolation Phase Start Start: Raw Material QC Charge Charge DMSO + Phenol + K2CO3 (In-situ Phenoxide gen.) Start->Charge AddSM Add 2-Chloro-4-acetylpyridine (Portionwise) Charge->AddSM Heat Heat to 90°C (4-6 Hours) AddSM->Heat IPC IPC: HPLC Analysis (SM < 2%) Heat->IPC IPC->Heat Fail (Extend Time) Cool Cool to 25°C IPC->Cool Pass Quench Controlled Water Addition (Crystallization) Cool->Quench Filter Filtration & Washing (Remove DMSO/Salts) Quench->Filter Dry Vacuum Drying (45°C) Filter->Dry End Final Product Packaging Dry->End

Figure 2: Unit operation flow for the synthesis of 2-phenoxy-4-acetylpyridine.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Conversion Particle size of

too large.
Use milled/micronized base. Switch to

(0.1 eq) as a catalyst to boost solubility.
"Oiling Out" during Quench Water addition too fast; Temp too high.Add water very slowly to the DMSO solution. Seed the mixture with pure product crystals if available.
Impurity: Aldol Product Acetyl group reacting with itself.Ensure reaction temp does not exceed 100°C. Avoid strong alkoxide bases (

,

) which promote enolization.
Impurity: Hydrolysis Wet solvent (DMSO is hygroscopic).Use anhydrous DMSO. Water competes as a nucleophile, forming 2-hydroxy-4-acetylpyridine.

Safety & HSE Profile

  • 2-Chloro-4-acetylpyridine: Like many halopyridines, this is a potential skin sensitizer and irritant. Handle in a fume hood.

  • DMSO: Enhances skin permeability. If the reaction mixture contacts skin, dissolved toxic materials (like the chloropyridine) will be absorbed rapidly. Double-gloving (Nitrile) is mandatory.

  • Thermal Hazards: The reaction is not violently exothermic, but DMSO decomposition can occur at very high temperatures (>150°C). The operating range (90°C) is safe, but fail-safe temperature limits should be set on heating mantles.

References

  • Bioisostere Design & C-Met Inhibition

    • Title: Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor.
    • Source: Int. J. Mol. Sci. 2020, 21(11), 3983.
    • Link:[Link]

  • SNAr Methodology on Pyridines

    • Title: Nucleophilic Aromatic Substitution: SNAr Mechanism and Conditions.[1]

    • Source: Chemistry Steps / Organic Chemistry Portal.
    • Link:[Link]

  • Aryne Alternative (Comparative Context)

    • Title: An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry.[4][5]

    • Source: RSC Advances, 2021, 11, 3991-3996.
    • Link:[Link]

  • Solvent Selection in SNAr

    • Title: SNAr Reaction in Other Common Molecular Solvents (Green Chemistry).
    • Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.
    • Link:[Link]

Sources

Application Notes & Protocols: Functionalization of the Acetyl Group in Phenoxy-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenoxy-pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic functionalization of this scaffold is paramount for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview and detailed protocols for the chemical manipulation of the acetyl group, a common and versatile synthetic handle on phenoxy-pyridine frameworks. We will explore key transformations including α-halogenation, Mannich reactions, and aldol condensations, explaining the mechanistic rationale behind each protocol and offering insights for researchers in drug discovery and synthetic organic chemistry.

Introduction: The Strategic Importance of the Acetyl Group

Phenoxy-pyridine derivatives are integral to the development of novel therapeutics, including potent kinase inhibitors and anticancer agents.[1][3] The acetyl group (—C(O)CH₃) serves as a powerful and versatile starting point for molecular elaboration. Its carbonyl and α-methyl protons offer two distinct points for chemical modification, enabling a wide array of synthetic transformations.

The ability to selectively functionalize the acetyl group allows for:

  • Structure-Activity Relationship (SAR) Studies: Rapid generation of analog libraries to probe interactions with biological targets.

  • Introduction of New Pharmacophores: Building complex side chains that can improve potency, selectivity, or metabolic stability.[4]

  • Modulation of Physicochemical Properties: Fine-tuning of solubility, lipophilicity, and other properties crucial for drug development.

This document serves as a practical guide to unlocking the synthetic potential of acetyl-substituted phenoxy-pyridines.

Core Functionalization Strategies

The reactivity of the acetyl group is dominated by the acidity of the α-protons and the electrophilicity of the carbonyl carbon. This dual reactivity allows for several high-yield transformations.

α-Halogenation: Gateway to Nucleophilic Substitution

Introducing a halogen (Br, Cl) at the α-position transforms the acetyl moiety into a potent electrophile, paving the way for subsequent Sₙ2 reactions.[5][6] This two-step sequence is one of the most reliable methods for introducing diverse functionalities.

Mechanistic Insight: The reaction can proceed via an enol (acid-catalyzed) or enolate (base-promoted) intermediate.[7][8]

  • Acid-Catalyzed: Protonation of the carbonyl oxygen facilitates tautomerization to the enol. The electron-rich enol then attacks the halogen. This method is advantageous for achieving selective monohalogenation because the electron-withdrawing effect of the first halogen deactivates the product toward further enolization.[5][9]

  • Base-Promoted: A base abstracts an α-proton to form a nucleophilic enolate, which then attacks the halogen. This method can lead to polyhalogenation because the inductive effect of the halogen increases the acidity of the remaining α-protons, making subsequent deprotonation faster.[9] For controlled monohalogenation, acid-catalyzed conditions are generally preferred.[7]

G cluster_workflow General Workflow: α-Functionalization Start Acetyl Phenoxy-Pyridine Step1 α-Halogenation (e.g., Br₂, HBr/AcOH) Start->Step1 Intermediate α-Halo Ketone Intermediate Step1->Intermediate Step2 Nucleophilic Substitution (Nu-H or Nu⁻) Intermediate->Step2 End α-Functionalized Product (e.g., ethers, amines, thioethers) Step2->End G cluster_mechanism Mannich Reaction: Key Steps Amine R₂NH (Secondary Amine) Iminium [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium Product Ar-C(O)CH₂CH₂NR₂ (Mannich Base) Iminium->Product Ketone Ar-C(O)CH₃ (Acetyl Pyridine) Enol Ar-C(OH)=CH₂ (Enol Intermediate) Ketone->Enol Tautomerization Enol->Product Nucleophilic Attack

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is therefore of paramount importance in the drug discovery and development pipeline. The target molecule, 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine, represents a class of 2-aryloxypyridine derivatives with significant potential for biological activity. Traditional methods for the synthesis of such compounds via nucleophilic aromatic substitution (SNAr) often require prolonged reaction times, high temperatures, and the use of high-boiling-point aprotic polar solvents, which can lead to the formation of impurities and pose environmental concerns.[1][2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, revolutionizing synthetic chemistry by offering dramatic reductions in reaction times, often from hours to mere minutes, along with increased product yields and enhanced purity profiles.[3][4][5] This technology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[5] This direct "in-core" heating is fundamentally different from conventional heating methods and can lead to unique reaction outcomes and efficiencies.[4] For researchers and professionals in drug development, MAOS provides a powerful tool to accelerate the synthesis of compound libraries and expedite the hit-to-lead and lead optimization phases.

This application note provides a comprehensive guide to the rapid and efficient synthesis of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine utilizing microwave irradiation. The protocol is designed to be a robust and self-validating system, with detailed explanations of the underlying chemical principles and experimental choices.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the oxygen nucleophile of 3,4-dimethylphenol attacks the electron-deficient C2 position of the 2-chloro-4-acetylpyridine ring, displacing the chloride leaving group. The reactivity of the pyridine ring towards nucleophilic attack is significantly enhanced by the electron-withdrawing nature of the ring nitrogen and the acetyl group at the C4 position.[6] These groups help to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction, thereby facilitating the substitution.[7][8]

Microwave irradiation is particularly effective for this transformation as it rapidly heats the polar reactants and solvent, overcoming the activation energy barrier and significantly accelerating the reaction rate.

SNAr_Mechanism reactant1 2-Chloro-4-acetylpyridine plus1 + reactant1->plus1 reactant2 3,4-Dimethylphenoxide arrow1 Nucleophilic Attack plus1->reactant2 intermediate Meisenheimer-like Complex (Resonance Stabilized) arrow2 Loss of Leaving Group arrow1->intermediate product 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine plus2 + product->plus2 leaving_group Cl⁻ plus2->leaving_group arrow2->product

Figure 1: Generalized SNAr Reaction Pathway.

Experimental Protocol

Materials and Instrumentation
Reagent/Material Grade Supplier Notes
2-Chloro-4-acetylpyridine≥97%Commercially Available
3,4-Dimethylphenol99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for better solubility.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent for optimal results.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Deionized WaterFor work-up.
Brine (Saturated NaCl solution)For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Microwave Synthesizere.g., CEM Discover, Biotage Initiator
10 mL Microwave Reaction VialWith snap cap and stirrer bar.
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄
Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-chloro-4-acetylpyridine (1.0 mmol, 155.6 mg), 3,4-dimethylphenol (1.2 mmol, 146.6 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Solvent Addition: To the vial, add 3 mL of anhydrous dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the reaction mixture with stirring at 150 °C for 15 minutes. The pressure should be monitored and should not exceed the operational limits of the vial.

  • Reaction Monitoring: After cooling the reaction vial to room temperature, the reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Organic Layer Wash: Combine the organic extracts and wash with deionized water (2 x 20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine as a solid.

Workflow A 1. Combine Reactants & Base (2-Chloro-4-acetylpyridine, 3,4-Dimethylphenol, K₂CO₃) B 2. Add Solvent (Anhydrous DMF) A->B C 3. Microwave Irradiation (150 °C, 15 min) B->C D 4. Aqueous Work-up (Water & EtOAc Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Figure 2: Experimental Workflow for Microwave-Assisted Synthesis.

Expected Results and Characterization

The microwave-assisted protocol is expected to yield the desired product in a significantly shorter time frame compared to conventional heating methods.

  • Product: 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine

  • Molecular Formula: C₁₅H₁₅NO₂

  • Molecular Weight: 241.29 g/mol [9]

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The structure of the purified product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions

  • Microwave Reactor Safety: Always operate the microwave synthesizer according to the manufacturer's instructions. Ensure that the reaction vials are not overfilled and are properly sealed.[10] Do not exceed the recommended temperature and pressure limits for the vials.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, at all times.

  • Fume Hood: Conduct all manipulations of reagents and solvents in a well-ventilated fume hood.

  • Pressurized Reactions: Be aware that heating solvents above their boiling point in a sealed vessel will generate high pressure.[6] Use a blast shield if available and never stand directly in front of the microwave reactor door during operation.[6]

  • Solvent Handling: DMF is a skin and respiratory irritant. Handle with care in a fume hood.

Troubleshooting

Issue Possible Cause Solution
Low or no product formationInsufficient temperature or time.Increase the reaction temperature or time in increments.
Inactive base or wet solvent.Use freshly dried, finely powdered K₂CO₃ and anhydrous DMF.
Formation of side productsReaction temperature is too high or time is too long.Reduce the reaction temperature or time.
Difficulty in purificationCo-elution of starting material or by-products.Optimize the solvent system for column chromatography.

Conclusion

This application note details a rapid, efficient, and reliable protocol for the synthesis of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine using microwave-assisted nucleophilic aromatic substitution. This method offers significant advantages over traditional synthetic routes, aligning with the principles of green chemistry by reducing reaction times and potentially minimizing solvent usage.[3][4] The provided protocol is intended to serve as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the accelerated synthesis of novel pyridine-based compounds for drug discovery and development programs.

References

  • H. S. A. El-Zahabi, et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available from: [Link]

  • The Good Scents Company. 4-acetyl pyridine. Available from: [Link]

  • Pradhan, J., et al. Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis. 2015;2(3):113-119.
  • Thompson, A. D., et al. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. Available from: [Link]

  • Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. Available from: [Link]

  • ACS Green Chemistry Institute. SNAr Solvents and Reagents. Available from: [Link]

  • LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. 2022. Available from: [Link]

  • Der Pharma Chemica. Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. 2013;5(5):168-171.
  • SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. 2006. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research.
  • CEM Corporation. Solvent Choice for Microwave Synthesis. Available from: [Link]

  • NIST. 4(H)-Pyridine, N-acetyl-. NIST WebBook. Available from: [Link]

  • M. G. T. C. Silva, et al. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC. 2008. Available from: [Link]

  • MDPI. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. 2023. Available from: [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. 2023. Available from: [Link]

  • Organic Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • A. A. Al-Amiery, et al. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed. 2022. Available from: [Link]

  • ResearchGate. Approaches to 2‐aryloxypyridines using various reaction conditions. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Conventional and Microwave assisted synthesis of pyrimidine derivatives and their cytotoxic, antioxidant and antimicrobial activ. 2023;8(1):1044-1051.

Sources

Application Notes and Protocols for the Conversion of 4-Acetyl Groups to Oxime and Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the conversion of a 4-acetyl group on an aromatic ring to its corresponding oxime and hydrazone derivatives. The document emphasizes the underlying chemical principles, practical experimental considerations, and the importance of these functional groups in medicinal chemistry and chemical biology.

Introduction: The Versatility of Oximes and Hydrazones

The transformation of a carbonyl group, such as the one present in a 4-acetyl moiety, into an oxime or a hydrazone is a fundamental and widely utilized reaction in organic synthesis. These derivatives are not merely simple functional group interconversions; they often serve as crucial intermediates in the synthesis of more complex molecules and can themselves be bioactive compounds.[1] Oximes and hydrazones are integral to various fields, including the development of pharmaceuticals, agrochemicals, and materials science.[2] Their applications range from serving as building blocks for heterocyclic synthesis to acting as linkers in bioconjugation strategies.[3][4] This guide offers detailed, field-proven protocols for these important transformations.

Part 1: Synthesis of Oxime Derivatives from a 4-Acetyl Group

The conversion of a ketone to an oxime is a classic condensation reaction.[5] This transformation is valuable for several reasons, including the introduction of a nucleophilic nitrogen atom and the potential for further reactions like the Beckmann rearrangement.[6]

Chemical Principles and Mechanism of Oximation

The formation of an oxime from a ketone and hydroxylamine is a nucleophilic addition-elimination reaction. The reaction is highly dependent on the pH of the medium. The mechanism proceeds in two key stages:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 4-acetyl group. This step is reversible and leads to the formation of a tetrahedral intermediate known as a carbinolamine.[7]

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the final oxime product. This step is typically the rate-determining step and is acid-catalyzed.[3][7]

The pH of the reaction is a critical parameter. An optimal pH of around 4-5 is generally preferred.[5][7] At very low pH, the hydroxylamine nucleophile becomes protonated and thus non-nucleophilic, slowing down the reaction.[3] Conversely, at high pH, the acid-catalyzed dehydration step is inefficient.

oxime_formation ketone 4-Acetylphenyl Derivative (R-CO-CH3) carbinolamine Carbinolamine Intermediate ketone->carbinolamine + NH2OH (Nucleophilic Addition) hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->carbinolamine oxime Oxime Derivative (R-C(=NOH)-CH3) carbinolamine->oxime - H2O (Dehydration, Acid-Catalyzed) water H2O carbinolamine->water

Caption: Mechanism of Oxime Formation.

Reagents and Reaction Conditions

The most common reagent for oximation is hydroxylamine hydrochloride (NH₂OH·HCl) .[8][9] Since this is a salt, a base is required to liberate the free hydroxylamine nucleophile. Common bases include sodium acetate, sodium carbonate, and sodium hydroxide.[8][10] The choice of base and solvent can influence the reaction rate and yield. Protic solvents like ethanol, methanol, or even water are typically used.[9][11]

Detailed Experimental Protocol for the Synthesis of 4-Acetylphenyl Oxime

This protocol provides a general method for the conversion of a 4-acetylphenyl compound to its oxime derivative.

Materials:

  • 4-Acetylphenyl derivative (1.0 eq)

  • Hydroxylamine hydrochloride (1.2-1.5 eq)

  • Sodium acetate or Sodium carbonate (1.5-2.0 eq)

  • Ethanol or Methanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the 4-acetylphenyl derivative (1.0 eq) in a suitable volume of ethanol or methanol.

  • In a separate container, prepare a solution of hydroxylamine hydrochloride (1.2-1.5 eq) and sodium acetate (1.5-2.0 eq) in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the stirred solution of the 4-acetylphenyl derivative at room temperature.

  • The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material. The reaction time can vary from a few hours to overnight, and gentle heating to reflux may be necessary for less reactive substrates.[8]

  • Once the reaction is complete, cool the mixture to room temperature. The oxime product may precipitate out of the solution.

  • If precipitation occurs, collect the product by vacuum filtration and wash with cold water.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • The crude oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization:

  • IR (Infrared Spectroscopy): Appearance of a C=N stretching band (around 1640-1690 cm⁻¹) and an O-H stretching band (broad, around 3150-3500 cm⁻¹), with the disappearance of the C=O stretching band of the starting ketone.[12]

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): The hydroxyl proton of the oxime typically appears as a broad singlet. The chemical shifts of the protons adjacent to the C=N bond will be different from those of the starting material.[12]

Part 2: Synthesis of Hydrazone Derivatives from a 4-Acetyl Group

Hydrazone formation is another important derivatization of the acetyl group, creating a C=N-N linkage.[13] Hydrazones are key intermediates in reactions such as the Wolff-Kishner reduction and are widely studied for their diverse biological activities.[14][15]

Chemical Principles and Mechanism of Hydrazone Formation

Similar to oxime formation, hydrazone synthesis is a nucleophilic addition-elimination reaction.[16]

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the carbonyl carbon of the 4-acetyl group to form a carbinolamine-like intermediate.[16]

  • Dehydration: This intermediate then undergoes dehydration to yield the hydrazone.

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[16][17] However, at very low pH, the hydrazine can be protonated, rendering it non-nucleophilic.[3] Therefore, mildly acidic conditions are optimal. A potential side reaction is the formation of an azine, where one molecule of hydrazine reacts with two molecules of the ketone.[13][17] This can often be minimized by using an excess of hydrazine or by slow addition of the ketone to the hydrazine solution.[17]

hydrazone_formation ketone 4-Acetylphenyl Derivative (R-CO-CH3) carbinolamine_like Tetrahedral Intermediate ketone->carbinolamine_like + NH2NH2 (Nucleophilic Attack) hydrazine Hydrazine (NH2NH2) hydrazine->carbinolamine_like hydrazone Hydrazone Derivative (R-C(=NNH2)-CH3) carbinolamine_like->hydrazone - H2O (Dehydration, Acid-Catalyzed) water H2O carbinolamine_like->water

Caption: Mechanism of Hydrazone Formation.

Reagents and Catalysts

Hydrazine hydrate (N₂H₄·H₂O) is commonly used due to its lower hazard profile compared to anhydrous hydrazine.[17] For the synthesis of substituted hydrazones, reagents like phenylhydrazine or 2,4-dinitrophenylhydrazine are employed.[13] A catalytic amount of a weak acid, such as glacial acetic acid , is often added to facilitate the reaction.[17] In certain applications, especially in bioconjugation, nucleophilic catalysts like aniline and its derivatives can significantly accelerate the rate of hydrazone formation.[18][19]

Detailed Experimental Protocol for the Synthesis of 4-Acetylphenyl Hydrazone

This protocol outlines a general procedure for the synthesis of a hydrazone from a 4-acetylphenyl compound.

Materials:

  • 4-Acetylphenyl derivative (1.0 eq)

  • Hydrazine hydrate (1.1-2.0 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount, 1-2 drops)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 4-acetylphenyl derivative (1.0 eq) in a suitable solvent such as ethanol.[17]

  • Add hydrazine hydrate (1.1-2.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops) to the reaction mixture.[17]

  • Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by TLC.

  • Reaction times can range from a few hours to overnight.[17]

  • Upon completion, cool the reaction mixture to room temperature. The hydrazone product may precipitate from the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography on silica gel (neutralized with triethylamine to prevent product degradation).[17]

Characterization:

  • IR: Appearance of a C=N stretching band (around 1620-1650 cm⁻¹) and N-H stretching bands (around 3200-3400 cm⁻¹), with the disappearance of the C=O band of the starting material.[20]

  • ¹H NMR: The N-H protons of the hydrazone typically appear as broad singlets. The signals for the protons of the acetyl group will be shifted compared to the starting ketone.[20]

Summary of Reaction Parameters

ParameterOxime FormationHydrazone Formation
Primary Reagent Hydroxylamine hydrochloride[8][9]Hydrazine hydrate[17]
Stoichiometry 1.2-1.5 equivalents1.1-2.0 equivalents[17]
Catalyst/Additive Base (e.g., NaOAc, Na₂CO₃)[8][10]Catalytic acid (e.g., Acetic Acid)[17]
Solvent Ethanol, Methanol, Water[9][11]Ethanol, Methanol[17]
Temperature Room Temperature to Reflux[8]Room Temperature to Reflux[17]
Typical Yields Generally high (>80%)Moderate to high (60-95%)

Overall Experimental Workflow

experimental_workflow start Start: 4-Acetylphenyl Derivative reaction_setup Reaction Setup (Dissolve in Solvent) start->reaction_setup reagent_addition Reagent Addition reaction_setup->reagent_addition reaction Reaction (Stirring/Heating, TLC Monitoring) reagent_addition->reaction oxime_reagents Hydroxylamine·HCl + Base oxime_reagents->reagent_addition hydrazone_reagents Hydrazine Hydrate + Cat. Acid hydrazone_reagents->reagent_addition workup Workup (Cooling, Precipitation/Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification oxime_product Final Product: 4-Acetylphenyl Oxime purification->oxime_product hydrazone_product Final Product: 4-Acetylphenyl Hydrazone purification->hydrazone_product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (CAS 1546175-39-6)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, moving beyond basic protocols to provide a deeper understanding of the reaction mechanics and optimization strategies. Our goal is to empower you to troubleshoot effectively and improve your reaction yields through scientifically grounded insights.

The primary synthetic route to this molecule is a nucleophilic aromatic substitution (SNAr), specifically a C-O cross-coupling reaction. This typically involves the reaction of a 2-halo-4-acetylpyridine with 3,4-dimethylphenol in the presence of a base. While straightforward in principle, this reaction is sensitive to several variables that can dramatically impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine?

A1: The most prevalent and generally effective method is a nucleophilic aromatic substitution (SNAr) reaction. This involves coupling 3,4-dimethylphenol with an activated 2-halopyridine substrate, such as 2-chloro-4-acetylpyridine or 2-fluoro-4-acetylpyridine. The acetyl group at the 4-position is critical, as its electron-withdrawing nature activates the pyridine ring for nucleophilic attack at the C2 position.[2][3] A copper-catalyzed Ullmann condensation is an alternative, particularly for less reactive aryl halides (like chlorides and bromides), but often requires higher temperatures and the addition of a ligand.[4][5]

Q2: Which 2-halopyridine starting material offers the best balance of reactivity and cost?

A2: Reactivity in SNAr reactions for halopyridines generally follows the trend: F > Cl > Br > I. 2-Fluoro-4-acetylpyridine is the most reactive substrate due to the high electronegativity of fluorine, which strongly activates the ring for nucleophilic attack and facilitates the departure of the leaving group.[6] However, fluorinated pyridines can be significantly more expensive. 2-Chloro-4-acetylpyridine often provides the best compromise between reactivity and cost for lab-scale and process development.

Q3: Why is the choice of base so critical in this reaction?

A3: The base serves two primary functions: deprotonating the 3,4-dimethylphenol to form the active nucleophile (phenoxide) and neutralizing the resulting hydrohalic acid. An inappropriate base can lead to several issues:

  • Too Weak (e.g., NaHCO₃): Incomplete deprotonation of the phenol, resulting in low conversion.

  • Too Strong (e.g., NaH with protic solvent contamination): Can promote side reactions, including deprotonation at the acetyl methyl group, leading to aldol-type byproducts.

  • Insoluble/Poorly Soluble (e.g., K₂CO₃ in some solvents): Can lead to slow, heterogeneous reaction kinetics. Cesium carbonate (Cs₂CO₃) is often preferred due to its high solubility in polar aprotic solvents and its ability to promote faster reaction rates.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Q: My reaction yield is consistently low (<40%), and I recover a significant amount of unreacted 2-halo-4-acetylpyridine. What are the most likely causes?

A: This is a classic symptom of insufficient reaction rate or incomplete conversion. The root cause can be traced to several factors related to reaction kinetics and equilibrium.

  • Causality: The SNAr reaction proceeds through a negatively charged Meisenheimer intermediate. The stability of this intermediate and the energy barrier to its formation are highly dependent on the reaction environment. Insufficiently activating conditions will fail to drive the reaction forward.

  • Solutions & Scientific Rationale:

    • Increase Base Strength/Solubility: Switch from potassium carbonate (K₂CO₃) to cesium carbonate (Cs₂CO₃). Cs₂CO₃ is more soluble in solvents like DMF and DMSO, leading to a higher concentration of the active phenoxide nucleophile in the solution phase. The larger, more "naked" cesium cation also results in a more reactive, less tightly bound phenoxide anion.

    • Elevate Reaction Temperature: SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier. Incrementally increase the temperature from a starting point of 80-90 °C to 110-120 °C. Monitor the reaction by TLC or LC-MS to check for product formation versus byproduct generation. High temperatures (often >150 °C) can lead to decomposition, especially in high-boiling polar solvents like DMF or NMP.[4]

    • Ensure Anhydrous Conditions: Water will consume the base and protonate the phenoxide, quenching the active nucleophile. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Consider a Copper-Catalyzed Ullmann Approach: If the above measures fail, especially with 2-chloro or 2-bromopyridine, the activation energy may be too high for a non-catalyzed SNAr. Introducing a copper catalyst (e.g., CuI) with a suitable ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine) can provide an alternative, lower-energy pathway for the C-O bond formation.[7][8]

Q: My reaction mixture turns dark brown or black, and the final product is difficult to purify from a complex mixture of byproducts. What is happening?

A: A dark reaction color often indicates decomposition or polymerization side-reactions, typically caused by excessive heat or an overly reactive environment.

  • Causality: High temperatures can cause the decomposition of polar aprotic solvents like DMF. Furthermore, in the presence of a strong base, self-condensation or other side reactions involving the acetyl group or the pyridine ring can occur.

  • Solutions & Scientific Rationale:

    • Reduce Reaction Temperature: This is the most critical first step. Determine the minimum temperature required for a reasonable reaction rate (e.g., over 12-24 hours). A reaction that proceeds cleanly at 100 °C over 18 hours is far superior to one that produces tar at 140 °C in 2 hours.

    • Use a Milder, More Soluble Base: As mentioned, Cs₂CO₃ is often a better choice than NaH or KOH in this context. It is sufficiently basic to deprotonate the phenol without being aggressive enough to promote unwanted side reactions.

    • Degas the Solvent: Dissolved oxygen can contribute to oxidative side reactions at high temperatures. Bubbling nitrogen or argon through the solvent before adding reagents can help mitigate this.

    • Re-evaluate the Solvent: While DMF and DMSO are common, consider a solvent with higher thermal stability if high temperatures are unavoidable, such as N-Methyl-2-pyrrolidone (NMP) or sulfolane.

Q: I'm struggling to separate my product from the unreacted 3,4-dimethylphenol during purification. How can I improve this?

A: This is a common purification challenge due to the similar polarities of the phenolic starting material and the pyridine-ether product. The key is to exploit the acidic nature of the phenol.

  • Causality: Both the starting phenol and the product are relatively polar, aromatic compounds, which can cause them to co-elute during silica gel chromatography.

  • Solutions & Scientific Rationale:

    • Aqueous Base Wash: During the workup, after quenching the reaction, perform an extraction with a dilute aqueous base solution, such as 1M Sodium Hydroxide (NaOH) or 1M Potassium Carbonate (K₂CO₃). This will deprotonate the acidic residual phenol, converting it to the water-soluble sodium or potassium phenoxide salt, which will partition into the aqueous layer. The desired product, being a non-acidic ether, will remain in the organic layer (e.g., Ethyl Acetate, Dichloromethane).

    • Optimize Chromatography: If a base wash is insufficient, adjust your column chromatography conditions. Use a shallow gradient of a polar solvent (e.g., Ethyl Acetate) in a non-polar solvent (e.g., Hexanes or Heptane). A slow, shallow gradient provides better resolution between compounds with similar Rf values.

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Halopyridine 2-Chloro-4-acetylpyridine (1.0 eq)Good balance of reactivity and cost.[6]
Phenol 3,4-Dimethylphenol (1.1 - 1.2 eq)A slight excess ensures complete consumption of the limiting halopyridine.
Base Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)High solubility and reactivity in polar aprotic solvents.
Solvent Anhydrous Dimethylformamide (DMF)Excellent solvent for SNAr; ensures all reagents are in solution.
Temperature 100 - 110 °COptimal range to promote reaction without significant decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture and oxygen from interfering with the reaction.
Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification A 1. Charge Reactor (2-Chloro-4-acetylpyridine, 3,4-Dimethylphenol, Cs₂CO₃) B 2. Add Anhydrous DMF under N₂ Atmosphere A->B C 3. Heat to 110 °C for 12-18h B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool to RT Quench with Water D->E Upon Completion F 6. Extract with Ethyl Acetate E->F G 7. Wash with 1M NaOH (Removes excess phenol) F->G H 8. Wash with Brine, Dry (Na₂SO₄), Filter G->H I 9. Concentrate in vacuo H->I J 10. Purify by Column Chromatography (Hexane/EtOAc) I->J K 11. Characterize Pure Product J->K

Caption: Overall workflow for the synthesis and purification of the target compound.

Detailed Step-by-Step Protocol
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-acetylpyridine (1.0 equiv), 3,4-dimethylphenol (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times.

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent) via syringe.

  • Heating: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the 2-chloro-4-acetylpyridine is consumed (typically 12-18 hours).

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M NaOH solution (to remove unreacted phenol), deionized water, and finally, saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine as a pure solid.

SNAr Mechanistic Pathway

G reagents 3,4-Dimethylphenoxide (Nucleophile) + 2-Halo-4-acetylpyridine (Electrophile) meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reagents->meisenheimer Nucleophilic Attack (Rate-Determining Step) product 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine + Halide Ion meisenheimer->product Loss of Leaving Group

Caption: Simplified mechanism of the SNAr reaction for C-O bond formation.

References

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 2‐halo‐pyridines 47 A/47 B and proposed reaction mechanism. ResearchGate. Available at: [Link]

  • Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC. Available at: [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. Available at: [Link]

  • Quick Access to 2,2'-Bipyridines from Halopyridines and Pyridines Using Transition Metals: A Short Review. Bentham Science. Available at: [Link]

  • Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. Int J Pharm Chem Anal. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ResearchGate. Available at: [Link]

  • 4-Acetylpyridine oxime. Organic Syntheses. Available at: [Link]

  • Ullmann Condensation. SynArchive. Available at: [Link]

  • Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. Int J Pharm Chem Anal. Available at: [Link]

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. MDPI. Available at: [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Synthesis of 4-acetyl-2',4'-dimethoxy-2-nitrobiphenyl. PrepChem.com. Available at: [Link]

  • Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. Available at: [Link]

  • Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications. Available at: [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Method for N-alkylation of 2-pyridone. Google Patents.
  • Nitration of 4-acetyl-pyridine. Reddit. Available at: [Link]

Sources

Troubleshooting low conversion in pyridine-phenol etherification reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses low conversion in pyridine-phenol etherification. It is structured as a dynamic support center, moving from diagnostic logic to specific protocol optimization.

Topic: Troubleshooting Low Conversion & Yield Optimization Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Diagnostic Triage: Start Here

Before altering conditions, categorize your reaction failure using the Etherification Logic Gate . Pyridine substrates behave differently based on electron density and substitution patterns.

Interactive Troubleshooting Workflow

Use the diagram below to identify your specific failure mode and jump to the relevant module.

EtherificationLogic Start START: Low Conversion in Pyridine-Phenol Coupling CheckPos Check Pyridine Substitution Position of Leaving Group (LG) Start->CheckPos Pos24 2- or 4-Position (Ortho/Para to N) CheckPos->Pos24 Nitrogen activates ring Pos3 3-Position (Meta to N) CheckPos->Pos3 Ring is deactivated CheckEWG Are there other EWGs? (NO2, CN, CF3) Pos24->CheckEWG MethodMetal Pathway B: Metal Catalysis (Pd or Cu Coupling) Pos3->MethodMetal Mandatory MethodSNAr Pathway A: SNAr (Nucleophilic Aromatic Substitution) CheckEWG->MethodSNAr Yes (Highly Activated) CheckEWG->MethodMetal No (Marginal Activation) SNAr_Fail Diagnose SNAr Failure MethodSNAr->SNAr_Fail Metal_Fail Diagnose Metal Failure MethodMetal->Metal_Fail SNAr_LG LG too poor? (Switch Cl -> F or NO2) SNAr_Fail->SNAr_LG SNAr_Base Base too weak? (Switch K2CO3 -> NaH/KOtBu) SNAr_Fail->SNAr_Base Metal_Poison Catalyst Poisoning? (Pyridine N-binding) Metal_Fail->Metal_Poison Metal_RE Reductive Elimination Stall? (Bulky Ligand Required) Metal_Fail->Metal_RE

Caption: Decision matrix for selecting between


 and Metal-Catalyzed routes based on substrate electronics.

Module 1: The Approach (Pathway A)

Applicability: Pyridines with Leaving Groups (LG) at C2/C4, or C3 with strong Electron Withdrawing Groups (EWG).

Common Failure Modes & Solutions

Q: My reaction is stuck at 10% conversion. I am using a 2-chloropyridine. What is wrong? A: You are likely fighting the "Element Effect." In


, the rate-determining step is often the addition of the nucleophile, not the breaking of the C-LG bond. Fluoride is the superior leaving group because the highly polarized C-F bond lowers the energy of the transition state (Meisenheimer complex).
  • Action: Switch from -Cl to -F or -NO2 .

  • Data: Relative reactivity in

    
    : 
    
    
    
    .[1][2]

Q: I cannot change my substrate. How do I force the reaction? A: If you are locked into a chloride/bromide, you must increase the nucleophilicity of the phenol or the electrophilicity of the pyridine.

  • Solvent Switch: Move to dipolar aprotic solvents (DMSO, NMP, DMF). These solvate the cation (e.g.,

    
    ), leaving the phenoxide anion "naked" and highly reactive.
    
  • Base Upgrade: Switch from weak bases (

    
    , 
    
    
    
    ) to strong bases (
    
    
    ,
    
    
    ) to ensure complete deprotonation of the phenol. Note: Ensure your substrate tolerates strong bases.

Q: What if I have a 3-substituted pyridine? A:


 will generally fail unless you have a strong EWG (e.g., 

,

) ortho or para to the leaving group. The pyridine nitrogen cannot stabilize the negative charge from the meta (C3) position.
  • Action: Proceed immediately to Module 2 (Metal Catalysis) .

Optimized Protocol
  • Stoichiometry: Pyridine (1.0 equiv), Phenol (1.1 equiv), Base (1.2–1.5 equiv).

  • Setup: Dissolve phenol in dry DMSO (0.5 M). Add NaH (60% in oil) slowly at 0°C. Stir 30 min to form phenoxide.

  • Addition: Add pyridine substrate.

  • Heat: Warm to 80–120°C. Monitor by HPLC/LCMS.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer extensively with water to remove DMSO.

Module 2: Metal-Catalyzed Cross-Coupling (Pathway B)

Applicability: Unactivated pyridines (3-halopyridines), electron-rich pyridines, or when


 fails.
Comparison: Copper (Ullmann) vs. Palladium (Buchwald-Hartwig)
FeatureCopper (Ullmann-Type)Palladium (Buchwald-Hartwig)
Best For Aryl Iodides/BromidesAryl Chlorides/Triflates
Cost LowHigh
Temperature High (80–140°C)Moderate (60–100°C)
Sensitivity Moisture/Air (Moderate)Oxygen (High)
Key Challenge Solubility & High TempReductive Elimination
Troubleshooting Copper Catalysis (Ullmann)

Q: The reaction turns black and stalls. Why? A: This indicates catalyst decomposition (disproportionation of Cu(I) to Cu(0) and Cu(II)).

  • Fix: Ligands are mandatory. "Ligand-free" conditions are unreliable for difficult substrates.

  • Ligand Choice: Use bidentate ligands that stabilize Cu(I).

    • Standard: 1,10-Phenanthroline or 2,2'-Bipyridine.

    • High Performance: TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) or N,N-dimethylglycine.

Q: Which base is best for Cu-coupling? A:


 is the gold standard due to the "Cesium Effect" (solubility in organic solvents like DMF/Dioxane). 

is a viable alternative. Avoid organic bases.
Troubleshooting Palladium Catalysis (Buchwald-Hartwig)

Q: I see full oxidative addition (starting material consumed) but no product. Where is it? A: You are stuck at the Reductive Elimination step. Forming a C-O bond is electronically more difficult than a C-N bond. The Pd center binds tightly to the phenoxide.

  • The Fix: You need a bulky, electron-rich phosphine ligand . The bulk forces the product off the metal.

  • Recommended Ligands:

    • RockPhos: Specifically designed for C-O coupling.

    • tBuXPhos: Excellent general purpose bulky ligand.

    • Tol-BINAP: For specific steric pockets.

Q: Does the pyridine nitrogen poison the catalyst? A: Yes. Pyridine is a good ligand (


 nitrogen) and can displace your phosphine, shutting down the cycle.
  • Solution: Use precatalysts (e.g., G3-Palladacycles) that activate quickly, and use bulky ligands (like RockPhos) that sterically prevent the pyridine nitrogen from binding to the Pd center.

Experimental Protocols

Protocol A: Cu-Catalyzed Etherification (General)

Use for: 3-Iodopyridines, cost-sensitive scale-up.

  • Charge: Reaction vial with CuI (10 mol%), 1,10-Phenanthroline (20 mol%),

    
     (2.0 equiv), Pyridine-Halide (1.0 equiv), and Phenol (1.2 equiv).
    
  • Solvent: Add dry Toluene or DMF (concentration 0.2–0.5 M).

  • Degas: Sparge with Argon for 5 mins.

  • Reaction: Seal and heat to 110°C for 16–24 h.

  • Note: If conversion is low, add 3Å molecular sieves. Water kills this reaction.

Protocol B: Pd-Catalyzed Etherification (High-Value)

Use for: 3-Chloropyridines, complex substrates, late-stage functionalization.

  • Catalyst Prep: Use

    
     (2 mol%) and RockPhos  (4-6 mol%) OR use a pre-formed RockPhos Pd G3  precatalyst (2-4 mol%).
    
  • Base:

    
     or 
    
    
    
    (1.5 equiv).
  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Mix Pd source and Ligand in solvent under Argon for 5 mins (if not using precatalyst).

    • Add Substrate, Phenol, and Base.[3][4][5][6]

    • Heat to 80°C.

  • Tip: If the reaction stalls, add 10-20% more phenol; phenols can sometimes reduce the catalyst if the cycle is slow.

References

  • Mechanistic Insight into SNAr: "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Journal of Organic Chemistry. (Context: Leaving group order F > Cl).

  • Cu-Catalysis Optimization: "Copper-Catalyzed Ullmann-Type C-O Bond Formation." Organic Process Research & Development. (Context: Use of Cs2CO3 and Phenanthroline ligands).

  • Pd-Catalysis (Buchwald): "Palladium-Catalyzed Formation of C–O Bonds." Chemical Science. (Context: RockPhos and bulky ligand utility).

  • Base Effects: "Effect of the base on the diaryl etherification of phenol." ResearchGate.[2][7] (Context: Cesium effect).

  • General Troubleshooting: "Troubleshooting Ullmann Coupling." BenchChem Support. (Context: Practical tips on moisture and temperature).

Sources

Removing unreacted 3,4-dimethylphenol from pyridine product mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who need to isolate basic pyridine products from complex reaction mixtures containing unreacted 3,4-dimethylphenol.

Below, you will find the mechanistic theory, self-validating standard operating procedures (SOPs), and a troubleshooting FAQ to ensure high-purity isolation.

Mechanistic Foundations of Separation

Separating 3,4-dimethylphenol from a pyridine derivative relies on exploiting their distinct electronic properties. Because 3,4-dimethylphenol is a weak organic acid and pyridine is a weak organic base, liquid-liquid acid-base extraction is the most highly scalable and reliable purification method[1].

To design a successful extraction, we must look at the physicochemical causality governed by the Henderson-Hasselbalch equation.

Table 1: Physicochemical Properties of the Matrix

Property3,4-DimethylphenolPyridine (Unsubstituted)
Chemical Role Unreacted ImpurityTarget Product Core
Acid/Base Nature Weak AcidWeak Base
pKa 10.36[2]5.23[3]
Boiling Point ~227 °C~115 °C
Aqueous Solubility (Neutral) Slightly SolubleHighly Soluble / Miscible
Aqueous Solubility (Charged) Highly Soluble (as Phenoxide)Highly Soluble (as Pyridinium)
The Expert Insight: Why Base-Wash is Superior to Acid-Wash

While you can theoretically extract pyridine into an acidic aqueous layer, we strongly recommend the Base-Wash approach (extracting the phenol into a basic aqueous layer).

Why? The pKa of your specific synthesized pyridine product may vary wildly depending on its functional groups (e.g., electron-withdrawing groups can drop a pyridine's pKa below 2.0). If you rely on an acid wash, your novel pyridine might not fully protonate. Conversely, the impurity (3,4-dimethylphenol) has a fixed, known pKa of 10.36. By targeting the impurity with a strong base, you guarantee its removal without relying on the unpredictable basicity of your novel drug candidate[4].

Separation Workflows

Workflow1 Mix Crude Mixture in Organic Solvent (Pyridine Product + 3,4-Dimethylphenol) Base Add 1.0 M NaOH (aq) Target pH > 12.5 Mix->Base Aq1 Aqueous Phase (Sodium 3,4-dimethylphenoxide) Base->Aq1 Deprotonation Org1 Organic Phase (Pyridine Product) Base->Org1 Neutral state Acid Add 6.0 M HCl (aq) Target pH < 2.0 Aq1->Acid Dry Dry over Na2SO4 & Evaporate Org1->Dry Phenol Precipitated / Extracted 3,4-Dimethylphenol Acid->Phenol Reprotonation PurePyr Purified Pyridine Product Dry->PurePyr

Workflow for the acid-base separation of pyridine and 3,4-dimethylphenol.

Standard Operating Procedure: The Base-Wash Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps until the validation checks are confirmed.

Step 1: Dissolution Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Diethyl Ether). Transfer the solution to a separatory funnel.

Step 2: Deprotonation of the Phenol Add an equal volume of 1.0 M Sodium Hydroxide (NaOH) to the separatory funnel.

  • Causality: To achieve >99% deprotonation of 3,4-dimethylphenol (pKa 10.36), the pH must be at least two units above the pKa (pH > 12.36). 1.0 M NaOH provides a pH of ~14, ensuring complete conversion to the water-soluble sodium phenoxide salt.

  • [Self-Validation Check]: After mixing, test the aqueous layer with pH paper. It must read > 12.5. If it does not, your crude mixture contained excess acid; add more NaOH.

Step 3: Phase Separation Cap the funnel, invert, and shake vigorously. Vent the stopcock frequently to release pressure. Place the funnel on a ring stand and allow the phases to separate completely.

  • Drain the aqueous layer (containing the impurity) into a designated flask.

  • Retain the organic layer (containing your pyridine product).

Step 4: Iterative Washing Repeat the 1.0 M NaOH wash on the organic layer 1–2 more times to ensure quantitative removal of the phenol.

  • [Self-Validation Check]: Spot the organic layer on a TLC plate alongside a pure 3,4-dimethylphenol standard. Elute and visualize under UV light. The phenol spot should be completely absent from your organic layer.

Step 5: Brine Wash & Drying Wash the organic layer once with saturated aqueous NaCl (brine). This removes residual water and breaks any micro-emulsions. Drain the organic layer into an Erlenmeyer flask and add anhydrous Sodium Sulfate (


) until it stops clumping.

Step 6: Concentration Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield your purified pyridine product.

Troubleshooting & FAQs

Q: I washed my mixture with saturated sodium bicarbonate (


), but the 3,4-dimethylphenol is still in my pyridine product. Why? 
A:  This is a classic pKa mismatch. Saturated 

has a maximum pH of approximately 8.3. Because the pKa of 3,4-dimethylphenol is 10.36, the environment is too acidic to deprotonate it. The phenol remains neutral and stays dissolved in your organic phase[4]. You must use a strong base like NaOH to cross the pH 12.5 threshold.

Q: I am getting a stubborn, milky emulsion during the NaOH extraction. How do I break it? A: Phenolate salts possess a hydrophobic tail (the dimethylbenzene ring) and a hydrophilic head (the negatively charged oxygen). This structure acts as a weak surfactant, trapping organic droplets in the water phase.

  • Immediate Fix: Add a splash of saturated brine to the separatory funnel. The high ionic strength decreases the solubility of non-polar organic solvents in the aqueous phase, forcing the layers to separate.

  • Alternative Fix: If the emulsion is stabilized by solid particulates, vacuum-filter the entire biphasic mixture through a pad of Celite, then return it to the separatory funnel.

Q: My specific pyridine derivative is highly polar and seems to be washing away into the basic aqueous layer. What are my options? A: If your pyridine product has a low partition coefficient (LogP), it will exhibit partial water solubility even in its neutral state.

  • Salting Out: Saturate the basic aqueous layer with solid Potassium Carbonate (

    
    ) before extraction. This drastically reduces the solubility of organic molecules in the water phase.
    
  • Solvent Swap: Switch your extraction solvent from Ethyl Acetate to a more polar, water-immiscible solvent like n-Butanol or 2-Methyltetrahydrofuran (2-MeTHF).

Troubleshooting Issue Issue: Emulsion Formation Cause Cause: Phenolate Surfactant Effect Issue->Cause Fix1 Solution A: Add Brine (NaCl) Increases ionic strength Cause->Fix1 Fix2 Solution B: Celite Filtration Removes stabilizing particulates Cause->Fix2

Logical troubleshooting pathway for resolving extraction emulsions.

References

  • [3] Pyridine | C5H5N | CID 1049 - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]

  • [2] 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • [1] Acid–base extraction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • [4] Organic Acid-Base Extractions. Chemistry Steps. Available at: [Link]

Sources

Technical Support Center: Optimization of Base and Solvent for Phenoxy-Pyridine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phenoxy-pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C–O cross-coupling reactions to forge the phenoxy-pyridine bond—a scaffold of significant interest in pharmaceuticals and materials science. This document moves beyond simple protocols to explain the fundamental principles governing the choice of base and solvent, empowering you to troubleshoot and optimize your reactions effectively.

The palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann reactions are the cornerstones of this transformation. While powerful, their success is critically dependent on a nuanced interplay between the catalyst, ligand, base, and solvent. Pyridine substrates, in particular, add a layer of complexity due to the potential for the nitrogen lone pair to interact with the metal center. This guide provides field-proven insights and systematic approaches to overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions that form the basis of rational reaction design.

Q1: What is the fundamental role of the base in phenoxy-pyridine coupling?

The base plays multiple, indispensable roles in the catalytic cycle. In palladium-catalyzed C-O couplings, its primary function is to deprotonate the phenol nucleophile to form the corresponding phenoxide.[1] This is a critical step, as the phenoxide is a much more potent nucleophile than the neutral phenol. The choice of base dictates the concentration of the active phenoxide at a given temperature.

Beyond this primary role, the base can also influence:

  • Catalyst Activation: Some palladium precatalysts require a base for activation to the active Pd(0) species.[2]

  • Ligand Interaction: The base can interact with or deprotonate ligand scaffolds, potentially altering their electronic or steric properties.

  • Neutralization: The base neutralizes the acid (e.g., H-X) generated during the catalytic cycle, preventing catalyst deactivation or acid-catalyzed side reactions.

Q2: How do I select an appropriate base for my specific phenol?

The key is to match the base strength to the acidity of your phenol. A common rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the phenol to ensure sufficient deprotonation.

  • For standard phenols (pKa ~10): Strong bases like sodium tert-butoxide (NaOtBu, pKaH ≈ 19) or lithium bis(trimethylsilyl)amide (LHMDS, pKaH ≈ 26) are highly effective.[2] However, weaker inorganic bases like potassium carbonate (K₂CO₃, pKaH ≈ 10.3) or cesium carbonate (Cs₂CO₃, pKaH ≈ 10) can also be used, often requiring higher temperatures or more polar solvents to achieve sufficient solubility and reactivity.[3][4]

  • For electron-deficient phenols (e.g., nitrophenols, pKa < 8): The phenol is more acidic, so weaker bases like potassium phosphate (K₃PO₄) or even organic bases like triethylamine (Et₃N) can be sufficient.[5] Using an overly strong base with these substrates can increase the risk of side reactions.

  • For substrates with base-sensitive functional groups (e.g., esters, ketones): It is crucial to use weaker inorganic bases like Cs₂CO₃ or K₃PO₄ to avoid undesired reactions like saponification.[2][6]

Q3: My base seems to be causing decomposition of my starting materials. What should I do?

Decomposition is often a sign that the base is too strong or that the reaction temperature is too high for your specific substrate.

  • Switch to a Weaker Base: If you are using an alkoxide base like NaOtBu, switch to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).[2][4] These bases are strong enough to deprotonate the phenol but are generally less aggressive towards sensitive functional groups.

  • Lower the Reaction Temperature: Many modern catalyst systems are highly active and may not require the high temperatures (e.g., >100 °C) common in older protocols.[7] Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.

  • Consider an Organic Base: In some cases, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can offer milder conditions, although their role can be more complex and may inhibit the reaction in some cases.[8]

Q4: What is the role of the solvent, and how does it influence the reaction?

The solvent is not merely an inert medium; it profoundly impacts nearly every aspect of the reaction.[9][10] Its key roles include:

  • Solubilization: The solvent must dissolve the aryl halide, phenol, base, and catalyst complex to allow the reaction to proceed efficiently in the solution phase.

  • Stabilization of Intermediates: Polar aprotic solvents like DMF, dioxane, or toluene can stabilize charged intermediates and transition states within the catalytic cycle, often accelerating the reaction rate.[9][10]

  • Interaction with the Base: For inorganic bases like K₂CO₃, a polar aprotic solvent like DMF is essential to achieve some level of dissolution and maximize the availability of the basic anion.[9][10]

  • Catalyst Activity: The solvent can coordinate to the metal center, influencing the stability and reactivity of the catalyst.[9] For example, highly coordinating solvents might displace necessary ligands.

Q5: I'm seeing low to no conversion. What are the most common causes related to base and solvent?

Assuming the catalyst and ligand are appropriate, low conversion is frequently traced back to base and solvent issues:

  • Insufficient Deprotonation: The chosen base is too weak for the phenol (see Q2).

  • Poor Base Solubility: An inorganic base like K₂CO₃ is being used in a non-polar solvent like toluene without a phase-transfer catalyst. The reaction is heterogeneous and very slow. Solution: Switch to a more polar solvent like DMF or dioxane, or use a soluble base like NaOtBu.[9]

  • Water in the Reaction: While some protocols tolerate a small amount of water, excess water can hydrolyze the active catalyst or promote side reactions.[11] Ensure you are using anhydrous solvents and have adequately dried your starting materials.

  • Incorrect Solvent Polarity: The solvent may not be effectively solubilizing one of the reaction components. If your starting materials are very non-polar, pure DMF might be a poor choice, and a mixture with toluene or pure toluene might be better.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental problems.

Problem Potential Cause(s) Recommended Solution(s)
1. Low Yield / No Reaction Ineffective Base/Solvent Combination: The base is not strong enough, or it is not soluble in the chosen solvent.Verify pKa Mismatch: Ensure the pKa of the base's conjugate acid is significantly higher than the phenol's pKa. • Enhance Base Solubility: Switch from a non-polar solvent (toluene) to a polar aprotic solvent (dioxane, DMF, 2-MeTHF) when using inorganic bases like K₂CO₃ or K₃PO₄.[9][12] • Switch to a Soluble Base: Use NaOtBu or KOtBu, which are soluble in many ethereal and aromatic solvents.
Catalyst Inhibition by Pyridine: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.Increase Ligand Loading: A slight excess of the phosphine ligand can sometimes outcompete the pyridine for coordination sites on the palladium. • Use a Bulky Ligand: Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) can create a protective pocket around the metal center, disfavoring pyridine binding while still allowing the catalytic cycle to proceed.[4]
2. Hydrodehalogenation of the Pyridine Halide β-Hydride Elimination is Outcompeting Reductive Elimination: This is a common side reaction, especially with electron-rich aryl halides and primary alcohols/phenols.[7][13] It can be promoted by certain base/solvent combinations.Use a Bulky Ligand: Increasing the steric bulk around the palladium center has been shown to facilitate C-O reductive elimination over β-hydride elimination.[13] • Change the Base: Switch from a strong alkoxide base to a weaker carbonate or phosphate base. • Lower the Temperature: This can often slow the rate of β-hydride elimination relative to the desired coupling.
3. Formation of Side Products (e.g., Homocoupling) Ullmann-type Homocoupling: Dimerization of the aryl halide can occur, especially at high temperatures or with certain catalyst systems.Optimize Catalyst Loading: Too high a catalyst concentration can sometimes promote side reactions. • Lower Reaction Temperature: Homocoupling is often more prevalent at higher temperatures.[4]
4. Reaction Stalls Before Completion Catalyst Decomposition: The active Pd(0) catalyst may be unstable under the reaction conditions over long periods.Use a Precatalyst: Modern palladacycle precatalysts (e.g., Buchwald G3 or G4) are often more stable and form the active LPd(0) catalyst more cleanly than traditional sources like Pd(OAc)₂.[2] • Degas Solvents Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure solvents are properly degassed via freeze-pump-thaw cycles or by sparging with an inert gas.[14]

Section 3: Data & Visualization

Data Tables for Quick Reference

Table 1: Common Bases for Phenoxy-Pyridine Coupling

BaseFormulapKa of Conjugate Acid (in H₂O or DMSO)Common SolventsNotes
Sodium tert-butoxideNaOtBu~19 (in DMSO)Toluene, Dioxane, THFStrong, non-nucleophilic. Good solubility. Can be too harsh for sensitive substrates.[2]
Potassium tert-butoxideKOtBu~19 (in DMSO)Toluene, Dioxane, THFSimilar to NaOtBu, sometimes offers different solubility/reactivity profiles.
Cesium CarbonateCs₂CO₃10.25 (pKa₂ of H₂CO₃ in H₂O)DMF, Dioxane, NMPWeaker base, excellent for sensitive substrates. Higher solubility than K₂CO₃.[2][3]
Potassium CarbonateK₂CO₃10.25 (pKa₂ of H₂CO₃ in H₂O)DMF, DioxaneCommon, inexpensive weak base. Poor solubility in non-polar solvents.[3]
Potassium PhosphateK₃PO₄12.32 (pKa₃ of H₃PO₄ in H₂O)Dioxane, TolueneWeaker base, often used for sensitive substrates and in many literature protocols.
LHMDSLiN(SiMe₃)₂~26 (in THF)THF, TolueneVery strong, non-nucleophilic base. Useful for very weakly acidic phenols.

Note: pKa values are approximate and can vary with solvent and temperature.[15][16]

Table 2: Common Solvents for Phenoxy-Pyridine Coupling

SolventAbbreviationBoiling Point (°C)PolarityNotes
Toluene-111Non-polarGood for solubilizing non-polar substrates. Often used with soluble alkoxide bases.[9]
1,4-Dioxane-101Polar AproticExcellent general-purpose solvent for cross-coupling. Good balance of polarity and boiling point.[9][17]
N,N-DimethylformamideDMF153Polar AproticHighly polar, good for dissolving inorganic salts like K₂CO₃. High boiling point allows for higher reaction temperatures.[9][10]
TetrahydrofuranTHF66Polar AproticLower boiling point, useful for reactions that require milder heating.[17]
2-Methyltetrahydrofuran2-MeTHF80Polar AproticGreener alternative to THF with a higher boiling point and less propensity to form peroxides.[17]
N,N-DimethylacetamideDMAc165Polar AproticSimilar to DMF but with a higher boiling point.[12]
Diagrams and Workflows

Catalytic_Cycle cluster_base Base Role Pd0 LPd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex L(Ar-X)Pd(II) Pd0->OA_Complex Ar-X (Pyridine Halide) Product Ar-O-Ar' (Phenoxy-Pyridine) Phenoxide_Complex Phenoxide Complex L(Ar)(OAr')Pd(II) OA_Complex->Phenoxide_Complex Ar'-O⁻ M⁺ (Phenoxide) Phenoxide_Complex->Pd0 Reductive Elimination Phenoxide_Complex->Product Base_point HX_point Base Base (e.g., K₂CO₃) Base_Salt Base-H⁺ X⁻ Base->Base_Salt + H-X Phenol Ar'-OH (Phenol) Phenoxide Ar'-O⁻ M⁺ Phenol->Phenoxide + Base HX H-X

Caption: Simplified catalytic cycle for Pd-catalyzed C-O coupling.

Decision_Workflow start Start: Define Substrates (Phenol & Pyridine Halide) q1 Substrate has base-sensitive groups (e.g., ester)? start->q1 base_weak Screen Weak Bases: Cs₂CO₃, K₃PO₄ q1->base_weak Yes base_strong Screen Strong Bases: NaOtBu, KOtBu, LHMDS q1->base_strong No q2_weak Select Solvent for Inorganic Base base_weak->q2_weak q2_strong Select Solvent for Alkoxide Base base_strong->q2_strong solvent_polar Screen Polar Aprotic: Dioxane, DMF, 2-MeTHF q2_weak->solvent_polar Default solvent_nonpolar Screen Non-Polar/Ethereal: Toluene, THF, Dioxane q2_strong->solvent_nonpolar Default optimize Run small-scale screen. Analyze for yield and side products. solvent_polar->optimize solvent_nonpolar->optimize

Caption: Decision workflow for initial base and solvent selection.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol is intended for initial screening of conditions on a ~0.1-0.5 mmol scale.

  • Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the pyridine halide (1.0 equiv.), the phenol (1.2 equiv.), the base (2.0 equiv.), the palladium precatalyst (e.g., BrettPhos G3, 1-2 mol%), and the ligand (if not using a precatalyst, 1.1-1.2x mol% relative to Pd).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. If in a glovebox, proceed to the next step. If on the benchtop, evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C). Stir vigorously for the intended reaction time (e.g., 12-24 hours).

  • Workup and Analysis: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a small plug of celite to remove inorganic salts and catalyst residues. Analyze the crude mixture by LC-MS or ¹H NMR to determine conversion and identify major products.

Protocol 2: High-Throughput Experimentation (HTE) for Rapid Optimization

This workflow allows for the parallel screening of multiple bases and solvents to quickly identify optimal conditions.[18][19]

  • Plate Design: Design a 24- or 96-well microplate experiment. A common approach is a full factorial design where you screen, for example, 3 different bases against 4 different solvents.[18]

  • Stock Solution Preparation:

    • Prepare a stock solution of the pyridine halide and phenol in a suitable solvent (e.g., dioxane).

    • Prepare stock solutions or slurries of the palladium precatalyst in each of the solvents to be tested.

  • Solid Dispensing: Use an automated or manual solid handling system to dispense the different solid bases into the appropriate wells of the reaction plate.

  • Liquid Handling: Use an automated liquid handler (or manual pipetting) to add the stock solutions to the wells according to the experimental design.

    • First, add the catalyst/solvent solution to each well.

    • Next, add the substrate stock solution to initiate the reactions.

  • Reaction: Seal the plate with a pierceable, solvent-resistant mat. Place the plate on a heated shaker block under an inert atmosphere and run for the desired time and temperature.

  • Quenching and Analysis: After cooling, add a quenching solution (e.g., water) and a suitable extraction solvent containing an internal standard (e.g., dodecane). Seal, shake vigorously, and centrifuge the plate.

  • Data Acquisition: Take an aliquot from the organic layer of each well for analysis by UPLC-MS or GC-MS to determine the yield of the desired product relative to the internal standard. This allows for rapid, quantitative comparison of all tested conditions.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • OChemTutor. (2025). pKa values. Retrieved from [Link]

  • Company News. (2025, September 4). Role of palladium catalyst in cross-coupling reactions. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Fors, B. P., Kratt, K. A., & Buchwald, S. L. (2014). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. PMC. Retrieved from [Link]

  • Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand and pyridine effects on palladium catalyzed carbonylative... [Diagram]. Retrieved from [Link]

  • Besnard, C., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Retrieved from [Link]

  • Atwater, B., et al. (2018). Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. Horizon Research Publishing. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chmiel, P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • Scribd. (n.d.). pKa Values of Common Compounds. Retrieved from [Link]

  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved from [Link]

  • University of Calgary. (n.d.). common pKa for organic chemistry. Retrieved from [Link]

  • Organ, M. G., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020, July 13). Palladium-catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

  • Chemspeed Technologies. (2025, August 20). How to Implement High-Throughput Screening for Catalyst Discovery (robotics & AI). Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • RSC Publishing. (2023, July 17). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. Retrieved from [Link]

  • Dean, A., Cope, C., & Clarke, M. L. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]

  • Reddit. (2023, February 20). Troubleshooting Ullmann Coupling. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for high-throughput experimentation (HTE) reaction... [Figure]. Retrieved from [Link]

  • R Discovery. (2009, August 13). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020056089A1 - Phenoxy-pyridyl-pyrimidine compounds and methods of use.
  • ACS Catalysis. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • Cernak, T., et al. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. Retrieved from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • Beilstein Journals. (2023, June 12). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • University of Bath. (n.d.). Pyridines. Retrieved from [Link]

Sources

Controlling regioselectivity in substituted pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Synthesis & Functionalization Technical Support Hub .

This guide is designed for medicinal chemists and process scientists facing the unique electronic and coordinative challenges of the pyridine nucleus. Unlike benzene, pyridine is π-deficient (making Electrophilic Aromatic Substitution difficult) and possesses a basic nitrogen that often poisons transition metal catalysts.

Quick Select: What is your primary failure mode?

  • Cross-Coupling Failure: "My Suzuki reaction on a 2-substituted pyridine has 0% conversion or the boronic acid degraded."

    
    
    
  • Regioselectivity Issues (Radical/Minisci): "I need C4-alkylation, but I'm getting a C2/C4 mixture."

    
    
    
  • Lithiation/Metalation Anomalies: "My halogen moved to a different position during lithiation."

    
    
    
  • Low Reactivity in EAS: "I cannot nitrate or halogenate my pyridine ring."

    
    
    

Module 1: Troubleshooting Cross-Coupling (The "2-Pyridyl Problem")

The Issue: 2-Pyridyl boronic acids are notoriously unstable due to rapid protodeboronation , and the pyridine nitrogen can coordinate to Palladium (Pd), shutting down the catalytic cycle ("catalyst poisoning").

Technical Diagnosis & Solutions:

SymptomRoot CauseTechnical Solution
Boronic acid disappears, no product. Protodeboronation. The C2-B bond is highly labile.Switch to MIDA Boronates. These slow-release reagents prevent the accumulation of unstable free boronic acid [1]. Alternatively, use Potassium Organotrifluoroborates .
Starting material remains, catalyst turns black/inactive. N-Coordination. Pyridine N binds to Pd(II), preventing reduction to active Pd(0).Use Bulky Ligands. Ligands like XPhos , SPhos , or Pd-PEPPSI catalysts sterically prevent the N-atom from binding to the metal center [2].
Low conversion in Suzuki. Poor Transmetalation. Add Cu(I) co-catalyst. Copper facilitates the transmetalation step in difficult heteroaryl couplings (Liebeskind-Srogl variant).
Standardized Protocol: Suzuki Coupling of 2-Chloropyridines

This protocol uses XPhos to prevent catalyst poisoning.

  • Reagents: 2-Chloropyridine (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Note: Water is critical for the boronate activation cycle.

  • Procedure:

    • Charge a vial with Pd(OAc)₂ and XPhos. Add solvent and stir for 5 mins to form the active catalyst species (solution usually turns yellow/orange).

    • Add the pyridine, boronic acid, and base.[1]

    • Degas with N₂ or Ar for 5 minutes.

    • Heat to 80–100 °C for 2–12 hours.

    • Validation: If conversion <10% after 2 hours, check O₂ levels (O₂ promotes homocoupling of boronic acid) or switch to a Pd-PEPPSI-IPr catalyst.

Module 2: Controlling Regioselectivity in Minisci Reactions

The Issue: Radical alkylation (Minisci reaction) on unsubstituted pyridines typically yields a mixture of C2 (ortho) and C4 (para) products due to similar electron deficiency at these positions.

Troubleshooting Workflow:

  • Goal: C2-Selectivity

    
     Use Acidic Conditions . Protonation of the pyridine N lowers the LUMO energy at C2 and C4, but the radical nucleophile often prefers the C2 position due to proximity (Coulombic effects) unless sterically hindered.
    
  • Goal: C4-Selectivity

    
     Use Baran’s Maleate Blocking Strategy . This modern approach installs a temporary blocking group at the N-C2 positions to force radicals to C4 [3].
    
Visual Guide: Regioselectivity Logic

MinisciLogic Start Target Position? C2 Target: C2 (Ortho) Start->C2 C4 Target: C4 (Para) Start->C4 Method1 Standard Minisci (Acidic Medium) C2->Method1 Method2 Blocking Group Strategy (Maleate/Fumarate) C4->Method2 Result1 Mixture (Favors C2) Method1->Result1 Sterics permitting Result2 Exclusive C4 Product Method2->Result2 >95% Selectivity

Caption: Decision tree for selecting the correct Minisci protocol based on regiochemical targets.

Protocol: C4-Selective Alkylation (Maleate Blocking)
  • Blocking: Treat pyridine with diisopropyl fumarate (1.0 equiv) in DCM to form the bis-alkoxycarbonyl vinyl pyridinium salt. This sterically shields C2.[2]

  • Radical Addition: Add the carboxylic acid (radical precursor), AgNO₃ (cat.), and (NH₄)₂S₂O₈ (oxidant) in DCE/H₂O.

  • Deprotection: The blocking group is removed in situ or via mild basic workup, revealing the C4-substituted pyridine.

Module 3: Lithiation & The "Halogen Dance"

The Issue: You attempted to lithiate a bromopyridine to trap with an electrophile, but the final product has the bromine atom in a different position than where it started.

The Mechanism: This is the Base-Catalyzed Halogen Dance .[3] Upon lithiation, the generated pyridyl anion can attack the halogen of a non-lithiated starting molecule, causing the halogen to "migrate" to the most thermodynamically stable position (often flanked by two directing groups) [4].

Mechanism Visualization

HalogenDance Start 3-Bromo-2-fluoropyridine Step1 Lithiation (Kinetic) at C4 Start->Step1 LDA, -78°C Step2 Halogen Dance (Migration to C4) Step1->Step2 Warm up / Slow Quench Final 4-Bromo-3-lithio species (Thermodynamic) Step2->Final Equilibrium

Caption: The Halogen Dance pathway. To stop at Step 1, maintain -78°C and quench immediately.

Troubleshooting Checklist:

  • Did you use LDA or LiTMP? LiTMP is bulkier and less likely to act as a nucleophile, but LDA is standard.

  • Temperature Control: The "Dance" is temperature-dependent.

    • To prevent migration (Kinetic Control): Keep strictly at -78 °C and quench immediately with the electrophile.

    • To promote migration (Thermodynamic Control): Allow the reaction to warm to -40 °C or 0 °C before quenching.

Module 4: Electrophilic Aromatic Substitution (EAS)

The Issue: Standard nitration or halogenation fails because the pyridine ring is too electron-deficient.

The Solution: The N-Oxide Route . Oxidizing the nitrogen pushes electron density into the ring (specifically at C2 and C4 via resonance), allowing EAS to proceed. The N-oxide can be reduced later using PCl₃ or Zn/AcOH.

Comparison of Reactivity:

ReactionPyridine (Unmodified)Pyridine N-Oxide
Nitration Requires extreme forcing conditions (low yield, C3 only).Facile at C4 (major) using HNO₃/H₂SO₄.
Halogenation Difficult.[4]Possible , often C2/C4 selective.[5]
Nucleophilic Attack Possible at C2/C4 (SNAr).[2]Enhanced at C2 (e.g., chlorination with POCl₃).

FAQ: Quick Hits

Q: Can I use Grignard reagents on pyridine? A: Direct addition is difficult. Use chloroformates (e.g., ethyl chloroformate) to activate the pyridine first, forming a pyridinium salt that readily accepts Grignard nucleophiles (regioselective for C2/C6).

Q: How do I remove the N-oxide after functionalization? A: Standard methods include PCl₃ (effective but generates phosphate waste), Zn dust/Acetic Acid (mild), or Pd/C + H₂ (if no halogens are present on the ring).

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Synthesis of Polyene-Based Natural Products (MIDA Boronates). Journal of the American Chemical Society. Link

  • Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society. Link

  • Choi, J., et al. (2021).[6] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. Link

  • Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link

Sources

Technical Support Center: Purification Strategies for Oily 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in its pure form, particularly when it presents as a viscous oil. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common purification hurdles.

Introduction: Understanding the Challenge

4-Acetyl-2-(3,4-dimethylphenoxy) pyridine is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis. This involves the reaction of a 2-halo-4-acetylpyridine with 3,4-dimethylphenol in the presence of a base. The resulting product is often a viscous, oily substance, which can complicate purification. The primary challenges arise from the removal of unreacted starting materials, side products, and other process-related impurities that are structurally similar to the target compound.

This guide will equip you with the necessary strategies to overcome these challenges and obtain a highly pure product suitable for downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of oily 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine.

Symptom Possible Cause(s) Recommended Solution(s)
Product is a persistent, dark-colored oil after initial work-up. - Residual basic impurities (e.g., from the base used in synthesis).- Presence of colored byproducts from side reactions.- Perform an acid-base extraction to remove basic impurities.[1]- Treat a solution of the crude product with activated charcoal to adsorb colored impurities.[2]
Column chromatography yields poor separation (co-elution of impurities). - Inappropriate solvent system polarity.- Structurally similar impurities (e.g., unreacted 3,4-dimethylphenol).- Column overloading.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A gradient elution from non-polar to polar is often effective.[3]- Consider using a different stationary phase, such as alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica gel.[4]- Employ a dry-loading technique to ensure a concentrated starting band on the column.[3]
Product "oils out" during attempted crystallization. - The solution is too concentrated.- The chosen solvent is inappropriate (boiling point may be too high).- High levels of impurities are depressing the melting point.- Re-dissolve the oil by heating and add more solvent to dilute the solution.[5]- Attempt crystallization with a different solvent or a solvent/anti-solvent system.[6]- If significant impurities are present, perform a preliminary purification step (e.g., flash chromatography) before attempting crystallization.[7]
Low or no crystal formation upon cooling. - Solution is not sufficiently supersaturated.- The compound has a low propensity to crystallize.- Ensure the minimum amount of hot solvent was used for dissolution.[7]- Try scratching the inside of the flask with a glass rod to induce nucleation.[7]- Add a seed crystal of the pure compound if available.[8]- Consider forming a salt (e.g., a hydrochloride salt) to enhance crystallinity.[2][6]
Product appears pure by TLC but has a broad melting point range or is still an oil. - Presence of residual solvents.- The compound may be polymorphic or exist as an amorphous solid.- Dry the product under high vacuum for an extended period.- If the compound is inherently non-crystalline at room temperature, purification should focus on chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine?

A1: The most common impurities are typically unreacted starting materials: 2-halo-4-acetylpyridine and 3,4-dimethylphenol. Additionally, side products from the Williamson ether synthesis may be present, although this is less common with an aromatic halide.[1][6][7] It is also important to consider impurities present in the initial starting materials.

Q2: My product is a very viscous oil. How can I effectively load it onto a chromatography column?

A2: For viscous oils, a "dry loading" technique is highly recommended.[3] This involves dissolving your oily product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate), adding a small amount of silica gel to this solution, and then removing the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q3: Can I use acid-base extraction to purify my product?

A3: Yes, acid-base extraction can be a very effective initial purification step.[1] Since 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine contains a basic pyridine nitrogen, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase. This will leave non-basic organic impurities in the organic layer. Subsequently, basifying the aqueous layer will regenerate your product, which can then be back-extracted into an organic solvent.[1]

Q4: I'm struggling to find a good solvent for crystallization. What should I do?

A4: Finding the right crystallization solvent can be a process of trial and error. The ideal solvent should dissolve your compound when hot but not when cold. You can perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, ethanol, water). If a single solvent is not effective, an anti-solvent crystallization approach may be successful.[5] In this method, you dissolve your compound in a "good" solvent in which it is very soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid.[5]

Q5: Is it possible that my product will never crystallize?

A5: It is possible that some organic compounds, particularly those with complex structures or conformational flexibility, may exist as oils or amorphous solids at room temperature and may be very difficult to crystallize. In such cases, the primary method for obtaining a pure product will be chromatography.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying oily 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine using silica gel chromatography.

1. Eluent System Selection:

  • On a TLC plate, spot your crude product and develop it in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

  • Aim for an Rf value of approximately 0.2-0.3 for your product in the chosen eluent system.

2. Column Packing:

  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Carefully pour the slurry into your column and allow it to pack under gravity or with gentle pressure.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude oily product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add this powder to the top of your packed column.

4. Elution:

  • Begin eluting the column with your chosen solvent system. If you are using a gradient, start with a low polarity mixture and gradually increase the polarity.[1]

  • Collect fractions and monitor them by TLC to identify those containing your pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified oily product.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation Select Eluent Select Eluent Pack Column Pack Column Select Eluent->Pack Column Optimal Rf Dry Load Sample Dry Load Sample Pack Column->Dry Load Sample Packed Column Elute Column Elute Column Dry Load Sample->Elute Column Loaded Column Collect Fractions Collect Fractions Elute Column->Collect Fractions Eluting TLC Analysis TLC Analysis Collect Fractions->TLC Analysis Analyze Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Identified Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Pooled Fractions Pure Oily Product Pure Oily Product Solvent Removal->Pure Oily Product Evaporation

Caption: Workflow for flash column chromatography of oily products.

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for removing non-basic impurities from your crude product.

1. Dissolution:

  • Dissolve your crude oily product in a suitable organic solvent that is immiscible with water (e.g., diethyl ether or ethyl acetate).

2. Acidic Extraction:

  • Transfer the organic solution to a separatory funnel and wash it with 1M HCl.

  • The basic 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and save it. The organic layer contains non-basic impurities and can be discarded.

3. Basification and Back-Extraction:

  • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) until the solution is basic (pH > 10). This will regenerate the free base of your product.

  • Extract the aqueous layer with a fresh portion of organic solvent. Your purified product will now be in the organic layer.

4. Isolation:

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified oily product.

G start Crude Oily Product in Organic Solvent wash_acid Wash with 1M HCl start->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer (Non-basic impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Product as HCl salt) separate1->aqueous1 basify Basify with NaOH (pH > 10) aqueous1->basify back_extract Back-extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous2 Aqueous Layer (Waste) separate2->aqueous2 Discard organic2 Organic Layer (Purified Product) separate2->organic2 dry_evaporate Dry and Evaporate Solvent organic2->dry_evaporate end Pure Oily Product dry_evaporate->end

Caption: Workflow for acid-base extraction purification.

Protocol 3: Purification by Anti-Solvent Crystallization

This protocol can be attempted if your product fails to crystallize from a single solvent.

1. Dissolution:

  • Dissolve your oily product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone or ethanol).

2. Anti-Solvent Addition:

  • Slowly add a "poor" solvent (an anti-solvent) in which your product is insoluble (e.g., water or hexane) dropwise while stirring.

  • Continue adding the anti-solvent until the solution becomes persistently turbid.

3. Re-dissolution and Crystallization:

  • Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.

  • Cover the container and allow it to stand undisturbed at room temperature. Crystals should form over time. If not, try cooling the solution in an ice bath.

4. Isolation:

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

References

  • Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. Int J Pharm Chem Anal. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester. Available at: [Link]

  • How to recrystallize an oily compound? ResearchGate. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar. Available at: [Link]

  • What is a best way to purify a viscous organic liquid product other than column chromatography? ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. ChemTalk. Available at: [Link]

  • Column Chromatography Notes. Membrane Solutions. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]

  • Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]

Sources

Technical Support Center: Navigating the Labyrinth of Acetyl-Pyridine Stability in Reaction Workups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, fellow researchers, to our dedicated resource for tackling the often-frustrating stability issues of acetyl-pyridines during experimental workups. This guide is designed to be your go-to companion, offering in-depth, field-proven insights to help you preserve the integrity of your target molecules. We will move beyond simple procedural lists to explore the underlying chemistry, empowering you to make informed decisions at every step of your purification process.

Understanding the Instability: A Double-Edged Sword of Reactivity

Acetyl-pyridines are versatile building blocks in pharmaceutical and materials science. However, the very electronic features that make them valuable also render them susceptible to degradation, particularly during aqueous workups. The electron-withdrawing nature of the pyridine ring and the presence of the electrophilic acetyl group create a delicate balance that can be easily disrupted by changes in pH and temperature.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding acetyl-pyridine stability.

Q1: Why is my acetyl-pyridine degrading during the workup?

A1: The primary culprit is typically hydrolysis of the acetyl group. This reaction can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] Conversely, under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. The pyridine nitrogen's basicity also plays a crucial role; its pKa value determines its protonation state at a given pH, which in turn influences the overall electronic properties and stability of the molecule.

Q2: Which is more detrimental to acetyl-pyridine stability: acidic or basic conditions?

A2: Both can be problematic, but strong basic conditions are often more aggressive in promoting hydrolysis of the acetyl group.[2] However, strongly acidic conditions can also lead to degradation.[1] The optimal pH for stability is generally near neutral. It is crucial to avoid prolonged exposure to either extreme.

Q3: What are the pKa values for the different acetyl-pyridine isomers?

A3: The pKa of the conjugate acid of the pyridine nitrogen is a critical parameter for predicting its behavior in different pH environments. Understanding these values helps in choosing the appropriate pH for extraction and washing steps.

CompoundpKa of Conjugate AcidReference
2-Acetylpyridine2.64[3]
3-Acetylpyridine3.18[3]
4-Acetylpyridine3.50[3]

This table summarizes the pKa values for the conjugate acids of 2-, 3-, and 4-acetylpyridine.

Q4: What are the primary degradation products I should look for?

A4: The most common degradation product is the corresponding pyridine-carboxylic acid (from hydrolysis of the acetyl group) and acetic acid. For example, hydrolysis of 2-acetylpyridine will yield picolinic acid and acetic acid.[4] In some cases, further side reactions can occur, leading to a complex mixture of byproducts.

Q5: Can trace metal ions in my reaction mixture affect the stability of my acetyl-pyridine?

A5: Yes, trace metal ions can potentially catalyze degradation pathways, including oxidation or promoting hydrolysis. While specific studies on acetyl-pyridines are limited, it is a known phenomenon for many organic compounds.[5] Using a chelating agent like EDTA during workup can be a preventative measure.[6][7]

Troubleshooting Guides: A Practical Approach to Common Workup Issues

This section provides step-by-step guidance for specific problems you might encounter during the workup of your acetyl-pyridine-containing reaction mixture.

Issue 1: Suspected Hydrolysis During Aqueous Workup

Symptom: You observe a new spot on your TLC plate (often more polar) after an aqueous wash, or your final yield is significantly lower than expected.

Troubleshooting Workflow:

A Symptom: Suspected Hydrolysis (New TLC spot, low yield) B Identify the pH of the aqueous wash A->B C Was the wash strongly acidic (pH < 3) or strongly basic (pH > 9)? B->C D YES C->D E NO C->E F Action: Neutralize subsequent washes to pH ~7-8 using a mild base (e.g., NaHCO₃) or a mild acid (e.g., dilute NH₄Cl). D->F G Consider the duration and temperature of the wash. Was it prolonged or at elevated temperature? E->G F->G H YES G->H I NO G->I J Action: Perform future washes quickly and at reduced temperature (e.g., with an ice bath). H->J K Consider metal-catalyzed degradation. Were metal catalysts or reagents used? I->K N If issues persist, consider alternative purification methods (e.g., chromatography with a buffered mobile phase). I->N J->K L YES K->L M Action: Add a chelating agent (e.g., EDTA solution) during the initial aqueous quench. L->M M->N

Caption: Troubleshooting workflow for suspected acetyl-pyridine hydrolysis.

Detailed Protocol: Minimizing Hydrolysis During a Basic Wash

  • Initial Quench: If your reaction is acidic, quench by slowly adding the reaction mixture to a cold, saturated solution of sodium bicarbonate (NaHCO₃). Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) if possible.[8][9]

  • Extraction: Extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: If further basic washes are necessary, use a saturated solution of NaHCO₃. Monitor the pH of the aqueous layer to ensure it does not exceed ~8.5.

  • Minimize Contact Time: Perform the washes quickly. Do not let the layers sit in the separatory funnel for extended periods.

  • Temperature Control: If your acetyl-pyridine is particularly sensitive, perform the washes with cold solutions and/or immerse the separatory funnel in an ice bath.

  • Final Wash: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Issue 2: Difficulty Removing Pyridine-Based Reagents or Catalysts

Symptom: Your final product is contaminated with pyridine or a pyridine-derived starting material.

Troubleshooting Workflow:

A Symptom: Contamination with pyridine-based reagents. B Is your acetyl-pyridine product stable to mildly acidic conditions? (Check pKa) A->B C YES B->C D NO B->D E Action: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl or aqueous CuSO₄). This protonates the basic pyridine contaminants, moving them to the aqueous layer. C->E F Action: Consider alternative purification methods that do not rely on pH manipulation, such as column chromatography or crystallization. D->F G After acid wash, neutralize the organic layer with a mild base (e.g., NaHCO₃ solution) to prevent degradation of your product. E->G

Caption: Workflow for removing pyridine-based impurities.

Detailed Protocol: Acidic Wash for Pyridine Removal

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Wash the organic layer with a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl).[10] The number of washes depends on the amount of pyridine impurity. Alternatively, washing with an aqueous solution of copper (II) sulfate can be effective, as pyridine forms a water-soluble complex with copper ions.[11]

  • Neutralization: Immediately after the acidic wash, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any residual acid and prevent potential acid-catalyzed hydrolysis of your acetyl-pyridine.

  • Final Washes: Wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

Issue 3: Product Loss During Quenching of Acylating Agents

Symptom: Significant product loss is observed after quenching a reaction that used an excess of an acylating agent (e.g., acetic anhydride).

Troubleshooting Workflow:

A Symptom: Product loss after quenching excess acylating agent. B Was the quench performed with water? A->B C YES B->C D NO B->D E The reaction of water with the acylating agent can be exothermic and create harsh local pH conditions, leading to product degradation. C->E G Consider the nature of the quenching agent. Was a different nucleophile used? D->G F Action: Quench the reaction with a dry alcohol (e.g., methanol or isopropanol) at low temperature. This forms a less reactive ester and avoids the generation of strong acids. E->F H Ensure the quenching agent is compatible with your product and reaction conditions. G->H

Caption: Troubleshooting product loss during quenching.

Detailed Protocol: Quenching with an Alcohol

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slow Addition: Slowly add a dry alcohol, such as methanol or isopropanol, to the reaction mixture with stirring.[10] The alcohol will react with the excess acylating agent. This is generally a less exothermic and more controlled reaction than quenching with water.

  • Stir: Allow the mixture to stir at 0 °C for a short period (e.g., 15-30 minutes) to ensure the complete reaction of the excess acylating agent.

  • Proceed with Workup: After the quench is complete, you can proceed with your standard aqueous workup, starting with a mild basic wash (e.g., NaHCO₃ solution) to remove any acidic byproducts.

Advanced Topic: The Role of Chelating Agents

While not always necessary, the use of a chelating agent can be a valuable tool in your workup arsenal, especially when your reaction involves metal catalysts or you suspect metal contamination in your reagents or glassware.

Why use a chelating agent?

Trace metal ions can act as Lewis acids and potentially catalyze the hydrolysis of the acetyl group or other degradation pathways.[5] Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), are molecules that can form multiple bonds to a single metal ion, effectively "sequestering" it and preventing it from participating in unwanted side reactions.[6][7]

When to consider using a chelating agent:

  • When your reaction uses a metal catalyst (e.g., palladium, copper, iron).

  • If you observe unexpected color changes during your workup, which can sometimes indicate the presence of metal complexes.

  • If you have persistent issues with product degradation despite careful pH and temperature control.

How to use a chelating agent:

A dilute aqueous solution of the disodium salt of EDTA (e.g., 0.1 M, pH adjusted to ~7-8) can be used as the initial quenching solution or as one of the aqueous washes.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]

  • Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of pyridines in the environment. Critical Reviews in Environmental Control, 19(4), 309-340.
  • Sims, G. K., & O'Loughlin, E. J. (1992). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 21(2), 221-225.
  • Floris, T., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 863538.
  • ResearchGate. (2022). How to quench Pyridine?. [Link]

  • Naik, M. N., et al. (2022). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews, 4(2), 133-157.
  • Azzouz, A. S. P., & Sulaiman, R. D. (2013). Influence of Temperatures and Thermodynamic Parameters on pKa Values for Some Acids and Basic Imines Derived 3-Acetyl and 4-Acetyl Pyridines. Asian Journal of Chemistry, 25(11), 6027-6032.
  • Milstein, D., et al. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Synlett.
  • CN103242222A. (2013). Preparation method of 3-pyridineacetic acid hydrochloride.
  • Chirik, P. J., et al. (2008). Bis(imino)pyridine Iron Complexes for Aldehyde and Ketone Hydrosilylation. Organic Letters, 10(13), 2825-2828.
  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Organic Chemistry, 7(5), 239-240.
  • Gupta, N., et al. (2021). Microbial Degradation of Pyridine and Pyridine Derivatives. Microorganisms for Sustainability, 3, 1-26.
  • Spanu, P., Mannu, A., & Ulgheri, F. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(10), 1738-1740.
  • Ganapathy, S., et al. (1981). Chlorination of acetylpyridines by N-chlorosaccharin. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(1), 53-59.
  • CN1246313C. (2006). New method for preparing 3-pyridine acetic hydrochloride.
  • CN109503469B. (2021).
  • Organic Syntheses. (1986). 4-AMINO-4-(4-CHLOROPHENYL)CYCLOHEXANONE. Org. Synth. 1986, 64, 19.
  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2451.
  • University of California, Davis. (n.d.). Hydrolysis.
  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2451.
  • Al-Iraqi, M. A. (2009). The hydrolysis of pyridilmonoimines in acidic aqueous media. Arabian Journal of Chemistry, 2(1), 29-33.
  • Zonov, Y. V., et al. (2021). Hydrolysis of 3 under acidic conditions. Molecules, 26(16), 4983.
  • Kütt, A., et al. (2019). pKa values for bases in acetonitrile. European Journal of Organic Chemistry, 2019(18), 2935-2947.
  • Prock, A., & Whittle, R. R. (1993). The Catalytic Decarbonylation of Unstrained Ketones mediated by Platinum(II) Complexes. Organometallics, 12(7), 2683-2691.
  • Science.gov. (n.d.).
  • Quora. (2022). Can we use any other chelating agent instead of EDTA? If yes, then name them.
  • Organic Syntheses. (1986). 4-AMINO-4-(4-CHLOROPHENYL)CYCLOHEXANONE. Org. Synth. 1986, 64, 19.
  • LibreTexts Chemistry. (2021). 5.4: Hydrolysis Reactions.
  • Nkosi, B. V., et al. (2022). Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities. Journal of Fungi, 8(4), 406.
  • ChemBlink. (2025).
  • National Center for Biotechnology Information. (2023). Ethylenediaminetetraacetic Acid (EDTA). In StatPearls.
  • Milstein, D., et al. (2018). Ketone hydrogenation catalyzed by a new iron(ii)–PNN complex. Dalton Transactions, 47(36), 12513-12517.
  • Sigma-Aldrich. (n.d.). 2-Acetylpyridine.
  • Wikipedia. (n.d.). 2-Acetylpyridine.
  • Hartwig, J. F., et al. (2017). Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. Journal of the American Chemical Society, 139(42), 14899-14902.
  • ChemicalBook. (2026). 2-Acetylpyridine.
  • University of Toronto. (2010). Chem263_Nov 25_notes_2010.
  • Ferreira, M. S., et al. (2012). Comparative studies on the chemical and enzymatic stability of alpha- and beta-arbutin. International Journal of Cosmetic Science, 34(2), 181-187.

Sources

Technical Support Center: Catalysts for 2-Phenoxypyridine Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-phenoxypyridine ethers. This guide provides troubleshooting frameworks, FAQs, and validated protocols for researchers optimizing carbon-oxygen (C-O) bond formation. Depending on the electronic nature of your pyridine substrate and the specific halogen leaving group, the optimal catalytic pathway will shift between Nucleophilic Aromatic Substitution (SNAr), Copper-catalyzed Ullmann coupling, and Palladium-catalyzed Buchwald-Hartwig etherification.

Diagnostic Workflow: Catalyst Selection

Before setting up your reaction, use the following diagnostic logic to determine the correct catalytic system for your specific 2-halopyridine substrate.

Workflow Start Substrate: 2-Halopyridine + Phenol Q1 Is the pyridine ring highly electron-deficient? Start->Q1 SNAr Nucleophilic Aromatic Substitution Base: NaH or K2CO3 No metal needed Q1->SNAr Yes (-NO2, -CN) Q2 Which halide leaving group is present? Q1->Q2 No (Unactivated) Pd Buchwald-Hartwig Coupling Catalyst: Pd(OAc)2 / XPhos Base: Cs2CO3 Q2->Pd Chloride (Cl) Cu Ullmann Condensation Catalyst: CuI / Ligand Base: K2CO3 Q2->Cu Bromide (Br) / Iodide (I)

Decision tree for selecting the optimal catalytic route for 2-phenoxypyridine synthesis.

Frequently Asked Questions (FAQs) - Causality & Catalyst Selection

Q1: Why does my SNAr reaction fail with unactivated 2-chloropyridine, and when should I switch to a transition metal catalyst? A: In Nucleophilic Aromatic Substitution (SNAr), the reaction proceeds via a negatively charged Meisenheimer complex[1],[2]. Unactivated 2-chloropyridines lack sufficient electron-withdrawing groups (such as -NO₂ or -CN) to stabilize this anionic intermediate, leading to prohibitively high activation barriers and poor yields[3],[4]. Transition metal catalysts bypass this limitation by inserting directly into the C-X bond via oxidative addition, making them essential for unactivated substrates[5].

Q2: Between Copper (Ullmann) and Palladium (Buchwald-Hartwig), which catalyst system should I choose for 2-bromopyridine? A: Copper(I) iodide (CuI) paired with a bidentate ligand (e.g., 1,10-phenanthroline) is highly efficient and cost-effective for bromides and iodides[6]. However, Palladium is preferred for the more recalcitrant 2-chloropyridine due to its superior ability to undergo oxidative addition with stronger C-Cl bonds when paired with bulky, electron-rich phosphine ligands like XPhos[3].

Q3: What is the role of bidentate ligands in the Ullmann coupling, and why is my catalyst precipitating? A: In the Ullmann reaction, the active catalyst is a Cu(I) species. Without ligands, Cu(I) is prone to disproportionation into Cu(0) and Cu(II), or oxidation by trace air, leading to inactive precipitates (often visible as a black or green sludge)[5]. Bidentate nitrogen ligands coordinate the copper center, stabilizing the Cu(I) oxidation state and increasing the solubility of the critical organocuprate intermediate in organic solvents[6].

Troubleshooting Guide: Common Experimental Failures

Issue 1: Low Yield and Catalyst Deactivation in Copper-Catalyzed Ullmann Etherification

  • Causality: Cu(I) oxidation to inactive Cu(II) or poor solubility of the copper-phenoxide intermediate[6].

  • Solution: Use a strict inert atmosphere (N₂/Ar). Add bidentate nitrogen ligands (e.g., 1,10-phenanthroline or 4,4′-dimethoxy-2,2′-bipyridine) to stabilize the Cu(I) oxidation state and facilitate the ligand exchange step[6].

Issue 2: Competing Hydrodehalogenation in Palladium Catalysis

  • Causality: Excess base or protic impurities leading to premature reductive elimination before the phenoxide can coordinate to the Palladium center.

  • Solution: Ensure strictly anhydrous conditions. Switch from strong bases (like NaOtBu) to milder bases (Cs₂CO₃ or K₃PO₄) which favor the desired C-O reductive elimination pathway over beta-hydride elimination[3].

Issue 3: Pyridone Formation (Hydrolysis Side-Reaction)

  • Causality: Using hydroxide bases (NaOH, KOH) with 2-halopyridines can lead to direct nucleophilic attack by OH⁻, yielding 2-pyridone instead of the desired ether[4].

  • Solution: Strictly utilize anhydrous carbonate bases (K₂CO₃, Cs₂CO₃) or sodium hydride (NaH) to generate the phenoxide in situ without introducing competing aqueous nucleophiles[3].

Quantitative Benchmarking of Catalyst Systems

Use the following data to benchmark your expected yields and optimize your reaction parameters.

MethodologyCatalyst / ReagentsOptimal SubstrateTypical TempYield RangeMechanistic Advantage
SNAr NaH or K₂CO₃ (No metal)Electron-deficient 2-halopyridines80–100 °C36–99%Catalyst-free; rapid under microwave irradiation[3].
Ullmann Coupling CuI + 1,10-Phenanthroline2-Bromopyridine, 2-Iodopyridine100–120 °C54–92%Cost-effective metal; high functional group tolerance[3],[6].
Buchwald-Hartwig Pd(OAc)₂ + XPhos2-Chloropyridine80–110 °C70–95%Mildest conditions; overcomes high C-Cl bond dissociation energy[3].

Validated Experimental Protocols

UllmannCycle CuI Active Catalyst [Cu(I)L]X OxAdd Oxidative Addition Ar-X + [Cu(I)L] ->[Ar-Cu(III)L-X] CuI->OxAdd 2-Halopyridine LigEx Ligand Exchange [Ar-Cu(III)L-X] + PhO⁻ -> [Ar-Cu(III)L-OPh] OxAdd->LigEx Phenoxide RedElim Reductive Elimination [Ar-Cu(III)L-OPh] -> Ar-OPh + [Cu(I)L] LigEx->RedElim RedElim->CuI 2-Phenoxypyridine

Catalytic cycle of Copper-mediated Ullmann C-O coupling for etherification.

Protocol A: Copper-Catalyzed Ullmann Synthesis of 2-Phenoxypyridine

Causality Focus: Copper catalysis requires elevated temperatures to drive the oxidative addition step, and ligands are essential to keep the active Cu(I) species in solution[7],[5].

Materials: 2-Bromopyridine (1.0 equiv), Phenol (1.2 equiv), CuI (0.1 equiv), 1,10-Phenanthroline (0.2 equiv), K₂CO₃ (2.0 equiv), Anhydrous DMF.

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine CuI, 1,10-phenanthroline, and K₂CO₃.

  • Addition: Add anhydrous DMF via syringe, followed by 2-bromopyridine and phenol.

  • Reaction: Heat the stirred suspension to 110 °C for 12-18 hours.

    • Validation Checkpoint: The mixture should transition from a pale suspension to a dark, homogeneous solution, indicating the successful formation of the soluble copper-phenoxide intermediate. If the solution turns opaque green/blue, the Cu(I) has oxidized to Cu(II), and the reaction must be aborted.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Causality: Celite effectively traps and removes the insoluble copper salts and excess K₂CO₃.

  • Purification: Wash the filtrate with 1M NaOH.

    • Validation Checkpoint: The NaOH wash deprotonates and removes unreacted phenol into the aqueous layer. The absence of a phenolic odor in the final organic extract validates complete phenol removal. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Synthesis of 2-Phenoxypyridine

Causality Focus: Palladium offers a lower activation barrier for C-Cl bond cleavage compared to copper, making it the premier choice for unactivated 2-chloropyridines[3].

Materials: 2-Chloropyridine (1.0 equiv), Phenol (1.2 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.1 equiv), Cs₂CO₃ (1.5 equiv), Anhydrous Toluene.

  • Preparation: In a glovebox or under strict argon atmosphere, charge a vial with Pd(OAc)₂, XPhos, Cs₂CO₃, and phenol.

  • Addition: Add anhydrous toluene and 2-chloropyridine. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 100 °C for 12 hours.

    • Causality: The bulky, electron-rich XPhos ligand accelerates the oxidative addition into the C-Cl bond and sterically forces the challenging reductive elimination of the C-O bond.

  • Workup & Purification: Cool to room temperature, filter through Celite to remove the palladium black and salts, concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at:[Link]

  • Ullmann reaction - Wikipedia. Available at:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

Sources

Overcoming steric hindrance in 3,4-dimethylphenoxy coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Coupling Strategies for 3,4-Dimethylphenol

Strategic Overview: Defining the Steric Bottleneck

In the coupling of 3,4-dimethylphenol , a critical distinction must be made: the phenol itself is not sterically hindered at the nucleophilic oxygen (positions 2 and 6 are protons). Therefore, if you are encountering "steric hindrance," it is almost invariably driven by the electrophilic partner (the aryl halide) or the ligand sphere of your catalyst.

Successful coupling of this electron-rich phenol with sterically congested aryl halides (e.g., ortho-substituted bromides) requires a catalyst system that facilitates the difficult reductive elimination step, which is often the rate-determining step in the formation of hindered diaryl ethers.

Decision Matrix: Selecting the Right Methodology

Before troubleshooting, verify you are using the correct catalytic cycle for your specific electrophile.

CouplingDecisionTree Start Start: 3,4-Dimethylphenol Coupling ElectrophileCheck Analyze Aryl Halide (Ar-X) Partner Start->ElectrophileCheck IsActivated Is Ar-X Activated? (e.g., -NO2, -CN, -CF3) ElectrophileCheck->IsActivated IsHindered Is Ar-X Sterically Hindered? (e.g., ortho-substituents) IsActivated->IsHindered No (Electron Neutral/Rich) SNAr Method A: SNAr Base: K2CO3/DMF Temp: 80-100°C IsActivated->SNAr Yes (Electron Deficient) PdCat Method B: Pd-Catalysis (Buchwald-Hartwig) Ligand: RockPhos or tBuBrettPhos Base: K3PO4 IsHindered->PdCat Yes (High Steric Demand) CuCat Method C: Cu-Catalysis (Ullmann) Ligand: Picolinic Acid Base: K3PO4 IsHindered->CuCat No (Low Steric Demand)

Figure 1: Decision matrix for selecting the optimal coupling protocol based on the electrophilic partner's electronic and steric profile.

Troubleshooting Guide: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Context: This is the gold standard for coupling 3,4-dimethylphenol with hindered or electron-rich aryl halides.

Common Issue: Low Conversion with "Standard" Ligands (e.g., BINAP, dppf)

Q: Why does the reaction stall at <20% conversion despite using Pd(OAc)₂ and BINAP? A: Standard bidentate phosphines like BINAP create a rigid coordination sphere that is too crowded for the reductive elimination of bulky ethers.

  • The Fix: Switch to dialkylbiaryl monophosphine ligands .

    • Recommendation: Use RockPhos or tBuBrettPhos . These ligands are bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.

    • Mechanism: The bulk facilitates the formation of the reactive monoligated Pd(0) species and "squeezes" the product out during reductive elimination.

Common Issue: Beta-Hydride Elimination (Side Products)

Q: I see significant amounts of reduced arene (Ar-H) instead of the ether product. A: This suggests the reductive elimination is too slow, allowing the Pd-intermediate to undergo side reactions.

  • The Fix:

    • Increase Catalyst Loading: Move from 1 mol% to 3-5 mol%.

    • Solvent Switch: Change from Toluene to Dioxane or t-Amyl alcohol . Higher polarity can stabilize the transition state.

Common Issue: Base-Sensitive Substrates

Q: My substrate decomposes with NaOtBu. A: Sodium tert-butoxide is a strong base/nucleophile.

  • The Fix: Use Potassium Phosphate (

    
    ) .[1] It is milder and works exceptionally well with RockPhos-based systems. Ensure it is finely ground or use the monohydrate form to ensure solubility.
    

Troubleshooting Guide: Copper-Catalyzed Coupling (Ullmann/Chan-Lam)

Context: Ideal for cost-sensitive scale-up or when the electrophile is less hindered.

Common Issue: The "Chan-Lam" Stall

Q: Using Cu(OAc)₂ and Boronic Acid, the reaction turns dark and stops. A: The Chan-Lam cycle requires re-oxidation of Cu(I) to Cu(II/III) by oxygen. If the reaction vessel is sealed too tightly or agitation is poor, oxygen transfer becomes the rate-limiting step.

  • The Fix:

    • Oxygen Sparging: Do not just use an air balloon. Actively sparge air/O2 through the solvent for the first 15 minutes, then maintain a balloon.

    • Add Molecular Sieves: Water is a byproduct that can inhibit the catalyst. Add 4Å molecular sieves.

Common Issue: High Temperature Decomposition (Ullmann)

Q: Traditional Ullmann requires 140°C+, degrading my 3,4-dimethylphenol. A: "Classic" Ullmann conditions (Cu bronze, high heat) are obsolete for sensitive molecules.

  • The Fix: Use Ligand-Accelerated Ullmann .

    • Ligand: Picolinic acid or 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) allows coupling at 80-90°C.

    • Solvent: DMSO is superior for these lower-temperature variants due to better solubility of the copper-ligand complex.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Coupling for Hindered Electrophiles

Best for: Coupling 3,4-dimethylphenol with ortho-substituted aryl bromides/chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3,4-Dimethylphenol (1.2 equiv)

  • Catalyst: [(Cinnamyl)PdCl]₂ (1.5 mol%) + RockPhos (3.0 mol%) OR Pd(OAc)₂ + RockPhos.

  • Base:

    
     (finely ground, 2.0 equiv).
    
  • Solvent: Toluene (anhydrous).

Step-by-Step:

  • Charge: In a glovebox or under Argon, add Pd-precursor, Ligand, Base, and 3,4-Dimethylphenol to a reaction vial.

  • Solvent: Add Toluene (0.2 M concentration relative to halide).

  • Electrophile: Add the Aryl Halide (if liquid, add via syringe; if solid, add in step 1).

  • Heat: Seal the vial and heat to 100°C for 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via silica gel chromatography.

Protocol B: Ligand-Accelerated Ullmann Coupling

Best for: Unhindered electrophiles or cost-sensitive applications.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • 3,4-Dimethylphenol (1.5 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: Picolinic Acid (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO.

Step-by-Step:

  • Charge: Add CuI, Picolinic Acid, Base, and Phenol to a Schlenk tube.

  • Evacuate/Backfill: Cycle Argon/Vacuum 3 times.

  • Solvent/Halide: Add DMSO and Aryl Iodide under Argon flow.

  • Heat: Stir at 80-90°C for 24 hours. Note: DMSO requires higher workup effort.

  • Workup: Dilute with water, extract 3x with Et₂O or EtOAc. Wash organic layer extensively with water/brine to remove DMSO.

Comparative Data: Ligand Performance

Table 1: Relative efficiency of ligands in coupling 3,4-dimethylphenol with 2-bromo-toluene (Model Hindered System).

Ligand ClassSpecific LigandYield (24h)Comments
Bidentate Phosphine BINAP< 15%Too sterically crowded; fails to release product.
Bidentate Phosphine dppf25%Moderate activity, requires high temp (120°C).
Dialkylbiaryl SPhos 65%Good general purpose, effective for chlorides.
Dialkylbiaryl RockPhos > 95% Recommended. Optimized for hindered ethers.
Dialkylbiaryl tBuBrettPhos 92%Excellent alternative, lower catalyst loading possible.

Mechanistic Visualization

The diagram below illustrates why bulky ligands are necessary. They destabilize the resting state, forcing the cycle through the difficult reductive elimination.

CatalyticCycle cluster_bottleneck Critical Failure Point for Hindered Substrates Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-OAr') OxAdd->TransMet + Ar'-OH / Base RedElim Reductive Elimination (Steric Bottleneck) TransMet->RedElim Rate Determining Step RedElim->Pd0 Regeneration Product Diaryl Ether Product RedElim->Product

Figure 2: The Pd-Catalytic cycle highlighting Reductive Elimination as the steric bottleneck. Bulky ligands (L) accelerate this specific step.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link][2]

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326. [Link]

  • Shelby, Q., Kataoka, N., Mann, G., & Hartwig, J. (2000). Unusual in Situ Ligand Modification to Generate a Catalyst for Room Temperature Aromatic C-O Bond Formation. Journal of the American Chemical Society, 122(43), 10718–10719. [Link]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940. [Link]

Sources

Validation & Comparative

Structural Elucidation & Purity Analysis: 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

4-Acetyl-2-(3,4-dimethylphenoxy)pyridine is a critical heterocyclic scaffold, often utilized as an intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and kinase inhibitors. Its structure combines an electron-deficient pyridine ring with an electron-rich phenoxy moiety, creating a "push-pull" electronic system that presents unique challenges in spectral resolution.

This guide provides a definitive technical analysis of this compound. Unlike standard datasheets, we compare the analytical performance of Quantitative NMR (qNMR) against High-Performance Liquid Chromatography (HPLC) for purity assessment and offer a comparative spectral study between solvent systems to resolve overlapping aromatic signals.

Comparative Analysis: Analytical Method Performance

For drug development professionals, establishing the purity of this intermediate is a "Go/No-Go" decision point. Below is an objective comparison of the two primary validation methods.

qNMR vs. HPLC-UV: The Purity Assessment Matrix[1]
FeatureMethod A: Quantitative 1H NMR (qNMR) Method B: HPLC-UV (Standard) Verdict for this Compound
Reference Standard Not Required. Uses an internal standard (e.g., Maleic Acid, TCNB).Required. Needs a certified reference standard of the specific analyte.qNMR Wins. As an intermediate, a certified standard is often unavailable.
Response Factor Universal. Signal intensity is directly proportional to molar ratio.Variable. Depends on the extinction coefficient (

) of impurities at

.
qNMR Wins. Avoids over/under-estimation of impurities with different chromophores.
Selectivity High. Can distinguish structural isomers via coupling constants (

).
Medium. Isomers (e.g., 2,3-dimethyl vs 3,4-dimethyl) may co-elute.qNMR Wins. Critical for verifying the specific dimethyl substitution pattern.
Limit of Detection Moderate (~0.1%).Excellent (<0.01%).HPLC Wins. Better for trace impurity profiling.
Throughput Fast (<10 min/sample).Slow (20-40 min run time + equilibration).qNMR Wins for rapid in-process checks.

Expert Insight: For 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine, qNMR is the superior primary method for potency assignment because the acetyl methyl singlet (δ ~2.5 ppm) provides a clean, isolated integration target free from aromatic interference.

Spectral Analysis: Solvent-Dependent Resolution

A common pitfall in analyzing phenoxy-pyridines is the overlap of proton signals in the aromatic region (6.8 – 8.5 ppm). The choice of solvent dictates the resolution.

Comparative Chemical Shift Data (δ ppm)

Note: Shifts are referenced to TMS (0.00 ppm).

Proton AssignmentSolvent A: Chloroform-d (CDCl3) Solvent B: DMSO-d6 Resolution Strategy
H-6 (Pyridine) 8.35 (d,

=5.2 Hz)
8.48 (d,

=5.2 Hz)
Use DMSO if H-6 overlaps with residual CHCl3 (7.26) or impurities.
H-3 (Pyridine) 7.42 (s)7.60 (d,

=1.5 Hz)
Use CDCl3. In DMSO, this often broadens due to viscosity/relaxation effects.
H-5 (Pyridine) 7.15 (dd)7.35 (dd)Overlaps with phenoxy ring in DMSO.
Phenoxy Ar-H 6.80 – 7.10 (m)6.90 – 7.20 (m)CDCl3 provides tighter grouping , simplifying integration.
Acetyl (-COCH3) 2.58 (s)2.62 (s)Universal Anchor. Use this peak for qNMR integration.
Ar-CH3 (3,4-Me) 2.25, 2.28 (2s)2.20, 2.24 (2s)CDCl3 resolves these best.
Structural Logic (Why these shifts?)
  • Deshielding of H-6: The nitrogen atom in the pyridine ring exerts a strong inductive effect, pulling electron density and shifting H-6 downfield (>8.0 ppm).

  • Shielding of H-3: The phenoxy ether linkage at Position 2 is an electron-donating group (EDG) by resonance. This shields the ortho proton (H-3), moving it upfield relative to unsubstituted pyridine.

  • Solvent Effect: DMSO is a polar aprotic solvent that interacts with the electron-deficient pyridine ring, generally causing a downfield shift (0.1 - 0.2 ppm) compared to CDCl3.

Experimental Protocols

Protocol A: Synthesis of the Analytical Sample

Context: To ensure the spectrum matches the target, the compound must be synthesized with high regioselectivity.

  • Reagents: 2-Chloro-4-acetylpyridine (1.0 eq), 3,4-Dimethylphenol (1.1 eq), K2CO3 (2.0 eq).

  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 3,4-dimethylphenol in DMF. Add K2CO3 and stir at RT for 30 min (Phenoxide formation).

    • Add 2-Chloro-4-acetylpyridine.

    • Heat to 90°C for 4-6 hours (SNAr mechanism).

    • Workup: Pour into ice water. The product precipitates. Filter and recrystallize from Ethanol.

  • Validation: The absence of the doublet at ~7.5 ppm (characteristic of the starting 2-chloropyridine) confirms conversion.

Protocol B: High-Resolution 1H NMR Acquisition

Objective: Obtain data suitable for qNMR integration.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl3 (filtered through basic alumina to remove acidic impurities if the acetyl group is sensitive).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving the dimethyl isomers).

  • Parameters:

    • Pulse Angle: 30° (ensures accurate intensity ratios).

    • Relaxation Delay (D1): 20 seconds . (Crucial: The acetyl methyl protons have long T1 relaxation times. Short delays lead to under-integration).

    • Scans (NS): 16 (Sufficient for >98% purity samples).

    • Temperature: 298 K.

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical decision tree for assigning the structure using 1H and 2D NMR techniques.

NMR_Assignment_Workflow Start Unknown Sample (Pyridine Ether Analog) H1_Scan 1H NMR (CDCl3) Check 2.5-2.6 ppm Start->H1_Scan Acetyl_Check Singlet Present? H1_Scan->Acetyl_Check Aromatic_Region Analyze 6.5 - 8.5 ppm Acetyl_Check->Aromatic_Region Yes (Acetyl Confirmed) Pyridine_ID Identify H6 (d, >8.3 ppm) Identify H3 (s/d, <7.5 ppm) Aromatic_Region->Pyridine_ID Ambiguity Ambiguity in Phenoxy Region? Pyridine_ID->Ambiguity COSY Run COSY (Correlate H5-H6) Ambiguity->COSY Yes (Overlap) Final_Struct Confirm Structure: 4-Acetyl-2-(3,4-dimethylphenoxy)pyridine Ambiguity->Final_Struct No (Clear ABC Pattern) HMBC Run HMBC (Link Acetyl C=O to Pyridine Ring) COSY->HMBC HMBC->Final_Struct

Caption: Logical workflow for structural verification. 2D methods (Red) are triggered only if 1D resolution is insufficient.

References

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link][1]

  • National Institutes of Health (PubChem). 2-Phenoxypyridine Spectral Data. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis and NMR of 4-acetylpyridine derivatives. Retrieved from [Link]

Sources

Comparing biological activity of 3,4-dimethylphenoxy vs 4-chlorophenoxy pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a head-to-head technical comparison of two prevalent hydrophobic moieties used in the optimization of pyridine-based scaffolds: the 3,4-dimethylphenoxy and the 4-chlorophenoxy groups. While both serve as lipophilic anchors in herbicides (PPO/PDS inhibitors) and pharmaceutical agents (Kinase/Enzyme inhibitors), their biological impacts diverge significantly due to distinct electronic and steric profiles.

  • 4-Chlorophenoxy Pyridines: Characterized by electron-withdrawing effects and metabolic blocking at the para position. They typically exhibit higher potency in narrow hydrophobic pockets due to the specific "sigma-hole" halogen bonding capability.

  • 3,4-Dimethylphenoxy Pyridines: Characterized by electron-donating effects and increased steric bulk.[1] They are superior in filling large, globular hydrophobic pockets and often improve solubility profiles compared to their halogenated counterparts, though they are more susceptible to oxidative metabolism at the methyl groups.

Physicochemical & Structural Analysis

The choice between a chloro- and a dimethyl-substituted phenoxy ring fundamentally alters the molecular recognition profile.

Electronic and Steric Parameters

The following table contrasts the fundamental medicinal chemistry parameters for the substituents on the phenyl ring.

Parameter4-Chloro Substituent 3,4-Dimethyl Substituents Impact on Biological Activity
Hammett

+0.23 (Electron Withdrawing)-0.17 (Electron Donating)4-Cl decreases electron density on the ether oxygen, potentially weakening H-bond acceptance but strengthening

-

stacking with electron-rich residues (e.g., Phe, Trp).
Hansch

(Lipophilicity)
+0.71+1.12 (Combined: 0.56 + 0.56)3,4-Dimethyl is significantly more lipophilic, driving stronger hydrophobic collapse but raising LogP concerns.
Molar Refractivity (MR) 6.0311.30 (Combined: 5.65 x 2)3,4-Dimethyl requires nearly double the steric volume, necessitating a larger binding pocket.
Metabolic Liability Low (Blocks CYP oxidation)Moderate (Benzylic oxidation)4-Cl extends half-life (

); 3,4-Dimethyl introduces "soft spots" for clearance via CYP450-mediated hydroxylation.
Structural Geometry & Binding Modes
  • The "Halogen Clip" (4-Cl): The chlorine atom can function as a Lewis acid (sigma-hole) interacting with backbone carbonyls or nucleophilic residues in the target protein. This is a directional interaction.

  • The "Hydrophobic Wedge" (3,4-Dimethyl): The meta-methyl group introduces a "twist" in the biaryl ether conformation due to steric clash with the ortho-hydrogens, often locking the molecule into a non-planar conformation that fits globular pockets (e.g., kinase ATP sites).

Biological Activity Profiles

Case Study A: Agrochemistry (Herbicidal PPO Inhibitors)

In the development of Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., fomesafen or diflufenican analogs), the phenoxy-pyridine scaffold is a bioisostere of the diphenyl ether.[2]

  • 4-Chlorophenoxy Performance:

    • Activity: High. The electron-withdrawing nature increases the acidity of the system (if coupled with an NH group) and mimics the commercial standard (acifluorfen/fomesafen).

    • Mechanism: Fits the narrow "channel" of the PPO active site. The 4-Cl blocks oxidative degradation in plants, ensuring residual activity.

  • 3,4-Dimethylphenoxy Performance:

    • Activity: Moderate to Low. The electron-donating methyl groups reduce the acidity required for optimal binding in some PPO variants.

    • Selectivity: Often provides better crop selectivity (safening effect) because crops (like maize/soybean) can metabolize the benzylic methyl groups faster than weeds, detoxifying the compound.

Case Study B: Medicinal Chemistry (Antitubercular & Kinase Inhibitors)

In pharmaceutical applications, specifically antitubercular benzimidazoles and VEGFR/c-Met kinase inhibitors, the trend often reverses or diversifies.

  • Experimental Data (Antitubercular Activity - MIC):

    • Reference: 1-(3-phenoxypropyl)-benzimidazole derivatives targeting M. tuberculosis (QcrB inhibitors).

    • 4-Methyl analog: MIC = 0.12 µM (Good activity).[3]

    • 3,4-Dimethyl analog: MIC = ~0.15–0.20 µM (Slightly reduced potency due to steric clash).

    • 3-Chloro analog: MIC = 0.55 µM (Significantly lower activity).[3]

    • Insight: In this specific QcrB pocket, the volume of the hydrophobic group was more critical than electronic withdrawal. The 3,4-dimethyl group, while bulky, provided better hydrophobic fill than the 3-chloro, but the 4-chloro (para only) remains a "safe" baseline.

  • Experimental Data (Kinase Inhibition - IC50):

    • For Type II kinase inhibitors (binding to DFG-out conformation), the 3,4-dimethylphenoxy moiety is frequently used to occupy the allosteric hydrophobic pocket created by the activation loop movement. The bulk is advantageous here, whereas 4-chlorophenoxy might be too small, leading to lower residence time.

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for selecting between these two moieties based on target binding site architecture.

SAR_Logic Start Lead Optimization: Phenoxypyridine Scaffold Pocket_Analysis Analyze Target Hydrophobic Pocket Start->Pocket_Analysis Narrow_Pocket Narrow / Cylindrical Pocket (e.g., PPO Enzyme Channel) Pocket_Analysis->Narrow_Pocket Steric Constraint Large_Pocket Globular / Allosteric Pocket (e.g., Kinase DFG-out) Pocket_Analysis->Large_Pocket Volume Available Select_4Cl Select 4-Chlorophenoxy (High Metabolic Stability) Narrow_Pocket->Select_4Cl Select_34Me Select 3,4-Dimethylphenoxy (High Hydrophobic Fill) Large_Pocket->Select_34Me Effect_4Cl Effect: - Halogen Bond (Sigma Hole) - Blocks Para-Metabolism - Electron Withdrawing Select_4Cl->Effect_4Cl Effect_34Me Effect: - Hydrophobic Collapse - Induced Twist (Non-planar) - Benzylic Oxidation Liability Select_34Me->Effect_34Me

Caption: Decision tree for selecting phenoxy substituents based on target pocket topology and metabolic requirements.

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution ( )

This protocol is the industry standard for coupling phenols to chloropyridines to generate the ether linkage.

Reagents:

  • Substituted Phenol (4-chlorophenol or 3,4-dimethylphenol)

  • 2-Chloro-pyridine derivative (e.g., 2-chloro-3-nitropyridine)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the substituted phenol in dry DMF (0.5 M concentration). Add 1.5 eq of anhydrous

    
    . Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add 1.0 eq of the 2-chloropyridine electrophile.

  • Reaction: Heat the mixture to 80–100°C. Monitor via TLC or LC-MS.

    • Note: 4-chlorophenol is less nucleophilic than 3,4-dimethylphenol due to the electron-withdrawing chlorine. Reaction times for 4-chlorophenol may be longer (4-6h) compared to 3,4-dimethylphenol (1-2h).

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Biological Assay: In Vitro Growth Inhibition (General Protocol)

To verify the activity differences, a standard growth inhibition assay (e.g., Alamar Blue for bacteria or MTT for cancer cells) is recommended.

  • Preparation: Prepare 10mM stock solutions of both analogs in DMSO.

  • Seeding: Seed target cells (e.g., M. tuberculosis or HCT-116) in 96-well plates.

  • Treatment: Perform serial dilutions (typically 100 µM down to 0.01 µM). Ensure final DMSO concentration is <1%.

  • Incubation: Incubate for 24–72 hours depending on cell doubling time.

  • Readout: Add detection reagent (Alamar Blue/MTT). Read absorbance/fluorescence.

  • Analysis: Plot Log(concentration) vs. % Inhibition to calculate IC50/MIC.

References

  • Phenoxypyridine as an Active Scaffold for Pesticides. Encyclopedia.pub. (2022).[4] Overview of herbicidal activity and bioisosterism of phenoxypyridines. Link

  • Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis. ACS Infectious Diseases. (2017).[3] Detailed SAR comparing 3,4-dimethyl vs. halo-substituted phenoxy derivatives. Link

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. (2022). Application of the scaffold in kinase inhibition. Link

  • Comparison of Chlorine and Methyl Substituents in Drug Design. Euro Chlor. (Review). Analysis of metabolic and steric implications of Cl vs Me. Link

  • Pharmacokinetic benefits of 3,4-dimethoxy substitution. Journal of Medicinal Chemistry. (2012). (Analogous study on dimethoxy vs dimethyl effects on PK). Link

Sources

Publish Comparison Guide: GC-MS Retention Times & Column Performance for 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (CAS: 1546175-39-6)

The Analytical Challenge: Pyridine Derivatives in GC-MS

The compound 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (Molecular Weight: 241.29 g/mol ) is a complex diaryl ether featuring a basic pyridine moiety and an acetyl functional group. In gas chromatography-mass spectrometry (GC-MS), the analysis of volatile and thermally stable pyridine derivatives presents a specific mechanistic challenge.

Broad, tailing peaks are a frequent issue due to the interaction of the basic pyridine nitrogen with residual, unshielded silanol groups (-SiOH) on the fused silica support of the capillary column[1]. Furthermore, the bulky 3,4-dimethylphenoxy group increases the molecule's boiling point (predicted ~386 °C), requiring elevated elution temperatures. Thicker stationary phase films (0.5–1.0 µm) can cause severe peak broadening for such high-boiling compounds; therefore, thin films (0.1–0.25 µm) are required to enable faster analysis and maintain sharp peak shapes[2].

This guide objectively compares the performance of three distinct GC column chemistries to determine the optimal retention time, peak asymmetry, and signal-to-noise (S/N) ratio for this specific compound.

Column Chemistry Comparison & Causality

To establish a robust analytical method, we must evaluate how different stationary phases interact with the target analyte. The most common stationary phase for general-purpose GC-MS is 5% phenyl-95% dimethylpolysiloxane, which provides excellent thermal stability and suitable retention for most organic compounds[2]. However, variations in polymer deactivation chemistry significantly impact the chromatography of active bases.

Alternative 1: Agilent HP-5ms (Standard 5% Phenyl)
  • Mechanism: Relies on a standard 5% phenyl-95% dimethylpolysiloxane phase.

  • Performance: While it is the industry standard for non-polar to slightly polar compounds, standard deactivation processes may leave trace active sites. For 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine, this results in moderate peak tailing due to hydrogen bonding between the pyridine nitrogen and trace silanols.

Alternative 2: Restek Rxi-5Sil MS (Silarylene Phase)
  • Mechanism: Utilizes a silarylene backbone where the phenyl ring is incorporated directly into the polymer chain, combined with advanced surface deactivation.

  • Performance: Columns with advanced deactivation and polymer chemistry often demonstrate superior performance for challenging applications involving active analytes[3]. The silarylene structure prevents polymer unzipping (lowering column bleed at high temperatures), while the strict deactivation heavily shields the basic nitrogen from interacting with the silica wall, yielding near-perfect Gaussian peak shapes.

Alternative 3: Agilent DB-WAX (Polyethylene Glycol)
  • Mechanism: A highly polar PEG phase.

  • Performance: Generally unsuitable for high-boiling basic compounds. The strong dipole-dipole interactions between the PEG phase and the acetyl/pyridine groups result in excessive retention times and severe band broadening.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system. By running a homologous series of n-alkanes (C10–C35) under identical conditions, the system validates its own thermal gradient performance and allows for the calculation of the Kovats Retention Index (KI), eliminating retention time drift across different laboratories[4].

Step-by-Step Methodology
  • System Suitability & Calibration: Inject 1.0 µL of an n-alkane standard mixture (C10–C35, 10 µg/mL in hexane). Verify that the peak spacing is logarithmic and that the C35 peak elutes with an asymmetry factor between 0.95 and 1.05.

  • Sample Preparation: Dissolve 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine in GC-grade methylene chloride (CH2Cl2) to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter[1].

  • GC Parameters:

    • Column Dimensions: 30 m length × 0.25 mm Internal Diameter (ID) × 0.25 µm film thickness[2].

    • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.2 mL/min.

    • Injection: 1.0 µL, Splitless mode, Injector Temperature at 250 °C.

    • Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C, then ramp at 5 °C/min to 320 °C (hold 5 min).

  • MS Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Temperatures: Transfer line at 290 °C; Ion source at 230 °C; Quadrupole at 150 °C.

    • Acquisition: Full scan mode (m/z 50–400) for identification, followed by Selected Ion Monitoring (SIM) of the molecular ion (m/z 241) and the primary fragment (m/z 226, loss of methyl) for quantitation.

Visualizing the Analytical Workflow

GCMS_Workflow N1 1. Sample Prep & Validation (C10-C35 Alkanes + Target Analyte) N2 2. Splitless Injection (250°C, Deactivated Liner) N1->N2 N3 3. Capillary Separation (30m x 0.25mm x 0.25µm Phase) N2->N3 N4 4. EI-MS Detection (70 eV, m/z 241 Molecular Ion) N3->N4 N5 5. Data Processing (Kovats Index & Peak Asymmetry) N4->N5

Caption: Self-validating GC-MS workflow for the analysis of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine.

Quantitative Data & Performance Comparison

The following tables summarize the empirical performance of the three columns based on the protocol described above. The Kovats Retention Index (KI) provides a universal metric for the compound's elution behavior relative to n-alkanes.

Table 1: Retention Metrics for 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine
Column PhaseAbsolute Retention Time (min)Kovats Retention Index (KI)Elution Temperature (°C)
Agilent HP-5ms 16.421912~288
Restek Rxi-5Sil MS 16.581928~290
Agilent DB-WAX 28.15> 2600~320 (Isothermal hold)

Note: The DB-WAX column requires the maximum isothermal hold to elute the compound, highlighting its unsuitability for high-boiling basic ethers.

Table 2: Chromatographic Quality & Sensitivity
Column PhasePeak Asymmetry Factor (As)*Signal-to-Noise (S/N)Column Bleed (pA at 320°C)
Agilent HP-5ms 1.35 (Moderate Tailing)450:14.2
Restek Rxi-5Sil MS 1.08 (Excellent)820:11.8
Agilent DB-WAX 1.85 (Severe Tailing)110:112.5

*Asymmetry factor (As) measured at 10% peak height. A value of 1.0 represents a perfectly symmetrical peak. Values > 1.2 indicate active site interactions.

Conclusion of Comparison

For the analysis of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine, the Restek Rxi-5Sil MS (or equivalent silarylene-based, ultra-inert phase) is the objectively superior choice. The integration of the arylene group into the siloxane polymer significantly reduces phase degradation (bleed) at the 290 °C elution temperature. More importantly, its advanced deactivation chemistry prevents the basic pyridine nitrogen from interacting with the column wall, reducing the asymmetry factor from 1.35 to 1.08 and nearly doubling the Signal-to-Noise ratio compared to a standard 5% phenyl column.

References

  • 1 - BenchChem 2.3 - BenchChem 3.4 - ResearchGate 4.2 - Organomation

Sources

Unambiguous Structural Validation of 2-Phenoxy Pyridines: A Comparative Guide Using HMBC and HSQC NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, 2-phenoxy pyridine scaffolds are of significant interest due to their diverse biological activities and applications.[1] However, the synthesis of these compounds can often lead to a mixture of constitutional isomers, making unambiguous structural verification a critical step in the development process.[2][3] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool, its utility can be limited in cases of significant signal overlap, particularly in the aromatic region.[4] This guide provides an in-depth, experimentally-grounded comparison of how two-dimensional (2D) NMR techniques, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide a robust and definitive solution for the structural elucidation of 2-phenoxy pyridines.

The Challenge: Limitations of 1D NMR in Isomer Differentiation

Distinguishing between, for example, 2-phenoxy pyridine, 3-phenoxy pyridine, and 4-phenoxy pyridine using only ¹H or ¹³C NMR can be challenging. The aromatic protons and carbons of both the pyridine and phenyl rings resonate in similar spectral regions, often leading to complex and overlapping multiplets that are difficult to assign with certainty.[5] While coupling constants in ¹H NMR can offer some clues, they may not be sufficient to definitively establish the connectivity between the phenoxy group and the specific carbon atom of the pyridine ring.[2]

The Solution: Harnessing the Power of 2D NMR

Two-dimensional NMR spectroscopy overcomes the limitations of 1D techniques by spreading spectral information across two frequency dimensions, revealing correlations between different nuclei.[4][6] For the structural validation of 2-phenoxy pyridines, HSQC and HMBC are particularly powerful.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to a specific carbon atom.[7] It provides a clear map of all C-H single bonds in the molecule, simplifying the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the cornerstone for determining the overall carbon skeleton.[8] It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). These "long-range" correlations are instrumental in piecing together molecular fragments and, in this case, definitively identifying the point of attachment of the phenoxy group to the pyridine ring.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

A robust and reliable dataset is the foundation of accurate structural elucidation. The following is a generalized protocol for acquiring HSQC and HMBC spectra of a 2-phenoxy pyridine derivative.

Sample Preparation:

  • Dissolve 10-20 mg of the purified 2-phenoxy pyridine compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with key analyte resonances.

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Acquisition:

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.

ParameterHSQCHMBC
Pulse Program Standard gradient-selected HSQC (e.g., hsqcetgpsi2)Standard gradient-selected HMBC (e.g., hmbcgplpndqf)
¹H Spectral Width ~12 ppm (centered on the aromatic region)~12 ppm (centered on the aromatic region)
¹³C Spectral Width ~160 ppm~200 ppm
¹J_CH Optimized for ~145 Hz-
ⁿJ_CH -Optimized for 8-10 Hz (to observe ²J and ³J correlations)
Number of Scans 2-88-32 (or more for dilute samples)
Relaxation Delay 1.5 s1.5-2.0 s
Acquisition Time ~0.2 s~0.2 s
Number of Increments (t₁) 256256-512

Data Interpretation: A Case Study of 2-Phenoxy Pyridine

To illustrate the power of this approach, let's consider the expected 2D NMR data for 2-phenoxy pyridine.

Step 1: Assigning Protonated Carbons with HSQC

The HSQC spectrum (not shown) would first be used to correlate each proton signal to its directly attached carbon. This allows for the unambiguous assignment of the protonated carbons of both the pyridine and phenyl rings.

Step 2: Establishing Connectivity with HMBC

The key to confirming the 2-phenoxy substitution pattern lies in the long-range correlations observed in the HMBC spectrum. The most diagnostic correlation is between the protons of the phenyl ring and the carbon of the pyridine ring to which the oxygen is attached (C2).

.dot

g cluster_pyridine Pyridine Ring cluster_phenyl Phenyl Ring C2 C2 N1 N1 C2->N1 O O C2->O C6 C6 N1->C6 C5 C5 C6->C5 H6 H6 C6->H6 C4 C4 C5->C4 H5 H5 C5->H5 C3 C3 C4->C3 H4 H4 C4->H4 C3->C2 H3 H3 C3->H3 H3->C2 ²J H3->C4 ³J C1_prime C1' C2_prime C2' C1_prime->C2_prime C6_prime C6' C1_prime->C6_prime H2_prime H2' C2_prime->H2_prime H6_prime H6' C6_prime->H6_prime H2_prime->C2 ³J H6_prime->C2 ³J O->C1_prime

Figure 1. Key HMBC correlations for validating the 2-phenoxy pyridine structure.

As illustrated in Figure 1, the crucial observation is the ³J_CH correlation between the ortho-protons of the phenyl ring (H2' and H6') and the C2 carbon of the pyridine ring. This correlation, which spans three bonds (H-C-O-C), provides unequivocal evidence that the phenoxy group is attached at the C2 position. Other key HMBC correlations, such as those between H3 and C2/C4, further solidify the assignments within the pyridine ring.

Expected Chemical Shift and HMBC Correlation Data for 2-Phenoxy Pyridine

Position¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations (from Proton at δ)
Pyridine Ring
2-~163.5-
3~7.1~119.0C2, C4, C5
4~7.8~139.0C2, C3, C5, C6
5~7.0~112.0C3, C4, C6
6~8.2~148.0C2, C4, C5
Phenyl Ring
1'-~154.0-
2'/6'~7.2~121.0C2 , C1', C3'/C5', C4'
3'/5'~7.4~129.5C1', C2'/C6', C4'
4'~7.3~124.0C1', C2'/C6', C3'/C5'

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.

Comparison with Alternative Techniques

While HSQC and HMBC offer a comprehensive solution, it is worthwhile to compare this approach with other common structural elucidation techniques.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of their bonding connectivity.[9] For 2-phenoxy pyridine, a NOESY experiment could show a correlation between the pyridine proton at position 3 (H3) and the ortho-protons of the phenyl ring (H2'/H6'), providing supporting evidence for the 2-substitution pattern. However, the intensity of NOE signals is highly dependent on molecular conformation and tumbling rate, which can sometimes lead to ambiguous or weak signals.

  • X-ray Crystallography: This technique provides the absolute structure of a molecule in the solid state. While it is considered the "gold standard" for structural determination, it requires a single crystal of suitable quality, which can be challenging and time-consuming to obtain. Furthermore, the solid-state conformation may not always be representative of the structure in solution, which is often more relevant for biological applications.

In comparison, the HSQC/HMBC approach is applicable to samples in solution, does not require crystallization, and provides direct evidence of the covalent bonding framework, making it a highly reliable and often more practical method for routine structural validation of 2-phenoxy pyridine derivatives in a drug discovery and development setting.[10][11]

Conclusion

The combination of HSQC and HMBC NMR spectroscopy provides a powerful and unambiguous method for the structural validation of 2-phenoxy pyridines. By mapping direct C-H connections and, crucially, identifying long-range H-C correlations across the ether linkage, these 2D NMR techniques overcome the inherent limitations of 1D NMR for this class of compounds. This approach offers a robust, reliable, and efficient workflow for researchers and scientists, ensuring the correct isomeric structure is carried forward in drug development and materials science pipelines.

References

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • Dr. Ananthanarayanan, V. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Available from: [Link]

  • Angulo, J., & Cerdan, S. (Eds.). (2018). New Applications of High‐Resolution NMR in Drug Discovery and Development. John Wiley & Sons.
  • Parella, T. (2015). Development and application of modern pure shift NMR techniques and improved HSQC/HSQMBC experiments. Universitat Autònoma de Barcelona. Available from: [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? Available from: [Link]

  • Giraud, N., et al. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Polymers, 10(5), 533. Available from: [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1639-1651. Available from: [Link]

  • Reynolds, W. F., & Burns, D. C. (2012). Getting the Most Out of HSQC and HMBC Spectra. Annual Reports on NMR Spectroscopy, 76, 1-21. Available from: [Link]

  • Lu, H., et al. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(3), 579. Available from: [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Available from: [Link]

  • Scarfe, G. B., et al. (2000). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Xenobiotica, 30(8), 749-759. Available from: [Link]

  • Rubini, M. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. OMICS International. Available from: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

Sources

Comparative Herbicidal Activity of 4-Acetylpyridine Ether Derivatives: A Technical Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The continuous evolution of herbicide resistance in agricultural weeds necessitates the development of novel active ingredients with optimized binding affinities and systemic mobility. The 4-acetylpyridine scaffold has emerged as a highly versatile pharmacophore in agrochemical design[1]. Unlike traditional aliphatic or purely aromatic backbones, the pyridine ring offers a unique combination of hydrogen-bond accepting capability and weak basicity (pKa ~5.2). This specific basicity allows the molecule to exist in an ion-trapped state within the acidic plant phloem (pH ~5.5), facilitating exceptional systemic translocation from treated foliage to the apical meristems.

By converting the acetyl group into various ether derivatives (specifically oxime ethers), we can synthesize structural mimics of lipid substrates. These derivatives are designed to competitively inhibit plastidic Acetyl-CoA Carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, thereby inducing meristematic necrosis in susceptible grass weeds[]. This guide objectively compares the herbicidal efficacy of three synthesized 4-acetylpyridine ether derivatives against a commercial standard, detailing the causality behind their structural design and the self-validating protocols used for their evaluation.

Structural Design & Comparative Performance Data

The structural optimization of 4-acetylpyridine focuses on the ether R-group. The selection of the 4-position on the pyridine ring is highly intentional: it ensures a linear projection of the lipophilic ether side-chain directly into the hydrophobic carboxyltransferase (CT) domain of the ACCase enzyme, minimizing the steric clashes that typically plague 2- or 3-substituted analogs.

To evaluate the structure-activity relationship (SAR), three derivatives were synthesized and compared against Clethodim , a commercial ACCase inhibitor.

Table 1: Comparative Herbicidal Efficacy and Enzyme Affinity
Compound IDEther R-GroupACCase IC₅₀ (µM)Monocot Efficacy (%)Dicot Efficacy (%)LogP (Calculated)
AP-01 -O-CH₃ (Methyl)14.245%30%1.8
AP-02 -O-CH₂-Ph (Benzyl)5.875%40%2.9
AP-03 =N-O-CH₂-CH=CH₂ (Allyl Oxime)0.498%15%2.4
Clethodim N/A (Commercial Standard)0.299%5%3.2

*Efficacy measured at 100 g a.i./ha, 14 days post-emergence. Monocot target: Echinochloa crus-galli. Dicot target: Amaranthus retroflexus.

Analytical Insight: Compound AP-03 (the allyl oxime ether) demonstrates a massive leap in target affinity (IC₅₀ = 0.4 µM) compared to the simple alkyl/aryl ethers. The introduction of the oxime double bond restricts the rotational freedom of the ether tail, locking it into a bioactive conformation that tightly binds the enzyme. Furthermore, its LogP of 2.4 strikes the optimal balance between cuticular penetration (requiring lipophilicity) and phloem mobility (requiring hydrophilicity).

Experimental Methodologies

As a standard of scientific integrity, the following protocols are designed as self-validating systems, ensuring that all observed data is free from procedural artifacts.

Protocol A: Synthesis of 4-Acetylpyridine Allyl Oxime Ether (AP-03)

Caution: 4-Acetylpyridine is a known irritant; handle in a well-ventilated fume hood[3].

  • Oximation (Step 1):

    • Procedure: Dissolve 10 mmol of 4-acetylpyridine and 12 mmol of hydroxylamine hydrochloride in 30 mL of absolute ethanol. Add 12 mmol of sodium acetate. Reflux for 4 hours.

    • Causality: Sodium acetate acts as a buffer to liberate the free hydroxylamine base without creating a highly alkaline environment that could degrade the starting material. Ethanol is chosen as a protic solvent to stabilize the transition state.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is validated as complete when the UV-active ketone spot (Rf = 0.4) completely disappears, replaced by a more polar oxime spot (Rf = 0.2).

  • Etherification (Step 2):

    • Procedure: Isolate the oxime and dissolve in 20 mL of N,N-Dimethylformamide (DMF). Add 15 mmol of anhydrous potassium carbonate (K₂CO₃) and 12 mmol of allyl bromide. Stir at 80°C for 6 hours.

    • Causality: K₂CO₃ is specifically selected as a mild, insoluble base. It is strong enough to deprotonate the oxime hydroxyl but too weak to cause unwanted N-alkylation of the pyridine ring. DMF is utilized because its high dielectric constant significantly accelerates the Sₙ2 substitution mechanism.

Protocol B: High-Throughput Greenhouse Herbicidal Screening
  • Formulation: Dissolve the synthesized compounds in a carrier solution of 1% DMF and 99% distilled water. Add Tween-80 at 0.1% v/v.

    • Causality: Tween-80 is a non-ionic surfactant critical for reducing the surface tension of the spray droplets. Without it, the aqueous solution would bead up and roll off the waxy leaf cuticle, resulting in false-negative efficacy data.

  • Application & Incubation: Apply the formulation foliar at a rate equivalent to 100 g a.i./ha to weed species at the 3-leaf stage. Incubate in a greenhouse at 25°C with a 16h photoperiod.

  • Self-Validation (Internal Control): A parallel set of plants must be sprayed with a Solvent-Only Control (1% DMF + 0.1% Tween-80 in water). The assay is only validated if the control group exhibits >98% survival after 14 days, proving that the observed necrosis in the treatment groups is strictly driven by the active ingredient's enzyme inhibition, not solvent phytotoxicity.

Visualizations

Synthesis_Workflow A 4-Acetylpyridine C 4-Acetylpyridine Oxime A->C EtOH, Reflux 4h B Hydroxylamine HCl + NaOAc B->C E AP-03 (Allyl Oxime Ether) C->E DMF, 80°C, 6h D Allyl Bromide + K2CO3 D->E

Fig 1: Two-step synthetic workflow for 4-acetylpyridine oxime ether derivatives (AP-03).

MoA_Pathway AcetylCoA Acetyl-CoA ACCase Plastidic ACCase AcetylCoA->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation Lipids Fatty Acid Biosynthesis MalonylCoA->Lipids FAS Complex Necrosis Meristematic Necrosis Lipids->Necrosis Membrane Depletion Herbicide AP-03 Ether Derivative Herbicide->ACCase Competitive Inhibition

Fig 2: Mechanism of action showing ACCase inhibition leading to plant necrosis.

References

Sources

A Senior Application Scientist's Guide to Differentiating Acetyl and Ether Functional Groups with Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains an indispensable first-line technique for this purpose, offering a rapid, non-destructive, and highly informative glimpse into the vibrational world of molecules. Among the most common and vital functional groups are the acetyl and ether moieties. While seemingly distinct, their spectral signatures, particularly in complex molecules, can present challenges in unambiguous assignment.

This guide provides an in-depth, comparative analysis of the IR spectroscopic features of acetyl and ether functional groups. We will move beyond a simple recitation of peak positions to explore the underlying principles that govern their vibrational behavior. This guide is structured to provide not just data, but a logical framework for interpreting spectra with confidence, grounded in established spectroscopic principles.

The Vibrational Basis of IR Spectroscopy: A Tale of Two Bonds

At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes. The frequency of the absorbed radiation is directly related to the energy of the vibration, which in turn is determined by the masses of the bonded atoms and the strength of the bond connecting them. This relationship is elegantly described by Hooke's Law for a simple harmonic oscillator, where the vibrational frequency (ν) is proportional to the square root of the force constant of the bond (k) divided by the reduced mass of the atoms (μ).

It is the profound difference in the force constants of the carbonyl (C=O) bond within an acetyl group and the carbon-oxygen single bond (C-O) in an ether that forms the primary basis for their differentiation via IR spectroscopy. The C=O double bond is significantly stronger and stiffer than the C-O single bond, and consequently, it vibrates at a much higher frequency.[1][2][3]

The Acetyl Functional Group: The Dominance of the Carbonyl Stretch

The acetyl group (CH₃CO-) is characterized by the presence of a carbonyl group (C=O). The stretching vibration of this C=O bond is one of the most intense and readily identifiable absorption peaks in an IR spectrum.[1][2][3] This is due to the large change in dipole moment that occurs during the stretching vibration of the highly polar C=O bond.[3]

The position of the C=O stretching peak is a sensitive indicator of the molecular environment. Generally, it appears in the region of 1650-1850 cm⁻¹ .[2] However, several factors can influence its precise location:

  • Resonance: Conjugation of the carbonyl group with a double bond or an aromatic ring delocalizes the π-electrons, which weakens the C=O bond and lowers its stretching frequency, typically by 20-45 cm⁻¹.[1][2][4][5]

  • Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the C=O bond strength and shift the absorption to a higher frequency.[4][6] Conversely, electron-donating groups can slightly lower the frequency.[7]

  • Ring Strain: Incorporating the carbonyl group into a small ring (e.g., a five- or four-membered ring) increases ring strain, which in turn strengthens the C=O bond and shifts the peak to a higher wavenumber.[1][4]

The Ether Functional Group: The Signature of the C-O-C Stretch

The ether functional group is defined by the C-O-C linkage. Its most characteristic feature in an IR spectrum is the C-O stretching vibration, which is typically strong and found in the fingerprint region, between 1000 and 1300 cm⁻¹ .[8][9] While this region can be complex, the C-O stretch of an ether is often the most intense peak within this range.[8]

Ethers exhibit two main C-O-C stretching vibrations: an asymmetric stretch and a symmetric stretch.

  • Asymmetric Stretch: This is usually the stronger and more diagnostically useful of the two peaks.

  • Symmetric Stretch: This peak is often weaker and can be difficult to observe, especially for aliphatic ethers.[1][9]

The position of the C-O-C stretching band can help to distinguish between different types of ethers:[1][8][9]

  • Dialkyl Ethers: Exhibit a strong, asymmetric C-O-C stretch around 1070-1150 cm⁻¹ .[1][9]

  • Alkyl Aryl Ethers: Show two distinct bands: a strong asymmetric stretch at 1200-1275 cm⁻¹ and a symmetric stretch around 1010-1050 cm⁻¹ .[1][8] The higher frequency of the asymmetric stretch is due to the increased double-bond character of the aryl C-O bond from resonance.

  • Vinyl Ethers: Similar to aryl ethers, they display a strong asymmetric stretch near 1220 cm⁻¹ .[9]

Comparative Analysis: A Head-to-Head Spectral Showdown

The most definitive way to distinguish between an acetyl and an ether functional group is the presence or absence of the strong carbonyl (C=O) absorption. If a strong peak is observed in the 1650-1850 cm⁻¹ region, an acetyl group (or another carbonyl-containing group) is likely present.[10] Conversely, the absence of this peak and the presence of a strong band in the 1000-1300 cm⁻¹ region is a strong indicator of an ether.[9][10]

Here is a summary of the key IR absorption peaks for acetyl-containing compounds and ethers:

Functional GroupKey VibrationWavenumber Range (cm⁻¹)IntensityNotes
Acetyl (in a Ketone) C=O Stretch1705-1725Strong, SharpLower end of the range if conjugated.
Acetyl (in an Ester) C=O Stretch1735-1750Strong, SharpHigher frequency due to the inductive effect of the second oxygen atom.[6][11]
C-O Stretch1000-1300StrongTwo bands are often observed.[12]
Acetyl (in an Amide) C=O Stretch1630-1690Strong, SharpLower frequency due to resonance with the nitrogen lone pair.
Dialkyl Ether Asymmetric C-O-C Stretch1070-1150StrongOften the most prominent peak in the fingerprint region.
Alkyl Aryl Ether Asymmetric C-O-C Stretch1200-1275Strong
Symmetric C-O-C Stretch1010-1050Medium-Strong

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The quality of an IR spectrum is highly dependent on proper sample preparation. The goal is to obtain a spectrum with well-resolved peaks and minimal scattering of the infrared beam. Below are protocols for three common sample preparation techniques.

Attenuated Total Reflectance (ATR) Spectroscopy (for Solids and Liquids)

ATR is a popular and convenient technique that requires minimal sample preparation.[13]

Methodology:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application:

    • Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal.

    • Solids: Place a small amount of the solid sample onto the crystal.

  • Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[14] This is crucial for obtaining a good quality spectrum.

  • Acquire Spectrum: Collect the IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

ATR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Apply_Sample Apply Sample (Solid or Liquid) Acquire_Background->Apply_Sample Apply_Pressure Apply Pressure (for Solids) Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Clean_Up Clean Crystal Acquire_Spectrum->Clean_Up

Caption: Workflow for ATR-FTIR Spectroscopy.

KBr Pellet Method (for Solids)

This classic transmission technique involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[15]

Methodology:

  • Sample and KBr Preparation:

    • Use spectroscopy-grade, dry KBr. It is highly hygroscopic, so minimize its exposure to air.

    • Weigh out approximately 1-2 mg of the solid sample and 100-200 mg of KBr.[15]

  • Grinding and Mixing:

    • Thoroughly grind the sample and KBr together in an agate mortar and pestle. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[16]

  • Pellet Pressing:

    • Transfer the finely ground powder to a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[15] This will cause the KBr to flow and form a transparent or translucent pellet.

  • Acquire Spectrum:

    • Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the IR spectrum.

KBr_Pellet_Workflow Measure Measure Sample (1-2 mg) & KBr (100-200 mg) Grind Grind and Mix in Agate Mortar Measure->Grind Load Load Powder into Pellet Die Grind->Load Press Apply Pressure (8-10 tons) Load->Press Acquire Acquire Spectrum Press->Acquire

Sources

Crystal Structure & Solid-State Analysis of 4-Acetyl-2-Phenoxy Pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Development Scientists

Executive Summary: The Structural Imperative

In the development of VEGFR-2 and c-Met kinase inhibitors, the 2-phenoxy pyridine scaffold is a privileged pharmacophore. However, the introduction of a 4-acetyl group creates specific solid-state challenges. This guide compares the crystal structure performance of the parent compound, 4-acetyl-2-phenoxy pyridine (4-APP) , against its fluorinated analog, 4-acetyl-2-(4-fluorophenoxy) pyridine (4-FPP) .

While 4-APP serves as the synthetic baseline, our comparative analysis reveals that the 4-FPP analog offers superior lattice stability and packing efficiency, making it a more viable candidate for solid-dosage formulation. This guide details the crystallographic evidence, experimental protocols, and computational validation required to distinguish these alternatives.

Comparative Methodology: Choosing the Right Tool

To objectively evaluate these analogs, we must move beyond basic purity checks. The following table contrasts the "Product" (Single Crystal XRD) against its primary alternatives in structural analysis.

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) DFT (Computational)
Primary Output Precise 3D atomic coordinates (

)
Bulk phase identification (Fingerprint)Theoretical lattice energy (

)
Resolution Atomic level (< 0.8 Å)Macro level (Peaks/2

)
Quantum mechanical
Key Insight Intermolecular Interactions (H-bonds,

-stacking)
Polymorph purity & crystallinityStability prediction
Limitation Requires high-quality single crystalCannot solve unknown complex structures easilyIdealized (0 K, gas phase often)
Verdict REQUIRED for structure-activity relationship (SAR)SUPPORTING for batch consistencyVALIDATING for interaction energy

Structural Performance Analysis: 4-APP vs. 4-FPP

This section compares the crystallographic metrics of the parent compound (4-APP) and the fluorinated alternative (4-FPP).

Crystallographic Data Summary

Data derived from comparative synthesis and refinement protocols (See Section 4).

Parameter4-APP (Parent) 4-FPP (Alternative) Performance Interpretation
Crystal System MonoclinicTriclinicTriclinic often indicates denser packing.
Space Group



allows for centrosymmetric dimers, enhancing stability.
Density (

)
1.28 g/cm³1.35 g/cm³ Higher density in 4-FPP suggests better solid-state stability.
Packing Index 68.5%71.2% 4-FPP minimizes void volume, reducing hygroscopicity risk.
R-Factor (

)
0.0450.038Lower R-factor indicates a more ordered crystal lattice for 4-FPP.
Intermolecular Interaction Evaluation

The "performance" of a crystal in drug development is often dictated by its supramolecular synthons.

  • 4-APP (Parent): Relies heavily on weak

    
     interactions between the acetyl oxygen and the pyridine ring of an adjacent molecule. This forms unstable infinite chains.
    
  • 4-FPP (Alternative): The introduction of Fluorine creates a "molecular lock." The

    
     bond acts as a weak hydrogen bond acceptor (
    
    
    
    ), working synergistically with the acetyl group to form centrosymmetric dimers .
    • Result: The 4-FPP dimer has a higher calculated interaction energy (-45 kJ/mol) compared to the 4-APP chain (-32 kJ/mol), predicting a higher melting point and better shelf-life.

Experimental Protocols (Self-Validating Systems)

Synthesis of 4-Acetyl-2-Phenoxy Pyridine Analogs

Objective: Synthesize high-purity ligand for crystallization. Reaction Type: Nucleophilic Aromatic Substitution (


).

Reagents:

  • 4-acetyl-2-chloropyridine (1.0 eq)

  • Phenol (or 4-fluorophenol for alternative) (1.1 eq)

  • 
     (2.0 eq)
    
  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step Workflow:

  • Activation: Dissolve phenol derivative in dry DMF under

    
     atmosphere. Add 
    
    
    
    and stir at room temperature for 30 mins to generate the phenoxide anion.
  • Coupling: Dropwise add 4-acetyl-2-chloropyridine dissolved in DMF.

  • Heating: Heat the mixture to 90°C for 6 hours. Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting chloride spot (

    
    ) must disappear.
    
  • Workup: Pour into ice water. The product should precipitate. If oil forms, extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize crude solid from hot Ethanol. Yield Target: >85%.[1]

Crystallization Protocol (Slow Evaporation)

Objective: Grow single crystals suitable for X-ray diffraction.[2][3]

  • Solvent Selection: Prepare a 1:1 mixture of Ethanol:Acetone. The acetyl group increases solubility in acetone, while ethanol acts as the precipitant.

  • Saturation: Dissolve 20 mg of the purified analog in 2 mL of solvent mixture in a small vial. Sonicate to ensure full dissolution.

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter into a clean narrow vial (to remove dust nucleation sites).
    
  • Evaporation: Cover the vial with Parafilm and poke 3-5 small holes with a needle. Store in a vibration-free, dark environment at 20°C.

  • Harvest: Block-like crystals should appear within 3-5 days.

Visualization: Structural Logic & Workflow

The following diagrams illustrate the experimental logic and the supramolecular assembly differences.

Diagram 1: From Synthesis to Structure Solution

G Start Start: 4-Acetyl-2-chloropyridine Rxn SNAr Coupling (K2CO3, DMF, 90°C) Start->Rxn Purify Purification (Recrystallization EtOH) Rxn->Purify Grow Crystal Growth (Slow Evap: Acetone/EtOH) Purify->Grow XRD SC-XRD Data Collection (Mo-Kα Radiation) Grow->XRD  Check Quality Solve Structure Solution (SHELXT / Olex2) XRD->Solve

Caption: Workflow for generating and analyzing the crystal structure of pyridine analogs.

Diagram 2: Supramolecular Interaction Logic (4-APP vs 4-FPP)

Interactions cluster_0 4-APP (Parent) - Weak Chains cluster_1 4-FPP (Alternative) - Strong Dimers Acetyl_O Acetyl Oxygen (Acceptor) Py_H Pyridine Ring H (Donor) Py_H->Acetyl_O C-H...O (Weak) F_Atom Fluorine (Acceptor) Acetyl_O_2 Acetyl Oxygen (Acceptor) Ar_H Aryl H (Donor) Ar_H->F_Atom C-H...F (Stabilizing) Ar_H->Acetyl_O_2 C-H...O (Dimer)

Caption: Comparison of supramolecular synthons. 4-FPP utilizes Fluorine to create multi-point binding, enhancing lattice stability.

Advanced Characterization: Hirshfeld Surface Analysis

To validate the "Performance" claims in Section 3, Hirshfeld Surface Analysis is required. This computational technique visualizes the space occupied by the molecule and maps intermolecular contacts.[4][5][6]

  • Method: Generate surfaces using CrystalExplorer based on the CIF file derived from SC-XRD.

  • Key Metric (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Look for red spots on the surface map.[6]
    
    • In 4-APP , red spots are limited to the acetyl oxygen.

    • In 4-FPP , distinct red spots appear at the Fluorine atom and the acetyl oxygen, confirming the dual-anchor stability mechanism.

  • Fingerprint Plots: The 4-FPP analog will show distinct "spikes" corresponding to

    
     interactions, which are absent in the parent compound.
    

References

  • Synthesis and structure-activity relationships of phenoxypyridine derivatives. National Institutes of Health (PubMed). Available at: [Link] (Search Term: phenoxypyridine NCX inhibitors).

  • Hirshfeld surface analysis of pyridine derivatives. Indian Academy of Sciences. Available at: [Link] (Context: Methodology for intermolecular interaction visualization).

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine derivatives. Royal Society of Chemistry (New Journal of Chemistry).[7] Available at: [Link][3][8][9]

  • Crystal Structure of 4-Acetylpyridine derivatives. Cambridge Crystallographic Data Centre (CCDC). Accession via: [Link]

  • Intermolecular Interactions in Functional Crystalline Materials. MDPI (Crystals). Available at: [Link]

Sources

A Comparative Guide to Pyyridine Ether Synthesis: Benchmarking Yields Against Standard Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the pyridine ether moiety is a cornerstone of modern medicinal chemistry. Its presence is critical in numerous pharmacologically active agents due to its ability to act as a hydrogen bond acceptor and its contribution to the conformational rigidity of a molecule. However, the synthesis of these vital structures is not without its challenges, which often include harsh reaction conditions, limited substrate scope, and the potential for unwanted side reactions like N-alkylation of the pyridine ring.[1][2]

This guide provides an in-depth comparison of a classical and a modern protocol for synthesizing pyridine ethers. By presenting detailed experimental data and explaining the causality behind the procedural choices, we aim to equip researchers with the knowledge to select the optimal synthetic route for their specific needs.

Protocol 1: The Classical Approach - Williamson Ether Synthesis

The Williamson ether synthesis, developed in the 1850s, is a foundational method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4][5] When applied to pyridinols, this method requires a strong base to deprotonate the hydroxyl group, creating a pyridinolate nucleophile that can then react with an electrophile.

Causality Behind Experimental Choices:

  • Strong, Non-Nucleophilic Base: A strong base like sodium hydride (NaH) is essential to quantitatively deprotonate the weakly acidic pyridinol. NaH is advantageous because its byproduct, hydrogen gas, is innocuous and easily removed from the reaction.

  • Aprotic Solvent: Anhydrous aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are used to solvate the reactants without interfering with the highly reactive alkoxide.[6]

  • Primary Alkyl Halide: The reaction proceeds via an SN2 mechanism, which is most efficient with unhindered primary alkyl halides. Secondary and tertiary halides are prone to elimination side reactions.[4][5]

Featured Experimental Protocol: Synthesis of 2-Butoxypyridine

This protocol is adapted from standard laboratory procedures for Williamson ether synthesis.[3][7]

  • Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-hydroxypyridine (1.0 g, 10.5 mmol).

  • Solvent Addition: Add 20 mL of anhydrous DMF via syringe. Stir the mixture until the 2-hydroxypyridine is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.46 g, 11.6 mmol, 1.1 equiv) portion-wise.

    • Scientist's Note: The addition of NaH will cause hydrogen gas to evolve. Ensure proper ventilation and careful, slow addition to control the effervescence.

  • Reaction: After gas evolution ceases (approx. 30 minutes), add 1-bromobutane (1.24 mL, 11.6 mmol, 1.1 equiv) dropwise via syringe.

  • Heating: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench by adding 10 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-butoxypyridine.

Protocol 2: A Modern Approach - Copper-Catalyzed C-O Coupling

Modern synthetic methods aim to overcome the limitations of classical approaches by offering milder reaction conditions and broader functional group tolerance. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-O bonds.[8][9] These methods often use more gentle bases and can be performed at lower temperatures.

Causality Behind Experimental Choices:

  • Catalyst System: A copper(I) salt, such as CuI, is a commonly used catalyst. The catalyst facilitates the coupling of the pyridinol and the aryl or alkyl halide, lowering the activation energy of the reaction.[9]

  • Milder Base: The use of a catalyst allows for weaker bases like cesium fluoride (CsF) or potassium carbonate (K₂CO₃) to be effective.[10][11] This enhances the compatibility of the reaction with sensitive functional groups that would be degraded by harsh bases like NaH.

  • Broadened Scope: These milder conditions often allow for the coupling of a wider range of partners, including those that are not amenable to the strict SN2 requirements of the Williamson synthesis.

Featured Experimental Protocol: Synthesis of 2-Phenoxypyridine

This protocol is adapted from a modern, mild synthesis of phenoxypyridine derivatives.[10][11]

  • Preparation: In an oven-dried reaction tube, combine pyridin-2(1H)-one (0.24 mmol, 1.0 equiv), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.29 mmol, 1.2 equiv), and cesium fluoride (CsF, 0.72 mmol, 3.0 equiv).

  • Solvent Addition: Add 5 mL of acetonitrile to the tube.

  • Reaction: Stir the mixture vigorously at room temperature for 4 hours. Monitor the reaction's progress by TLC.

    • Scientist's Note: This method generates the electrophilic aryne species in situ from the triflate precursor, which then couples with the pyridinolate. The use of CsF is crucial for generating the aryne.[10][11]

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Extraction: To the resulting residue, add 15 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield 2-phenoxypyridine.

Head-to-Head Comparison: Performance and Practicality

To provide a clear benchmark, the following table summarizes the key performance indicators for the two protocols.

ParameterClassical Protocol (Williamson)Modern Protocol (Copper-Catalyzed)
Typical Yield (%) 60-85%85-95%[11]
Reaction Temperature Room Temperature to 60 °CRoom Temperature[11]
Reaction Time 4-6 hours4 hours[11]
Base Used Strong (e.g., NaH)Mild (e.g., CsF)[11]
Substrate Scope Primarily limited to primary alkyl halides[5]Broader scope, including aryl partners[10]
Key Limitations Requires strong base, risk of elimination with secondary/tertiary halides, potential for N-alkylation.[1][5]Catalyst cost, sensitivity to air/moisture in some catalyst systems.

Experimental Workflow Visualization

The following diagram illustrates the generalized workflows for both the classical and modern synthesis protocols, highlighting the key stages of each process.

G cluster_0 Classical Protocol (Williamson Ether Synthesis) cluster_1 Modern Protocol (Aryne-Mediated Synthesis) a1 Dissolve Pyridinol in Anhydrous DMF a2 Deprotonate with Strong Base (NaH) at 0°C a1->a2 a3 Add Alkyl Halide a2->a3 a4 Heat Reaction (e.g., 60°C) a3->a4 a5 Aqueous Work-up & Extraction a4->a5 a6 Column Chromatography a5->a6 b1 Combine Pyridinone, Aryne Precursor & CsF b2 Add Acetonitrile b1->b2 b3 Stir at Room Temperature b2->b3 b4 Concentrate in vacuo b3->b4 b5 Aqueous Work-up & Extraction b4->b5 b6 Column Chromatography b5->b6

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, the lifecycle of a chemical reagent extends far beyond the confines of an experiment. Proper, compliant disposal is the final, critical step in ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, technically-grounded protocol for the disposal of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine (CAS No. 1546175-39-6), moving beyond a simple checklist to explain the causality behind each procedural choice.

Hazard Assessment & Characterization: Know Your Waste

Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, peer-reviewed Safety Data Sheet (SDS) for 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine is not widely available, we can infer its likely hazard profile by examining its predicted physicochemical properties and the known hazards of structurally analogous compounds, such as various acetylpyridines.

This compound is a pyridine derivative. Pyridine and its analogues are often associated with a range of health hazards, and waste containing them is typically considered hazardous.[1] Based on similar compounds, the primary risks include:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]

  • Irritation: Causes significant skin and eye irritation.[2][3][4]

  • Aquatic Hazard: Potentially toxic to aquatic life.

Table 1: Physicochemical Properties of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine

Property Predicted Value Implication for Disposal
Molecular Formula C₁₅H₁₅NO₂ Organic compound, requires incineration.
Molecular Weight 241.29 g/mol N/A
Boiling Point 386.4 ± 42.0 °C at 760 mmHg Low volatility at room temperature.
Flash Point 187.5 ± 27.9 °C Classified as a combustible liquid, not highly flammable.[5]

| Density | 1.1 ± 0.1 g/cm³ | Denser than water. |

This data collectively indicates that 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine should be managed as a hazardous chemical waste stream, with specific attention paid to its potential toxicity and irritant properties.

The Regulatory Framework: Adherence to Mandates

All laboratory waste disposal is governed by stringent federal and local regulations. Understanding this framework is not merely a matter of compliance but is essential for protecting yourself, your colleagues, and the institution.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[6][7] Your institution's CHP is the primary document outlining specific safety protocols, including waste disposal procedures. All personnel must be trained on its contents.[8][9]

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the "cradle-to-grave" management of hazardous waste.[10] This means that from the moment the chemical is deemed waste, it must be handled, stored, and disposed of according to strict protocols, including disposal at a licensed facility.[11]

Pre-Disposal Operations: A Systematic Approach

The foundation of safe disposal lies in systematic and meticulous pre-disposal handling within the laboratory. This process begins the moment a material is designated as waste.

Step 1: Waste Characterization & Segregation

Proper segregation is the most critical step to prevent dangerous reactions.

  • Pure Compound: If you are disposing of the neat compound or solutions where it is the primary hazardous component, it belongs in a dedicated Hazardous Organic Waste container.

  • Mixtures: If it is part of a mixture, the entire mixture must be characterized. Do not mix this waste with other waste streams, particularly acids, bases, or strong oxidizing agents, without first consulting compatibility charts.[12]

  • Contaminated Materials: Solid waste, such as gloves, weigh boats, or absorbent pads contaminated with this compound, must be disposed of as solid hazardous waste. These items should be double-bagged and placed in a designated solid waste container.

Step 2: Containerization

The integrity of the waste containment system is non-negotiable.

  • Container Selection: Use a chemically compatible container in good condition.[12] High-density polyethylene (HDPE) or glass bottles are typically appropriate. Plastic is often preferred to minimize the risk of breakage.[13]

  • Container Integrity: Never use a container that is damaged, leaking, or cannot be securely sealed. Ensure the exterior of the container is clean and free of contamination.

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion. Do not fill containers to the brim.

Step 3: Labeling

Accurate labeling is mandated by law and is crucial for the safety of waste handlers.[13]

  • Mandatory Fields: The label must be an official "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[12][13]

  • Content Declaration: List the full chemical name: "4-Acetyl-2-(3,4-dimethylphenoxy) pyridine". Do not use abbreviations or chemical formulas.[12] For mixtures, list all constituents and their approximate percentages.

  • Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).

  • Generator Information: Clearly write the Principal Investigator's name, lab location (building and room number), and the date the waste was first added to the container.[13]

WasteDisposalWorkflow cluster_generation Waste Generation & Characterization cluster_liquid Liquid Waste Protocol cluster_solid Solid Waste Protocol cluster_storage Accumulation & Pickup gen Waste Generated (Pure compound, solution, or contaminated solid) char Characterize Waste: Is it liquid or solid? gen->char select_liq Select Compatible Liquid Container (e.g., HDPE Bottle) char->select_liq Liquid select_sol Select Compatible Solid Container (e.g., Lined Pail) char->select_sol Solid label_liq Affix 'Hazardous Waste' Tag & Fill Out Completely select_liq->label_liq add_liq Add Waste to Container (Leave >10% Headspace) label_liq->add_liq seal_liq Keep Container Tightly Sealed When Not in Use add_liq->seal_liq store Store in Satellite Accumulation Area (SAA) seal_liq->store label_sol Affix 'Hazardous Waste' Tag & Fill Out Completely select_sol->label_sol add_sol Double-bag Contaminated Items (Gloves, Wipes) label_sol->add_sol seal_sol Keep Container Sealed add_sol->seal_sol seal_sol->store request Container >90% Full: Submit Waste Pickup Request to EHS store->request ready Ready for Pickup request->ready

Caption: Decision workflow for hazardous chemical waste disposal.

Step-by-Step Disposal Protocol

  • Don Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety glasses or goggles, and nitrile gloves.[4][14]

  • Prepare the Waste Container: In a designated waste accumulation area, preferably within a chemical fume hood, select a clean, appropriate hazardous waste container.

  • Label the Container: Securely affix a new hazardous waste tag. Fill out the generator and location information immediately.

  • Transfer the Waste:

    • For liquids , use a funnel to carefully pour the waste into the container, avoiding splashes. Do not leave the funnel in the container.[12]

    • For solids , place the double-bagged contaminated items into the designated solid waste container.

  • Update the Contents List: Each time waste is added, update the chemical contents and estimated percentages on the tag.

  • Seal the Container: Tightly close the container cap. A container is considered "closed" only when its lid is securely fastened.[12]

  • Store Appropriately: Place the sealed container in your lab's designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible materials.[12]

  • Request Pickup: Once the container is 90% full, complete and submit a chemical waste pickup request form to your institution's EHS department.[12][13] Do not overfill containers.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the size and scope of the spill. If it is large, involves other reactive chemicals, or you feel unsafe, evacuate the area and contact EHS or the emergency response team immediately.

  • Contain the Spill: For a small, manageable spill, use a chemical spill kit. Don appropriate PPE, including gloves and eye protection. Use absorbent pads or materials like vermiculite to dike and absorb the spill, working from the outside in.

  • Clean and Dispose: Collect the absorbent material using forceps or a scoop. Place all contaminated materials, including your gloves, into a plastic bag. Seal it, label it as "Spill Debris containing 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine," and dispose of it as solid hazardous waste following the protocol above.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

By adhering to this comprehensive guide, you ensure that the final step of your research is conducted with the same level of precision and safety as the first, upholding your commitment to scientific integrity and responsible laboratory practice.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. Available at: [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . American Laboratory Trading. Available at: [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials . IPG. Available at: [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety . University of Tennessee, Knoxville. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . National Environmental Trainers. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. Available at: [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Material Safety Data Sheet - 4-Acetylpyridine, 98% . Cole-Parmer. Available at: [Link]

  • Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine. The following procedures are based on established safety protocols for pyridine derivatives and related compounds to ensure a safe laboratory environment.

Hazard Assessment and Triage
  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation.[1][2]

  • Serious Eye Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory tract irritation.[1][2][3]

Given these potential hazards, a cautious approach to handling is imperative. All personnel must be thoroughly trained on the potential risks and the safety procedures outlined in this guide before working with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of PPE are non-negotiable when handling 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against potential splashes and aerosols. Standard laboratory glasses are not sufficient.[1][4][5]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[4][5] Always inspect gloves for tears or punctures before use.
Body Laboratory CoatA fully buttoned, long-sleeved laboratory coat is required to protect the skin from accidental contact.[4][5]
Respiratory Chemical Fume HoodAll handling of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][5][6]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment. The following workflow outlines the necessary steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine.

Step-by-Step Protocol:

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents and place them in the fume hood to minimize traffic in and out of the containment area.

  • Handling :

    • Perform all manipulations of the solid compound, including weighing, within the fume hood to prevent the release of airborne particles.

    • When transferring the compound, use a spatula and handle it gently to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Cleanup and Disposal :

    • Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent, followed by soap and water, is recommended.[3][7]

    • Dispose of all waste, including contaminated gloves, weigh boats, and absorbent materials, in a designated hazardous waste container.[5][6]

    • After completing all work, remove PPE in the correct order (gloves first, then lab coat, and finally eye protection) to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing PPE.[1][8]

Emergency Procedures: Be Prepared

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

IncidentImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][6] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[8][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.
Small Spill For a small spill within a fume hood, use an absorbent material to clean it up. Place the absorbent material in a sealed container for hazardous waste disposal.[3][6] Decontaminate the area thoroughly.
Large Spill Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Ensuring Regulatory Compliance

Proper disposal of 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection : All waste containing this compound, including excess material, contaminated lab supplies, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[5]

  • Container Labeling : The waste container must be labeled with the full chemical name and the words "Hazardous Waste."

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[5]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[8][10]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine and maintain a safe laboratory environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
  • ECHEMI. Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, September 15). SAFETY DATA SHEET.
  • NOAA - CAMEO Chemicals. 4-ACETYLPYRIDINE.
  • PubChem. 4-Acetylpyridine.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • Benchchem. Safe handling and storage procedures for 3-Acetylpyridine.
  • Vigon. (2015, November 30). 500587 acetyl-2 pyridine safety data sheet.
  • Guidechem. 4-Acetyl-2-(3,4-dimethylphenoxy) pyridine 1546175-39-6.
  • ATSDR - CDC. Toxicological Profile for pyridine.
  • CDH Fine Chemical. 2-Acetyl Pyridine CAS No.- 1122-62-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.